molecular formula C13H15ClN2O B1355032 (3-(Benzyloxy)phenyl)hydrazine hydrochloride CAS No. 59146-68-8

(3-(Benzyloxy)phenyl)hydrazine hydrochloride

Cat. No.: B1355032
CAS No.: 59146-68-8
M. Wt: 250.72 g/mol
InChI Key: MMMGCMOISVZVKZ-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2O and its molecular weight is 250.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-phenylmethoxyphenyl)hydrazine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14N2O.ClH/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11;/h1-9,15H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMGCMOISVZVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10911037
Record name [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1)
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Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59146-68-8, 109221-90-1, 56468-67-8
Record name Hydrazine, [3-(phenylmethoxy)phenyl]-, hydrochloride (1:1)
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Record name [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1)
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Record name 59146-68-8
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Foundational & Exploratory

(3-(Benzyloxy)phenyl)hydrazine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-(Benzyloxy)phenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound is a substituted aromatic hydrazine derivative of significant interest to the chemical and pharmaceutical sciences. As a versatile synthetic intermediate, it serves as a crucial building block for the construction of complex heterocyclic scaffolds, most notably indoles via the celebrated Fischer indole synthesis. Its structural features—a nucleophilic hydrazine moiety, a sterically available phenyl ring, and a protective benzyloxy group—make it an ideal precursor for compounds in medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical properties, synthesis protocols, core reactivity, and applications, with a focus on its practical utility for researchers in drug discovery and development.

Part 1: Core Chemical & Physical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in a research setting. These properties dictate solubility, reactivity, and storage requirements, ensuring reproducibility and safety.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 56468-67-8[1][2][3]
Molecular Formula C₁₃H₁₅ClN₂O[1]
Molecular Weight 250.72 g/mol [1][3]
IUPAC Name (3-(phenylmethoxy)phenyl)hydrazine;hydrochloride[1]
Appearance White to off-white crystalline powder[1]
Melting Point 204-206 °C[1]
Boiling Point ~438.5 °C at 760 mmHg[1]
Solubility Soluble in polar solvents such as water and ethanol[1]
Structural & Spectroscopic Profile

The molecule's structure is centered around a hydrazine group attached to a phenyl ring at the meta-position relative to a benzyloxy substituent. This arrangement influences the electronic properties and reactivity of the hydrazine functional group.

Chemical Structure:

this compound structure

Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and benzyl groups (typically in the δ 7.0-7.5 ppm range). A characteristic singlet for the benzylic methylene (-CH₂-) protons would appear around δ 5.0 ppm. The protons of the hydrazine group (-NH-NH₂) are exchangeable and may appear as broad signals.

  • ¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with the carbon attached to the oxygen of the benzyloxy group appearing downfield. The benzylic carbon signal is expected around 70 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the hydrazine group (around 3200-3400 cm⁻¹), C-H stretching for the aromatic and benzylic groups (around 3000-3100 cm⁻¹), and C-O stretching for the ether linkage (around 1200-1250 cm⁻¹).

  • Mass Spectrometry (MS): For the free base (C₁₃H₁₄N₂O), electron ionization would likely lead to fragmentation. A prominent fragment would be the tropylium ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzyl group. The NIST mass spectrum for the free base shows a top peak at m/z 123.[4]

Part 2: Synthesis & Key Reactions

The synthesis of this compound is typically achieved through a classical and reliable pathway in organic chemistry: the diazotization of an aniline followed by reduction. This method provides a robust route to the desired product from readily available starting materials.

Synthesis Workflow: Diazotization-Reduction Pathway

The logical flow for the synthesis begins with the corresponding aniline, proceeds through a diazonium salt intermediate, which is then reduced to the final hydrazine hydrochloride product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction 3-(Benzyloxy)aniline 3-(Benzyloxy)aniline NaNO2_HCl NaNO₂ / aq. HCl (0-5 °C) 3-(Benzyloxy)aniline->NaNO2_HCl Diazonium_Salt 3-(Benzyloxy)benzenediazonium chloride NaNO2_HCl->Diazonium_Salt Reducer SnCl₂ / conc. HCl Diazonium_Salt->Reducer Product (3-(Benzyloxy)phenyl)hydrazine hydrochloride Reducer->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Diazotization-Reduction

This protocol is adapted from established methods for preparing phenylhydrazines.[5]

  • Aniline Suspension: Suspend 3-(benzyloxy)aniline in concentrated hydrochloric acid and water in a reaction vessel equipped with a mechanical stirrer. Cool the mixture to 0-5 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold, stirred aniline suspension. Maintain the temperature strictly between 0 °C and 5 °C throughout the addition. The formation of the diazonium salt is indicated by a clear solution.

  • Reducer Preparation: In a separate, larger vessel, dissolve tin(II) chloride dihydrate (SnCl₂) in concentrated hydrochloric acid. Cool this solution to approximately -15 °C.

  • Reduction: Slowly add the cold diazonium salt solution to the cold, stirred tin(II) chloride solution. A precipitate of the hydrazine hydrochloride salt will form. Control the rate of addition to keep the temperature below 0 °C.

  • Isolation: After the addition is complete, continue stirring the mixture for 1-2 hours as it warms to room temperature.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with a suitable solvent, such as anhydrous ether, to remove impurities.

  • Drying: Dry the resulting solid under vacuum at room temperature to yield this compound as a crystalline powder.

Core Reactivity: The Fischer Indole Synthesis

The premier application of this compound is in the Fischer indole synthesis, a powerful reaction for creating the indole ring system.[6] This reaction involves the acid-catalyzed condensation of the hydrazine with an aldehyde or ketone, followed by a[3][3]-sigmatropic rearrangement.

Causality: The reaction's success hinges on the nucleophilicity of the terminal nitrogen of the hydrazine, which attacks the electrophilic carbonyl carbon. The subsequent acid-catalyzed dehydration forms a hydrazone. Tautomerization to an ene-hydrazine is the critical step that sets up the intramolecular rearrangement, which is driven by the formation of a stable aromatic indole ring.[7][8]

G Hydrazine (3-Benzyloxy)phenyl) hydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Carbonyl Aldehyde or Ketone (e.g., Cyclohexanone) Carbonyl->Hydrazone Acid Acid Catalyst (H⁺) EneHydrazine Tautomerization (Ene-hydrazine) Acid->EneHydrazine Hydrazone->Acid Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Cyclization Cyclization & NH₃ Elimination Rearrangement->Cyclization Indole Substituted Indole Product Cyclization->Indole

References

A Senior Application Scientist's Guide to (3-(Benzyloxy)phenyl)hydrazine hydrochloride (CAS 59146-68-8): Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth examination of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, a versatile chemical intermediate pivotal in synthetic organic chemistry and drug discovery. As a substituted phenylhydrazine, its primary utility lies in the construction of indole scaffolds, a core motif in a vast array of pharmaceuticals and biologically active compounds. This document moves beyond a simple recitation of facts to offer mechanistic insights and field-proven protocols, reflecting the perspective of a seasoned application scientist.

Core Characteristics and Physicochemical Profile

This compound is an organic salt that serves as a stable and easy-to-handle precursor for its freebase form in chemical reactions.[1] It typically presents as a white to off-white crystalline powder, soluble in polar solvents such as water and ethanol.[2][3] This solubility is advantageous for reactions conducted in protic media, which are common for its primary application.

From an experimental standpoint, the hydrochloride salt form enhances the compound's shelf-life and stability compared to the free hydrazine, which can be more susceptible to aerial oxidation. The benzyloxy group at the meta-position is a critical feature, influencing the electronic properties of the phenyl ring and, consequently, its reactivity in core transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 59146-68-8
Molecular Formula C₁₃H₁₅ClN₂O[2]
Molecular Weight 250.73 g/mol [4]
Appearance White to Off-White Solid/Crystalline Powder[2][3]
Purity ≥95% (typical commercial grade)[5][6]
Solubility Soluble in water and ethanol[2][3]
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C[4]

Synthesis: From Aniline to Hydrazine Salt

The most robust and scalable synthesis of aryl hydrazines, including the title compound, begins with the corresponding aniline—in this case, 3-benzyloxyaniline. The process involves a classical diazotization reaction followed by reduction.

The rationale for this multi-step approach is its reliability and high yield. The initial diazotization converts the primary amine into a diazonium salt, an excellent electrophile. This intermediate is then reduced, typically with a stannous chloride or sodium sulfite solution, to form the hydrazine.[7] The final step involves precipitation as the hydrochloride salt to ensure stability and ease of purification.[8]

Detailed Experimental Protocol: Synthesis

This protocol outlines the synthesis of this compound from 3-benzyloxyaniline.

Materials:

  • 3-Benzyloxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Anhydrous Ether

Procedure:

  • Diazotization:

    • Suspend 3-benzyloxyaniline (1.0 eq.) in concentrated HCl in a reaction vessel equipped with a magnetic stirrer.

    • Cool the suspension to -10°C to 0°C using an ice-salt bath. This low temperature is critical to prevent the nascent diazonium salt from decomposing.

    • Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the temperature remains below 0°C.

    • Continue stirring for 1 hour at this temperature after the addition is complete to ensure full conversion to the diazonium salt.

  • Reduction:

    • In a separate, larger vessel, prepare a solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated HCl. Cool this solution to approximately -15°C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate will form. The key is to control the addition rate to manage the exotherm.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with anhydrous ether to remove any non-polar impurities.[7]

    • Dry the resulting white to off-white solid under vacuum to yield this compound. The product's purity can be assessed by melting point analysis and NMR spectroscopy.

Visualization: Synthesis Workflow

cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation Aniline 3-Benzyloxyaniline HCl_NaNO2 Conc. HCl, NaNO₂ (0°C) Aniline->HCl_NaNO2 Diazonium Diazonium Salt Intermediate (in situ) HCl_NaNO2->Diazonium SnCl2 SnCl₂·2H₂O in Conc. HCl (-15°C to RT) Diazonium->SnCl2 Product_HCl (3-(Benzyloxy)phenyl)hydrazine hydrochloride (Precipitate) SnCl2->Product_HCl Filtration Vacuum Filtration Product_HCl->Filtration Washing Anhydrous Ether Wash Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product Pure Product Drying->Final_Product

Caption: Workflow for the synthesis of the title compound.

Core Application: The Fischer Indole Synthesis

The premier application for this compound is the Fischer indole synthesis, a robust and versatile method for creating the indole nucleus discovered in 1883.[9][10] This reaction condenses a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[11][12] The resulting indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs.[13]

Mechanistic Insights

The reaction proceeds through several key stages, initiated by the in situ formation of a phenylhydrazone from the hydrazine and the carbonyl compound.[9][12]

  • Hydrazone Formation: The hydrazine nitrogen attacks the carbonyl carbon, followed by dehydration, to yield the phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is often acid-catalyzed.

  • [11][11]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step. The ene-hydrazine undergoes a concerted pericyclic rearrangement, forming a new C-C bond and breaking the N-N bond.[14] The benzyloxy group at the meta position on the phenyl ring acts as an electron-donating group through resonance, which can help stabilize the transition state of this rearrangement, potentially leading to milder reaction conditions and higher yields compared to electron-withdrawn substrates.[13]

  • Rearomatization & Cyclization: The intermediate diimine loses a proton to regain aromaticity. The newly formed terminal amine then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring (an aminal).

  • Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia, and a final proton loss yields the aromatic indole product.[9][10]

Visualization: Fischer Indole Synthesis Mechanism

Hydrazine (3-Benzyloxy)phenyl)hydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone H⁺, -H₂O Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement Diimine Intermediate (Post [3,3] Rearrangement) Enamine->Rearrangement [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Rearrangement->Aminal Rearomatization & Cyclization Indole 5-Benzyloxyindole Product Aminal->Indole -NH₃, -H⁺

Caption: Key stages of the Fischer Indole Synthesis.

Detailed Experimental Protocol: One-Pot Indole Synthesis

This protocol describes a general one-pot synthesis of a 5-benzyloxyindole derivative using cyclohexanone as the carbonyl partner.[15]

Materials:

  • This compound (1.0 eq.)

  • Cyclohexanone (1.1 eq.)

  • Absolute Ethanol or Acetic Acid (as solvent)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) (as catalyst)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq.), cyclohexanone (1.1 eq.), and absolute ethanol (or acetic acid) as the solvent.[16]

    • Add the acid catalyst (e.g., a catalytic amount of ZnCl₂ or PPA).

  • Reaction Execution:

    • Heat the mixture to reflux (typically 80-120°C, solvent-dependent) with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A self-validating system involves running three lanes: starting hydrazine, co-spot (hydrazine + reaction mixture), and reaction mixture. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Workup and Isolation:

    • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

    • If using PPA, quench the reaction by carefully pouring it over crushed ice.

    • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the residue via column chromatography on silica gel to yield the pure 5-benzyloxy-6,7,8,9-tetrahydro-5H-carbazole.

Applications in Drug Discovery and Beyond

The true value of this compound is realized in the complex molecules it helps create. The resulting 5-benzyloxyindoles are crucial intermediates for a range of therapeutics.

  • Pharmaceutical Intermediates: The indole core is central to many drugs. For instance, related benzyloxyphenylhydrazine hydrochlorides are used to synthesize bazedoxifene, a selective estrogen receptor modulator.[16][17] The 5-benzyloxyindole structure is also a precursor for various triptan-class antimigraine medications.[9][10]

  • Bioactivity Research: Beyond its role as a synthetic tool, the compound and its immediate derivatives have been explored for direct biological effects. Studies have suggested potential antitumor, antibacterial, and neuroprotective properties, making it a subject of interest in medicinal chemistry screening programs.[2]

  • Biochemical Probes: Due to the hydrazine group's reactivity with aldehydes and ketones, this compound can be used in biochemical assays, such as enzyme inhibition studies or for derivatizing carbonyl-containing metabolites for analysis.[1][2]

Safety, Handling, and Storage

Table 2: Summary of Hazard and Precautionary Information

CategoryInformationSource(s)
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[18]
Handling Use only outdoors or in a well-ventilated area (fume hood). Do not breathe dust. Avoid contact with skin and eyes. Wash skin thoroughly after handling.[18]
First Aid (IF IN EYES) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
First Aid (IF SWALLOWED) Immediately call a POISON CENTER or doctor. Rinse mouth.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[4][18]

Conclusion

This compound is more than a mere catalog chemical; it is a highly enabling reagent for the synthesis of high-value indole-containing molecules. Its utility, centered on the venerable Fischer indole synthesis, is amplified by the electronic influence of its benzyloxy substituent. For researchers in drug discovery and process development, a thorough understanding of its synthesis, reaction mechanisms, and handling requirements is essential for leveraging its full potential in the creation of novel chemical entities.

References

synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

Executive Summary

This compound is a valuable chemical intermediate widely utilized in the synthesis of complex organic molecules, particularly in pharmaceutical research and drug development.[1][2] Its structure, featuring a reactive hydrazine moiety and a versatile benzyloxy group, makes it an important building block for creating a diverse range of heterocyclic compounds and other pharmacologically active agents.[3][4] This guide provides a comprehensive overview of the predominant and most reliable method for its synthesis: a two-step process involving the diazotization of 3-benzyloxyaniline followed by the reduction of the resulting diazonium salt. We will delve into the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, and discuss critical process parameters and safety considerations essential for successful and safe execution in a laboratory setting.

Introduction

Chemical Profile
  • Compound Name: this compound

  • Molecular Formula: C₁₃H₁₅ClN₂O[5]

  • Molecular Weight: 250.72 g/mol [1]

  • Appearance: White to off-white crystalline powder[5][6]

  • CAS Number: 56468-67-8[1]

  • Key Structural Features: The molecule consists of a phenylhydrazine core substituted at the meta-position with a benzyloxy group (-OCH₂C₆H₅). The hydrochloride salt form enhances its stability and handling properties.

Scientific and Industrial Significance

Substituted phenylhydrazines are a cornerstone in synthetic organic chemistry, most famously for their role in the Fischer indole synthesis, a powerful method for constructing the indole ring system prevalent in many natural products and pharmaceuticals.[7] The title compound serves as a key precursor for synthesizing targeted molecules in various research areas, including the development of novel antibacterial, anticancer, and neuroprotective agents.[3][5] Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a highly strategic starting material for medicinal chemists and process development scientists.

Synthetic Strategy: A Two-Step Approach

The most common and efficient pathway to this compound begins with the commercially available precursor, 3-benzyloxyaniline.[8] The synthesis is logically divided into two distinct and well-established chemical transformations:

  • Diazotization: The primary aromatic amine group of 3-benzyloxyaniline is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[9] This reaction is highly sensitive to temperature and must be conducted under cold conditions (0–5 °C) to prevent the unstable diazonium salt from decomposing.[10][11]

  • Reduction: The intermediate diazonium salt is then reduced to the target hydrazine derivative. While several reducing agents can accomplish this, stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is the most frequently cited and reliable reagent for this transformation, offering high yields and a clean reaction profile.[7][12][13][14]

This overall synthetic pathway is visualized in the reaction scheme below.

Synthesis_Scheme cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 3_benzyloxyaniline 3-Benzyloxyaniline diazonium_salt 3-(Benzyloxy)phenyl diazonium chloride 3_benzyloxyaniline->diazonium_salt 1. NaNO₂, HCl 2. 0-5 °C final_product (3-(Benzyloxy)phenyl)hydrazine hydrochloride diazonium_salt->final_product SnCl₂·2H₂O, HCl 0 °C to RT

Caption: Overall two-step synthesis of the target compound.

Mechanistic Underpinnings

A thorough understanding of the reaction mechanisms is critical for troubleshooting and process optimization.

Step 1: The Diazotization Reaction

The conversion of a primary aromatic amine to a diazonium salt is a classic reaction in organic chemistry.[9] The process begins with the protonation of sodium nitrite by the strong acid (HCl) to form nitrous acid (HONO). Nitrous acid is then further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of 3-benzyloxyaniline attacks the nitrosonium ion. Following a series of proton transfers and the elimination of a water molecule, the stable, resonance-delocalized aryl diazonium ion is formed. The stability of aryl diazonium salts at low temperatures is attributed to this resonance, which is absent in their highly unstable aliphatic counterparts.[11]

Step 2: Reduction with Stannous Chloride

The reduction of the diazonium salt to a hydrazine is a redox reaction. Stannous chloride (SnCl₂) is a mild reducing agent that readily donates electrons.[7] The precise mechanism involves the transfer of electrons from Sn(II) to the terminal nitrogen of the diazonium ion (Ar-N⁺≡N). This process, followed by protonation from the acidic medium, converts the nitrogen-nitrogen triple bond into a single bond, ultimately yielding the arylhydrazine, which is protonated in the acidic solution to form the stable hydrochloride salt.[15][16]

Detailed Experimental Protocol

This protocol is adapted from well-established procedures for the synthesis of analogous substituted phenylhydrazines.[12][13][14]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )MolesEquivalentsAmount
3-BenzyloxyanilineC₁₃H₁₃NO199.250.051.09.96 g
Sodium NitriteNaNO₂69.000.051.03.45 g
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.650.132.629.33 g
Concentrated HCl (37%)HCl36.46--~150 mL
Deionized WaterH₂O18.02--As needed
Diethyl Ether (Et₂O)C₄H₁₀O74.12--For washing

Step-by-Step Synthesis Workflow

Workflow start Start dissolve_amine Dissolve 3-Benzyloxyaniline in conc. HCl and water start->dissolve_amine cool_zero Cool mixture to 0 °C in an ice-salt bath dissolve_amine->cool_zero add_nitrite Add NaNO₂ solution dropwise (maintain T < 5 °C) cool_zero->add_nitrite prep_nitrite Prepare aqueous NaNO₂ solution prep_nitrite->add_nitrite stir_diazotization Stir for 30 min at 0 °C (Diazotization complete) add_nitrite->stir_diazotization add_diazonium Add diazonium salt solution slowly to the cold SnCl₂ solution stir_diazotization->add_diazonium prep_sncl2 Prepare SnCl₂ solution in conc. HCl cool_sncl2 Cool SnCl₂ solution to 0 °C prep_sncl2->cool_sncl2 cool_sncl2->add_diazonium stir_reduction Stir for 1-2 hours, allowing mixture to warm to RT add_diazonium->stir_reduction filter_product Collect precipitate by vacuum filtration stir_reduction->filter_product wash_water Wash solid with cold water filter_product->wash_water wash_ether Wash solid with diethyl ether wash_water->wash_ether dry_product Dry the product under vacuum wash_ether->dry_product end Obtain (3-(Benzyloxy)phenyl)hydrazine hydrochloride dry_product->end

Caption: Experimental workflow for the synthesis.

Procedure:

  • Diazotization:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-benzyloxyaniline (9.96 g, 0.05 mol) in a mixture of concentrated HCl (40 mL) and water (40 mL).

    • Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (3.45 g, 0.05 mol) in 20 mL of cold water.

    • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[12]

    • After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

  • Reduction and Isolation:

    • In a separate 1 L beaker, dissolve tin(II) chloride dihydrate (29.33 g, 0.13 mol) in 110 mL of concentrated HCl. Cool this solution to 0 °C in an ice bath.

    • Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the cold stannous chloride solution with continuous, vigorous stirring.[13][14]

    • A thick, off-white precipitate should form.

    • Once the addition is complete, continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.[13]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any remaining inorganic salts, followed by a wash with cold diethyl ether to aid in drying.[12]

    • Dry the resulting white to off-white solid under vacuum to yield this compound.

Characterization and Purity Assessment

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • Melting Point: The pure compound has a reported melting point in the range of 204-206 °C.[5][6] A sharp melting point in this range is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the characteristic chemical shifts and coupling patterns for the aromatic and benzylic protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base (214.11 g/mol ).[12]

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for N-H stretching in the hydrazine group and C-O stretching in the ether linkage.

Critical Safety Precautions

  • Diazonium Salts: Solid aryl diazonium salts can be shock-sensitive and explosive when dry. The described protocol avoids isolating the intermediate, using it directly in solution, which is a critical safety measure.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Temperature Control: Strict adherence to low-temperature conditions during the diazotization step is paramount to prevent exothermic decomposition of the diazonium salt, which can lead to a runaway reaction and the release of nitrogen gas.[10]

  • Tin Compounds: Tin compounds can be toxic and should be handled with care. Dispose of all tin-containing waste according to institutional guidelines for heavy metal waste.

Conclusion

The via the diazotization of 3-benzyloxyaniline and subsequent reduction with stannous chloride is a robust and high-yielding method. By carefully controlling key parameters—most notably temperature—and adhering to safety protocols, researchers can reliably produce this important synthetic intermediate. This guide provides the necessary mechanistic insights and a detailed, practical protocol to empower scientists in their research and development endeavors.

References

A Comprehensive Technical Guide to (3-(Benzyloxy)phenyl)hydrazine Hydrochloride: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, a versatile chemical intermediate pivotal to advancements in organic synthesis and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's properties, the rationale behind its synthetic pathways, and its practical applications. We will explore its chemical reactivity, potential therapeutic relevance, and the critical safety protocols required for its handling, ensuring a foundation of expertise, authority, and trustworthiness.

Core Physicochemical & Structural Characteristics

This compound is an organic salt belonging to the hydrazine derivative family. Its structure is characterized by a phenylhydrazine core with a benzyloxy substituent at the meta-position of the phenyl ring.[1] This benzyloxy group significantly influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and potential biological interactions. The compound typically appears as a white to off-white crystalline powder.[1][2]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, such as water and ethanol, which is a crucial consideration for its use in various reaction media and biological assays.[1][2]

Diagram: Chemical Structure of this compound

synthesis_workflow start Start: 3-Benzyloxybenzaldehyde + Hydrazine Hydrate step1 Dissolution in Solvent (e.g., Ethanol) start->step1 Step 1 step2 Hydrazone Formation (Stir at room temp) step1->step2 Step 2 step3 Acidification with HCl (Forms hydrochloride salt) step2->step3 Step 3 step4 Precipitation & Isolation (Filtration) step3->step4 Step 4 end Product: (3-(Benzyloxy)phenyl) hydrazine hydrochloride step4->end Step 5 hydrazone_formation compound (3-Benzyloxy)phenylhydrazine hydrazone Hydrazone Derivative compound->hydrazone + R-CO-R' carbonyl Aldehyde/Ketone (R-CO-R') carbonyl->hydrazone water H₂O hydrazone->water - H₂O

References

A Researcher's Guide to the Safe Handling of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of (3-(Benzyloxy)phenyl)hydrazine hydrochloride (CAS No: 59146-68-8). Designed for researchers, scientists, and drug development professionals, this guide moves beyond standard Safety Data Sheet (SDS) information to offer practical, field-proven insights grounded in scientific principles. Our focus is on fostering a proactive safety culture by understanding the causality behind experimental choices and implementing self-validating safety protocols.

The Chemist's Perspective: Understanding the Inherent Risks

This compound is a substituted hydrazine derivative. From a chemical standpoint, the hydrazine moiety is a potent reducing agent and a structural alert for toxicity. The primary toxicological concern with phenylhydrazine derivatives is their capacity to induce hemolytic anemia.[1][2] This occurs through a mechanism involving the formation of free radicals, which damage red blood cells, leading to their premature destruction.[1][2] While specific toxicological data for the title compound is limited, the hazards associated with its parent compound, phenylhydrazine hydrochloride, are well-documented and should be considered relevant. These include acute toxicity, potential carcinogenicity, and the ability to cause genetic defects.[3][4]

Therefore, all handling procedures must be predicated on the assumption that this compound is a hazardous substance requiring stringent controls to prevent exposure.

Hazard Identification and Classification

This compound presents multiple health hazards. The Globally Harmonized System (GHS) classification, compiled from multiple supplier safety data sheets, provides a clear summary of the potential risks.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Note: Data compiled from multiple sources. Some sources for related compounds suggest more severe hazards, including carcinogenicity (H350) and mutagenicity (H341).[4][5] It is prudent to handle this compound as a potential carcinogen and mutagen.

The Hierarchy of Controls: A Proactive Approach to Exposure Prevention

Effective risk management relies on a multi-layered approach to safety, known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural Safeguards) Engineering->Administrative Engineering_desc Chemical Fume Hood Glove Box Engineering->Engineering_desc PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE Least Effective Administrative_desc Standard Operating Procedures (SOPs) Designated Work Areas Training Administrative->Administrative_desc PPE_desc Gloves, Goggles, Lab Coat PPE->PPE_desc

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls: The First Line of Defense

All manipulations of this compound solid or its solutions must be performed within a certified chemical fume hood to control inhalation exposure.[6][7][8] The principle here is containment at the source, preventing the chemical from entering the general laboratory environment.

  • Weighing: Weighing the solid compound should be done in a fume hood. Use of an enclosure or a dedicated weighing station within the hood can help minimize drafts and prevent contamination.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solid slowly to the solvent to avoid splashing.

Administrative Controls: Safe Work Practices

Administrative controls are the formal procedures and training that ensure safe handling.

  • Designated Area: A specific area of the lab should be designated for working with this compound. This area should be clearly marked with appropriate hazard signs.[8]

  • Standard Operating Procedure (SOP): A detailed, written SOP for all experimental work involving this compound is mandatory.[6][7] This SOP should be read and understood by all personnel before work begins.

  • Working Alone: Avoid working with this hazardous material when alone in the laboratory.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the primary means of protection.[5][7]

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield is recommended if there is a high potential for splashing.[7][8]Protects against splashes and airborne particles causing serious eye irritation or damage.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated.[7]Provides a barrier against skin contact, which can cause irritation and systemic toxicity.[2]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[8]Protects skin from accidental spills and contamination.
Respiratory Not required if work is conducted within a properly functioning chemical fume hood.[7]The fume hood provides adequate respiratory protection by containing vapors and dusts at the source.

Experimental Protocols: From Benchtop to Waste

Safe Handling and Use Protocol
  • Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as specified in Table 2.

  • Weighing and Transfer: In the fume hood, carefully weigh the required amount of this compound. Use a spatula for transfers and avoid creating dust.

  • Dissolution: If preparing a solution, add the solid to the solvent in a suitable flask. Cap the flask and mix gently.

  • Post-Handling: After use, securely close the primary container. Decontaminate the spatula and any other equipment used with a suitable solvent (e.g., ethanol), collecting the rinse as hazardous waste. Wipe down the work surface in the fume hood.

  • Glove Removal: Remove gloves using a technique that avoids skin contact with the outer surface.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Storage Requirements

Store the container tightly closed in a cool, dry, and well-ventilated area.[6][9] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[3][10] The compound is also noted to be sensitive to air and light, so storage in a dark place under an inert atmosphere is recommended.[11]

Emergency Response: A Validated Plan

Accidents can happen despite the best precautions. A clear, well-rehearsed emergency plan is critical.

EmergencyResponse cluster_1 Emergency Response Workflow Exposure Exposure Event (Skin, Eye, Inhalation) Skin_Contact Skin Contact: Immediately flush with water for 15 min. Remove contaminated clothing. Exposure->Skin_Contact Eye_Contact Eye Contact: Immediately flush with eyewash for 15 min. Lift eyelids. Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Spill Spill Event Assess_Spill Assess Spill: Small vs. Large Spill->Assess_Spill Medical Seek Immediate Medical Attention Skin_Contact->Medical Eye_Contact->Medical Inhalation->Medical Small_Spill Small Spill: Absorb with inert material. Collect in sealed container. Assess_Spill->Small_Spill <100 mL / 10g Large_Spill Large Spill: Evacuate area. Alert EHS/Emergency Services. Assess_Spill->Large_Spill >100 mL / 10g Disposal Dispose of waste per regulations Small_Spill->Disposal Large_Spill->Disposal

Caption: Decision workflow for emergency response to exposure or spills.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][12]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][12]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][13]

Spill and Leak Procedures
  • Small Spill (e.g., <10g): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[6]

  • Large Spill: Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7][14] Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[6][15] Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[15] A common practice for hydrazine waste is neutralization with a dilute solution of sodium or calcium hypochlorite, but this should only be performed by trained personnel following a validated institutional protocol.[16][17][18]

Conclusion

This compound is a valuable reagent in research and development, but its safe use demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the hierarchy of controls, utilizing proper personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

A Comprehensive Technical Guide to the Physical Characteristics of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Benzyloxy)phenyl)hydrazine hydrochloride, a substituted hydrazine derivative, is a compound of interest in medicinal chemistry and organic synthesis. Its utility as a precursor and intermediate necessitates a thorough understanding of its fundamental physical properties. This guide provides a detailed examination of the physical appearance and related characteristics of this compound, offering insights grounded in established data to support its handling, characterization, and application in a research and development setting.

I. Visual and Morphological Properties

This compound is consistently described as a solid material at ambient temperature. The typical physical forms and coloration are summarized below.

A. Color Profile

The compound generally presents as a white to off-white substance.[1][2][3] This coloration is indicative of a relatively pure compound, free from significant chromophoric impurities. Variations in the exact hue, from pure white to a slightly yellowish or beige tint, can be attributed to trace impurities or differences in the crystalline structure arising from the specific synthetic or purification method employed.

B. Crystalline Form

In its solid state, this compound is characterized as a crystalline powder .[1][3] The particulate nature of this powder can influence its handling properties, including its flowability and propensity for dust formation. Microscopic examination would be necessary to determine the specific crystal system and habit, which are not typically detailed in standard supplier specifications.

II. Physicochemical Data

A quantitative understanding of the physical properties of this compound is paramount for its effective use in experimental design. The following table consolidates key physicochemical data from various sources.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅ClN₂O[1]
Molecular Weight 250.72 g/mol [1]
Melting Point 204°C to 206°C[1][3]
Boiling Point Approximately 438.5°C at 760 mmHg[1][3]
Solubility Soluble in polar solvents such as water and ethanol.[1][3]

Note on CAS Numbers: It is important for researchers to be aware of potential discrepancies in Chemical Abstracts Service (CAS) numbers for this compound. While 56468-67-8 is frequently cited for this compound[1], the CAS number 59146-68-8 has also been associated with what appears to be the same molecule[2]. Careful verification against the chemical structure and IUPAC name is recommended when sourcing this material.

III. Experimental Protocols: Visual Inspection and Handling

The accurate assessment of the physical appearance of this compound is a critical first step in its quality control and use.

A. Standard Operating Procedure for Visual Inspection
  • Preparation: Ensure a well-lit, clean, and dry workspace. Use a chemically resistant, white background (e.g., a ceramic tile or a piece of white laboratory paper) to provide a neutral backdrop for color assessment.

  • Sample Handling: Using a clean, dry spatula, carefully transfer a small, representative sample of this compound from its storage container onto the inspection surface.

  • Color Evaluation: Observe the sample under ambient laboratory lighting. Note the color, comparing it to a standard white reference if precise color determination is required. Record any deviations from the expected white to off-white range.

  • Form Assessment: Examine the texture and form of the sample. Note whether it is a fine powder, crystalline, or amorphous solid. Observe for any clumping or aggregation, which may indicate moisture absorption.

  • Documentation: Record all observations in a laboratory notebook, including the date, batch number, and a detailed description of the physical appearance.

B. Logical Workflow for Material Acceptance

G start Receive this compound visual_inspection Perform Visual Inspection (Color and Form) start->visual_inspection compare_spec Compare with Specifications (White to Off-White Crystalline Powder) visual_inspection->compare_spec accept Material Accepted for Use compare_spec->accept  Meets Spec   quarantine Quarantine and Further Analysis (e.g., Melting Point, Spectroscopy) compare_spec->quarantine  Does Not Meet Spec  

Caption: Workflow for the visual inspection and acceptance of this compound.

IV. Conclusion

The physical appearance of this compound is consistently reported as a white to off-white crystalline powder. This characteristic, in conjunction with its known physicochemical properties, provides a foundational dataset for researchers and drug development professionals. Adherence to proper inspection protocols is essential to ensure the quality and integrity of this important chemical intermediate.

References

A Professional Guide to the Stability and Storage of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the stability, storage, and handling of (3-(Benzyloxy)phenyl)hydrazine hydrochloride (CAS No: 56468-67-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical chemical principles with field-proven protocols to ensure the long-term integrity and reliable performance of this important chemical intermediate.

Chemical and Physical Profile

This compound is a substituted arylhydrazine derivative frequently employed in organic synthesis, particularly in the formation of heterocyclic compounds like indoles, and as a reagent in biochemical assays.[1] Understanding its fundamental properties is the first step toward ensuring its stability.

  • Appearance: Typically a white to off-white or yellow-to-brown crystalline powder.[1] A noticeable color change, such as turning yellow or brown, can be an early indicator of degradation, often due to exposure to air and light.[2]

  • Molecular Formula: C₁₃H₁₅ClN₂O

  • Molecular Weight: 250.73 g/mol

  • Solubility: It is soluble in polar solvents such as water and ethanol.[1]

  • Structure:

    alt text

Core Stability Considerations: A Mechanistic Perspective

The stability of this compound is dictated by the inherent reactivity of the hydrazine functional group. Hydrazines are potent reducing agents and are susceptible to several environmental factors that can compromise their purity over time.

  • Susceptibility to Oxidation: The primary degradation pathway for hydrazines is oxidation.[1] The lone pair of electrons on the nitrogen atoms makes the hydrazine moiety susceptible to attack by atmospheric oxygen. This process can be catalyzed by trace metal ions, particularly copper (II).[3] Oxidation leads to the formation of various impurities, including corresponding azobenzene derivatives, which can interfere with subsequent reactions and compromise experimental results.[1] Therefore, minimizing exposure to air is the most critical aspect of its storage.

  • Photosensitivity: Arylhydrazines can be sensitive to light.[2] Photons can provide the activation energy required to initiate oxidative degradation or other unwanted side reactions. Storing the compound in the dark or in amber vials is a mandatory precaution.[4]

  • Thermal Liability: While stable at recommended storage temperatures, elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1] It is crucial to store the compound in a cool environment to maintain its long-term stability.

  • Hygroscopicity and Moisture: The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the atmosphere. The presence of water can not only affect the physical state of the powder but may also facilitate certain degradation pathways.[5]

Potential Degradation Pathway: Oxidation

The most probable degradation route for this compound during storage is oxidation by atmospheric oxygen. This multi-step process can lead to a mixture of products, diminishing the purity of the starting material. The pathway below illustrates a generalized oxidative degradation.

G cluster_main Oxidative Degradation Pathway A (3-(Benzyloxy)phenyl)hydrazine (Starting Material) B Hydrazyl Radical (Intermediate) A->B One-electron oxidation C Diazo Compound (Intermediate) B->C Further oxidation D Azo Compound (Final Degradation Product) C->D Dimerization/Reaction O2 Atmospheric Oxygen (O2) + Metal Ion Catalysts O2->A

Caption: Generalized oxidative degradation pathway for an arylhydrazine.

Recommended Protocols for Storage and Handling

Adherence to strict storage and handling protocols is non-negotiable for maintaining the chemical integrity of this compound.

Long-Term Storage Protocol

All quantitative storage data is summarized in the table below for easy reference.

ParameterRecommendationRationale & Citation
Temperature 2-8°CTo minimize thermal degradation and slow down oxidative processes.[4]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation by displacing atmospheric oxygen, which is the primary degradation risk.[4]
Light Keep in a dark placeTo prevent photodegradation. Use amber glass vials or store in a light-proof secondary container.[4]
Container Tightly sealed, original containerTo prevent exposure to air and moisture. Ensure the cap is securely fastened after each use.[6][7]
Location Cool, dry, well-ventilated, dedicated cabinetStore away from heat sources and incompatible materials. A cabinet for toxic or reactive chemicals is appropriate.[6][8][9]
Incompatibles Store separately from strong oxidizing agents, acids, and metal oxidesTo prevent hazardous and uncontrolled reactions.[5][7]
Standard Operating Procedure for Handling

This protocol ensures a self-validating system of safety and purity protection during routine laboratory use.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.[7] All handling of the solid and its solutions must occur within the fume hood.[5][8]

    • Don appropriate Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[5][8] A face shield is recommended if there is a risk of splashing.[5]

    • Prepare a clean, dry spatula and weighing vessel.

  • Dispensing:

    • Place the sealed container of this compound inside the fume hood.

    • If stored under an inert atmosphere, briefly flush the headspace of the container with dry argon or nitrogen before opening and after closing to minimize air exposure.

    • Carefully dispense the required amount of powder, avoiding the creation of dust.

    • Immediately and tightly reseal the main container.

  • Post-Handling:

    • Clean any contaminated surfaces and equipment according to laboratory safety procedures.

    • Dispose of contaminated PPE and waste materials in a designated hazardous waste container.[8]

    • Thoroughly wash hands with soap and water after the procedure is complete.[2][7]

Methodology for Stability Assessment

Periodic assessment of purity is essential for research where impurity profiles can impact outcomes. A validated analytical method, typically High-Performance Liquid Chromatography (HPLC), is the gold standard for stability testing.

Experimental Workflow for a Stability Study

The following workflow outlines a standard approach to conducting a stability study to determine the shelf-life and identify potential degradants.

G A 1. Sample Preparation (Aliquot into vials) B 2. Stress Conditions (e.g., 40°C/75% RH, Photostability) A->B C 3. Timepoint Sampling (t=0, 1, 3, 6 months) B->C D 4. Analytical Testing (HPLC with Derivatization) C->D E 5. Data Analysis (Assay vs. Time, Impurity Profile) D->E

Caption: A typical workflow for a chemical stability study.

Recommended Analytical Protocol: RP-HPLC with Derivatization

Direct analysis of hydrazines can be challenging due to their reactivity and poor chromatographic behavior.[10] Derivatization converts the hydrazine into a more stable, easily detectable compound (a hydrazone), which is a robust and widely used strategy.[11][12]

Objective: To quantify the purity of this compound and detect degradation products.

Methodology:

  • Reagent Preparation:

    • Derivatizing Agent: Prepare a solution of benzaldehyde in methanol (e.g., 1 mL in 100 mL).[11]

    • Diluent: A mixture of methanol and water is suitable.

  • Standard Preparation:

    • Accurately weigh a reference standard of this compound and dissolve it in the diluent to a known concentration.

    • Transfer a known volume of this solution to a vial.

    • Add an excess of the benzaldehyde solution, mix, and allow to react for at least 10-15 minutes to ensure complete formation of the hydrazone derivative.[11]

  • Sample Preparation:

    • Prepare the test sample in the same manner as the standard, ensuring the final concentration is within the calibration range.

  • Chromatographic Conditions (Representative):

    • Instrument: HPLC with a UV Detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection Wavelength: The UV maximum of the specific benzaldehyde hydrazone derivative (typically determined during method development, often >300 nm).[11]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared standard and sample solutions.

    • Calculate the assay of the sample by comparing the peak area of the derivative to that of the reference standard.

    • Monitor for the appearance of new peaks over time in stability samples, which would indicate degradation products.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is fundamentally threatened by oxidation, light, heat, and moisture. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, storing the compound at 2-8°C under an inert atmosphere in a tightly sealed, light-proof container —users can significantly mitigate degradation risks. Regular analytical assessment via a validated derivatization-HPLC method provides the ultimate verification of purity, ensuring the reliability and reproducibility of experimental outcomes.

References

An In-depth Technical Guide to the Spectroscopic Characterization of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a benzyloxy group appended to a phenylhydrazine hydrochloride moiety, makes it a valuable building block in the synthesis of a diverse range of heterocyclic compounds and potential therapeutic agents. Accurate structural elucidation and purity assessment of this compound are paramount for its effective application in research and development. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the "why" behind the experimental choices and interpretation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of public domain experimental spectra for this compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.[1][2][3][4]

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5br s3H-NH₂⁺-NH-The acidic protons of the hydrazinium group are expected to be broad and downfield due to proton exchange and the electron-withdrawing effect of the positive charge.
~7.45 - 7.30m5HC₆H₅ -CH₂-Protons of the unsubstituted benzyl ring.
~7.25t, J ≈ 8 Hz1HAr-H (position 5)Triplet due to coupling with two adjacent aromatic protons.
~7.00 - 6.80m3HAr-H (positions 2, 4, 6)Complex multiplet for the remaining protons on the substituted phenyl ring.
~5.15s2H-O-CH₂ -PhSinglet for the benzylic protons, deshielded by the adjacent oxygen and phenyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale
~159C -O (position 3)Quaternary carbon attached to oxygen, significantly deshielded.
~148C -NHNH₃⁺ (position 1)Quaternary carbon attached to the hydrazinium group.
~137Quaternary C of C₆H₅The ipso-carbon of the unsubstituted benzyl ring.
~130C -H (position 5)Aromatic methine carbon.
~129C -H of C₆H₅Aromatic methine carbons of the unsubstituted benzyl ring.
~128C -H of C₆H₅Aromatic methine carbons of the unsubstituted benzyl ring.
~119C -H (position 6)Aromatic methine carbon.
~113C -H (position 4)Aromatic methine carbon.
~107C -H (position 2)Aromatic methine carbon.
~70-O-C H₂-PhBenzylic carbon, deshielded by the oxygen and phenyl group.
Experimental Protocol for NMR Spectroscopy

The following protocol outlines a robust procedure for acquiring high-quality NMR spectra of this compound. This self-validating system ensures data integrity and reproducibility.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.[5][6]

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar organic salts and its deuterium signal for field-frequency locking.

    • Gently agitate the vial to ensure complete dissolution. If necessary, brief sonication can be employed.

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring the final solution height is approximately 4-5 cm.[5]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual signal.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse angle, a spectral width of approximately 16 ppm, and an acquisition time of at least 3 seconds. A sufficient number of scans (typically 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is standard.[7] A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the residual DMSO peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H & 13C Spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate integrate Integrate & Interpret calibrate->integrate FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation clean Clean ATR Crystal background Collect Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure Clamp place_sample->apply_pressure acquire Acquire Spectrum apply_pressure->acquire process Process Spectrum (Baseline Correction) acquire->process interpret Identify Characteristic Functional Group Bands process->interpret MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation dissolve Dissolve Free Base in Volatile Solvent inject Inject into GC-MS dissolve->inject separate GC Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z Separation) ionize->analyze spectrum Generate Mass Spectrum analyze->spectrum interpret Identify Molecular Ion & Fragmentation Pattern spectrum->interpret

References

(3-(Benzyloxy)phenyl)hydrazine Hydrochloride: A Technical Guide to Investigating its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is an organic compound belonging to the hydrazine derivative family.[1] Its structure, featuring a benzyloxy-substituted phenyl ring attached to a hydrazine moiety, presents a compelling scaffold for potential biological activity. While direct and extensive research on this specific molecule is emerging, the broader class of phenylhydrazine and its derivatives has shown significant promise in medicinal chemistry, exhibiting a range of activities including antitumor, antimicrobial, and neuroprotective effects.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a framework for exploring the biological potential of this compound. By synthesizing information from related compounds and presenting detailed experimental protocols, this guide aims to empower researchers to unlock the therapeutic possibilities of this intriguing molecule.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is soluble in polar solvents such as water and ethanol.[1]

PropertyValueSource
Molecular FormulaC13H15ClN2O[1]
Melting Point204°C to 206°C[1]
Boiling Point~438.5°C at 760 mmHg[1]

Potential Anticancer Activity

The phenylhydrazine scaffold is a recurring motif in compounds with demonstrated anticancer properties.[3] This suggests that this compound may also possess antiproliferative and cytotoxic effects against cancer cells. The benzyloxy group may further enhance its activity and specificity.

Rationale from Related Compounds: STAT3 Pathway Inhibition

A key signaling pathway often dysregulated in cancer is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4][5][6][7] Constitutive activation of STAT3 is implicated in tumor cell proliferation, survival, and angiogenesis. Notably, compounds with a benzyloxyphenyl-methylaminophenol scaffold have been identified as inhibitors of the STAT3 signaling pathway.[4] Given the structural similarity, it is plausible that this compound could exert its potential anticancer effects through the modulation of this pathway.

STAT3_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R binds gp130 gp130 IL6R->gp130 recruits JAK JAK gp130->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene Compound (3-(Benzyloxy)phenyl) hydrazine hydrochloride Compound->JAK Potential Inhibition Compound->STAT3_inactive Potential Inhibition of Phosphorylation Antimicrobial_Workflow Start Start Prep_Strains Prepare Microbial Strains Start->Prep_Strains Prep_Compound Prepare Serial Dilutions of Compound Start->Prep_Compound Inoculate Inoculate 96-well Plates Prep_Strains->Inoculate Prep_Compound->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

References

A Theoretical Investigation into the Electronic Structure of (3-(Benzyloxy)phenyl)hydrazine: A Quantum Chemical Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-(Benzyloxy)phenyl)hydrazine is a versatile chemical intermediate with significant potential in the synthesis of complex organic compounds and pharmaceutical agents.[1] A profound understanding of its electronic structure is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This technical guide provides a comprehensive framework for the theoretical investigation of (3-(Benzyloxy)phenyl)hydrazine's electronic properties using quantum chemical calculations. We detail a robust computational workflow, from geometry optimization to the analysis of frontier molecular orbitals and electrostatic potential maps, grounded in Density Functional Theory (DFT). The insights derived from these theoretical studies are contextualized for their direct application in modern drug discovery and development, offering a powerful predictive tool for researchers, scientists, and medicinal chemists.

Introduction: The Strategic Importance of Electronic Structure Analysis

In the landscape of contemporary drug development, the ability to predict a molecule's behavior in silico is a cornerstone of efficient and rational design. The electronic structure of a molecule—the spatial distribution and energy of its electrons—governs its fundamental chemical properties, including its reactivity, polarity, and ability to form intermolecular interactions. For a molecule like (3-(Benzyloxy)phenyl)hydrazine, which contains diverse functional groups such as a hydrazine moiety, a phenyl ring, and a benzyl ether, the electronic landscape is complex and non-intuitive.

The hydrazine group is a key building block in organic synthesis, while the benzyloxyphenyl substructure is present in numerous bioactive compounds.[2][3] Theoretical modeling provides a lens to dissect this complexity, offering quantitative insights that can guide synthesis, predict reaction mechanisms, and inform the design of derivatives with enhanced pharmacological profiles. This guide establishes a validated, step-by-step computational protocol to unravel the electronic characteristics of (3-(Benzyloxy)phenyl)hydrazine, transforming abstract quantum mechanical data into actionable intelligence for drug development professionals.

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any theoretical study hinges on the selection of appropriate computational methods. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy, making it the workhorse of modern computational chemistry.[4][5]

Why DFT? Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the full many-electron wavefunction. This efficiency allows for the use of larger, more accurate basis sets.

Choice of Functional and Basis Set: A Self-Validating System The protocol outlined herein employs the B3LYP hybrid functional . B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long-standing track record of providing reliable geometric and electronic property predictions for a wide range of organic systems.

For the basis set, we recommend 6-311++G(d,p) . Let's break down this choice:

  • 6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.

  • ++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and regions of space far from the nuclei, which is essential for molecules with heteroatoms like oxygen and nitrogen.

  • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogens (p). These allow orbitals to change shape, accounting for the polarization that occurs during bond formation, which is critical for an accurate description of bonding and intermolecular interactions.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust and widely validated level of theory for obtaining high-quality results for molecules like (3-(Benzyloxy)phenyl)hydrazine.[4][6]

The Computational Workflow: From Structure to Insight

A rigorous and reproducible workflow is essential for scientific integrity. The following protocol details the necessary steps to perform a comprehensive electronic structure analysis.

Computational_Workflow cluster_0 Step 1: Input Preparation cluster_1 Step 2: Quantum Calculation cluster_2 Step 3: Electronic Structure Analysis cluster_3 Step 4: Interpretation & Application mol_build Molecule Construction (e.g., Avogadro, GaussView) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc Optimized Geometry fmo Frontier Molecular Orbitals (HOMO/LUMO Analysis) freq_calc->fmo Verified Structure mep Molecular Electrostatic Potential (MEP Map Generation) fmo->mep nbo Natural Bond Orbital Analysis (NBO for Charge Distribution) mep->nbo reactivity Predict Reactivity Sites nbo->reactivity drug_design Inform Drug Design (e.g., Pharmacophore Modeling) reactivity->drug_design

Caption: A validated workflow for theoretical electronic structure analysis.

Experimental Protocol: Step-by-Step Methodology
  • Molecule Construction :

    • Build the 3D structure of (3-(Benzyloxy)phenyl)hydrazine using molecular modeling software such as Avogadro or GaussView.

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Geometry Optimization :

    • Submit the structure to a quantum chemistry package (e.g., Gaussian, ORCA).

    • Perform a full geometry optimization without constraints using the DFT level of theory: B3LYP/6-311++G(d,p).

    • The optimization process iteratively adjusts the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Vibrational Frequency Analysis :

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Trustworthiness Check : A true energy minimum will have zero imaginary frequencies. The presence of imaginary frequencies indicates a saddle point (transition state) rather than a stable structure, requiring re-optimization.

  • Single-Point Energy and Property Calculations :

    • With the validated minimum energy structure, perform a final single-point energy calculation to generate the necessary files for subsequent analysis.

    • Request the generation of molecular orbitals, electrostatic potential maps, and Natural Bond Orbital (NBO) analysis.

Analysis and Interpretation: Translating Data into Chemical Knowledge

The output of these calculations provides a wealth of quantitative data. The true expertise lies in interpreting this data to understand the molecule's chemical personality.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[7] The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[8]

  • A large HOMO-LUMO gap suggests high stability and low reactivity.

  • A small HOMO-LUMO gap suggests high reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO.[8]

For (3-(Benzyloxy)phenyl)hydrazine, we would expect the HOMO to be localized primarily on the electron-rich hydrazine moiety and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the aromatic system.

PropertyRepresentative Energy (eV)Interpretation for Drug Design
E(HOMO) -5.85Indicates moderate electron-donating ability. Optimal ranges for drug candidates are often cited as -5.5 to -6.2 eV.[9]
E(LUMO) -0.75Indicates a moderate ability to accept electrons. Ideal ranges are often -2.5 to -0.5 eV.[9]
ΔE (Gap) 5.10A significant gap suggests good kinetic stability, a desirable property for reducing off-target reactivity and potential toxicity.[9][10]

Note: The values in the table are illustrative and represent typical results from a B3LYP/6-311++G(d,p) calculation.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface.[11][12] It is an invaluable tool for visualizing charge distribution and predicting sites for intermolecular interactions.[13][14]

  • Red Regions (Negative Potential) : Indicate electron-rich areas, such as those around the nitrogen and oxygen atoms. These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.

  • Blue Regions (Positive Potential) : Indicate electron-poor areas, such as the hydrogen atoms on the hydrazine group (-NH-NH2). These are sites prone to nucleophilic attack and are favorable for hydrogen bond donating.

  • Green Regions (Neutral Potential) : Indicate non-polar regions, such as the benzyl ring's carbon framework.

MEP_Concept cluster_neg Electron-Rich Sites cluster_pos Electron-Poor Sites Molecule (3-(Benzyloxy)phenyl)hydrazine Electronic Surface N_atoms Nitrogen Lone Pairs Molecule->N_atoms Negative MEP (Red) O_atom Oxygen Lone Pair Molecule->O_atom Negative MEP (Red) NH_hydrogens Hydrazine Hydrogens Molecule->NH_hydrogens Positive MEP (Blue)

Caption: Conceptual map of MEP regions on the molecule.

For drug development, the MEP map can guide the design of analogs that improve binding to a target protein by optimizing electrostatic complementarity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized "Lewis-like" structures (bonds and lone pairs).[15][16] This method allows for a quantitative assessment of atomic charges and intramolecular interactions.[17]

A key output of NBO analysis is the second-order perturbation theory analysis, which evaluates the energetic significance of "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals.[16] For (3-(Benzyloxy)phenyl)hydrazine, this can reveal:

  • Hyperconjugation : The delocalization of electron density from the nitrogen lone pairs into anti-bonding orbitals of the adjacent phenyl ring, which contributes to the molecule's overall stability.

  • Resonance Structures : Quantify the contribution of different resonance forms to the overall electronic structure.

NBO provides a more robust description of charge distribution than simpler methods like Mulliken population analysis, offering a clearer picture of how charge is partitioned across the molecule.[17][18]

Application in Drug Development: From Theory to Practice

The theoretical data generated through this workflow has direct, practical applications:

  • Lead Optimization : By understanding the electronic drivers of activity, chemists can rationally modify the molecule. For example, adding an electron-withdrawing group to the phenyl ring could lower the HOMO energy, potentially altering the molecule's metabolic profile or binding affinity.

  • Pharmacophore Modeling : The MEP and NBO charges provide crucial inputs for developing 3D pharmacophore models, defining regions of hydrogen bond donors/acceptors and hydrophobic features that are essential for target recognition.

  • Predicting Metabolism : Sites of high electron density (negative MEP) and high HOMO localization are often susceptible to oxidative metabolism by cytochrome P450 enzymes. This analysis can flag potential metabolic liabilities early in the design process.

  • Toxicity Prediction : Molecules with very small HOMO-LUMO gaps can be highly reactive and potentially toxic.[9] Calculating this gap serves as an early filter for identifying compounds that may have safety concerns.

Conclusion

The theoretical study of a molecule's electronic structure is no longer a purely academic exercise; it is an indispensable component of modern, data-driven drug discovery. By employing a robust and validated computational workflow based on Density Functional Theory, researchers can gain profound insights into the chemical behavior of (3-(Benzyloxy)phenyl)hydrazine and its derivatives. The analysis of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals provides a detailed roadmap for predicting reactivity, understanding intermolecular interactions, and guiding the rational design of new therapeutic agents. This guide provides the foundational protocol and interpretive framework for scientists to leverage the predictive power of computational chemistry in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis: Utilizing (3-(Benzyloxy)phenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Nucleus and the Power of the Fischer Synthesis

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, from the neurotransmitter serotonin to complex alkaloids like strychnine.[1][2] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely employed methods for constructing this vital heterocyclic system.[3][4] The reaction facilitates the creation of substituted indoles through the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[3][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the specific use of (3-(Benzyloxy)phenyl)hydrazine hydrochloride in the Fischer indole synthesis. The presence of the benzyloxy group, an electron-donating substituent, offers both strategic advantages in directing the course of the reaction and a versatile handle for subsequent synthetic transformations. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss the causal factors behind key experimental choices to ensure reproducible and high-yielding results.

Mechanistic Insights: Understanding the Electron-Donating Influence of the Benzyloxy Group

The generally accepted mechanism for the Fischer indole synthesis involves a series of intricate, acid-catalyzed steps.[6] A thorough understanding of this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Hydrazone Formation: The synthesis begins with the condensation of (3-(Benzyloxy)phenyl)hydrazine with a suitable aldehyde or ketone to form the corresponding arylhydrazone. This is a standard imine formation reaction, typically accelerated by acid.[7]

  • Tautomerization to Ene-hydrazine: The hydrazone undergoes tautomerization to its more reactive enamine isomer, the ene-hydrazine.[5]

  • [7][7]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, bond-forming step.[6] The protonated ene-hydrazine undergoes a concerted[7][7]-sigmatropic rearrangement, analogous to a Claisen rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[3]

  • Rearomatization and Cyclization: The resulting di-imine intermediate rapidly rearomatizes. Subsequent intramolecular attack of the newly formed aniline-type nitrogen onto the imine carbon forms the five-membered ring.[1]

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia from the aminal intermediate to generate the thermodynamically stable aromatic indole ring.[6]

The Role of the 3-Benzyloxy Substituent:

The benzyloxy group at the 3-position of the phenylhydrazine ring is an electron-donating group (EDG). This electronic property has a profound and beneficial impact on the reaction. EDGs increase the electron density of the aromatic ring, which in turn facilitates the key[7][7]-sigmatropic rearrangement—the step where the new C-C bond is formed.[8] This electronic push accelerates the reaction, often allowing for milder conditions and leading to higher yields compared to reactions with unsubstituted or electron-withdrawn phenylhydrazines.[1]

Furthermore, the placement at the meta-position (3-position) directs the cyclization to exclusively form the 5-benzyloxyindole isomer, avoiding the formation of regioisomeric mixtures that can arise from ortho- or para-substituted hydrazines when using unsymmetrical ketones.[1]

Visualizing the Pathway: Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_mechanism Step 2-5: Indolization Cascade Hydrazine (3-Benzyloxy)phenyl)hydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + R₂C=O, H⁺ - H₂O Ketone Aldehyde or Ketone Ketone->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement (H⁺) Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Intramolecular Cyclization Indole 5-Benzyloxyindole Aminal->Indole Elimination of NH₃ (H⁺)

Caption: The mechanistic pathway of the Fischer indole synthesis.

Experimental Protocols: Synthesis of 5-Benzyloxyindole

This section provides a detailed, step-by-step protocol for the synthesis of 5-benzyloxyindole from this compound and a generic ketone/aldehyde. The procedure is based on established methods for the Fischer indole synthesis, adapted for this specific substrate.[9][10]

Protocol 1: One-Pot Synthesis of 5-Benzyloxyindole

This procedure combines hydrazone formation and indolization into a single, efficient step, which is often preferred for its operational simplicity. Acetic acid serves as both the solvent and the acid catalyst.

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )Stoichiometry
This compound56468-67-8250.721.0 eq
Carbonyl Compound (e.g., Pyruvic Acid)127-17-388.061.1 eq
Glacial Acetic Acid64-19-760.05Solvent
Saturated Sodium Bicarbonate SolutionN/AN/AFor Work-up
Ethyl Acetate141-78-688.11For Extraction
Anhydrous Sodium Sulfate7757-82-6142.04For Drying

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the selected carbonyl compound (1.1 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid to the flask to create a stirrable slurry (approximately 5-10 mL per gram of hydrazine).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the indole product spot. Reaction times typically range from 2 to 6 hours.

  • Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or a thick oil. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 5-benzyloxyindole.[11]

Workflow Visualization

Caption: Experimental workflow for the one-pot synthesis of 5-benzyloxyindole.

Advanced Considerations and Field-Proven Insights

  • Choice of Acid Catalyst: While acetic acid is convenient, stronger Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) can be used, often leading to shorter reaction times.[3][6] Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are also highly effective catalysts.[3] The choice of catalyst can be critical and may require optimization depending on the reactivity of the specific carbonyl partner. However, excessively harsh acidic conditions risk cleaving the benzyl ether protecting group.

  • Solvent Selection: Besides acetic acid, higher-boiling solvents like toluene or xylene can be used, particularly with a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TSA).[9] This allows for azeotropic removal of water during the initial hydrazone formation.

  • The Benzyl Protecting Group: The benzyloxy group is a robust protecting group for the phenol functionality, stable to the acidic conditions of the Fischer synthesis. It is also readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to unmask the 5-hydroxyindole, a key intermediate for many serotonin receptor ligands and other pharmaceuticals.[12] This two-step sequence provides a strategic route to 5-hydroxyindoles that might otherwise be difficult to synthesize directly.

  • Safety Precautions: Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. The reactions are typically exothermic upon acid addition and should be controlled.

Conclusion

The use of this compound in the Fischer indole synthesis represents a reliable and strategic method for the preparation of 5-benzyloxyindoles. The electron-donating nature of the benzyloxy group facilitates the key cyclization step, and its function as a protecting group adds to the synthetic utility of this starting material. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in these notes, researchers can effectively leverage this powerful reaction to access valuable indole intermediates for drug discovery and development.

References

reaction of (3-(Benzyloxy)phenyl)hydrazine hydrochloride with ketones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Benzyloxy-Substituted Indoles via Fischer Indolization

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the reaction of (3-(benzyloxy)phenyl)hydrazine hydrochloride with various ketones. This reaction, a specific application of the venerable Fischer indole synthesis, is a cornerstone method for accessing 6-benzyloxy-substituted indoles, a scaffold of significant interest in medicinal chemistry and drug development. This document elucidates the underlying reaction mechanism, offers step-by-step experimental procedures, discusses the scope and limitations with respect to ketone substrates, and provides practical troubleshooting advice. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success for researchers in organic synthesis and pharmaceutical development.

Introduction and Significance

The Fischer indole synthesis, first reported by Emil Fischer and Friedrich Jourdan in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an enolizable aldehyde or ketone.[4][5]

The specific starting material, this compound, is a valuable building block for creating indoles with a benzyloxy group at the 6-position.[6] This substitution pattern is prevalent in numerous biologically active compounds and pharmaceutical intermediates, particularly in the fields of oncology and anti-inflammatory agent development.[7] The benzyl protecting group offers the advantage of stability under various reaction conditions while allowing for subsequent deprotection to reveal a versatile phenol handle for further functionalization. This guide provides researchers with the foundational knowledge and practical protocols to leverage this powerful reaction for the synthesis of complex molecular targets.

The Reaction Mechanism: A Stepwise Analysis

The Fischer indole synthesis proceeds through a well-established sequence of acid-catalyzed transformations.[1][8] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Hydrazone Formation: The reaction begins with the condensation of (3-(benzyloxy)phenyl)hydrazine with a ketone.[2][4] This is a reversible nucleophilic addition-elimination reaction that forms the corresponding phenylhydrazone intermediate. The hydrochloride salt is typically neutralized in situ or prior to the reaction.

  • Tautomerization: The resulting phenylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer (or 'ene-hydrazine').[1][5] This step is crucial and requires the ketone to possess at least one α-hydrogen.[5]

  • [9][9]-Sigmatropic Rearrangement: This is the key bond-forming and rate-determining step of the synthesis.[10] The protonated enamine undergoes an electrocyclic rearrangement, analogous to a Cope rearrangement, to form a new carbon-carbon bond between the former ortho-carbon of the benzene ring and the former β-carbon of the enamine.[11][12] This step disrupts the aromaticity of the benzene ring, forming a diimine intermediate.

  • Rearomatization and Cyclization: The diimine intermediate quickly tautomerizes to regain aromaticity. The resulting amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminoacetal (or aminal) ring.[1]

  • Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃) to generate the stable, aromatic indole ring system.[5][8]

Below is a diagram illustrating the key mechanistic steps.

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Reactants Hydrazine (3-Benzyloxy)phenyl)hydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone Condensation (-H₂O) Ketone Ketone (R1-CO-CH2-R2) Ketone->Hydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization (H⁺ catalyst) Diimine Diimine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Cyclization Indole 6-Benzyloxyindole Product Aminal->Indole Elimination (-NH₃)

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

Experimental Protocols

This section provides two detailed protocols: an in situ method which is often more efficient, and a two-step method involving the isolation of the hydrazone intermediate, which can be useful for less stable substrates or for purity control.

Protocol 1: One-Pot / In Situ Synthesis of 6-Benzyloxy-1,2,3,4-tetrahydro-9H-carbazole

This protocol uses cyclohexanone as a representative ketone. The reaction workflow is outlined below.

Workflow_Diagram Figure 2: One-Pot Experimental Workflow start Combine Reactants (3-(Benzyloxy)phenyl)hydrazine HCl + Cyclohexanone + Acetic Acid heat Heat to Reflux (Hydrazone formation & Indolization) start->heat Step 1 monitor Monitor Reaction (e.g., TLC) heat->monitor Step 2 workup Aqueous Workup (Neutralization & Extraction) monitor->workup Step 3 purify Purification (Recrystallization or Column Chromatography) workup->purify Step 4 characterize Characterization (NMR, MS, IR) purify->characterize Step 5

Caption: Figure 2: One-Pot Experimental Workflow

Materials:

  • This compound (1.0 eq, e.g., 2.51 g, 10.0 mmol)[6]

  • Cyclohexanone (1.05 eq, e.g., 1.03 g, 10.5 mmol)

  • Glacial Acetic Acid (10-15 mL per gram of hydrazine)

  • Ethanol (for recrystallization)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.51 g, 10.0 mmol) and glacial acetic acid (25 mL).

  • Addition of Ketone: Add cyclohexanone (1.03 g, 10.5 mmol) to the stirred suspension at room temperature.

  • Indolization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed. Causality Note: Acetic acid serves as both the solvent and the Brønsted acid catalyst. Heating is required to overcome the activation energy for both hydrazone formation and the subsequent sigmatropic rearrangement and cyclization steps.[4][9]

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water (150 mL) with stirring. A precipitate should form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (~7-8). This neutralizes the acetic acid and precipitates the crude product.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 6-benzyloxy-1,2,3,4-tetrahydro-9H-carbazole.

  • Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Two-Step Synthesis via Isolated Hydrazone

Step A: Synthesis of Cyclohexanone (3-(benzyloxy)phenyl)hydrazone

  • Dissolve this compound (2.51 g, 10.0 mmol) in ethanol (50 mL) and water (10 mL). Add sodium acetate (0.82 g, 10.0 mmol) to neutralize the hydrochloride.

  • Add cyclohexanone (1.03 g, 10.5 mmol) and stir the mixture at room temperature for 1-2 hours.

  • The hydrazone product will often precipitate. Cool the mixture in an ice bath to maximize precipitation, collect the solid by filtration, wash with cold water, and dry.

Step B: Acid-Catalyzed Indolization

  • Add the dried hydrazone from Step A to a flask containing polyphosphoric acid (PPA) (10x the weight of the hydrazone) or a solution of 20% sulfuric acid in ethanol. Causality Note: PPA is a strong acid and dehydrating agent, which can promote cyclization effectively, often at lower temperatures than acetic acid.[1][4]

  • Heat the mixture (e.g., 80-100 °C for PPA) for 1-3 hours, monitoring by TLC.

  • Follow the workup, isolation, and purification steps as described in Protocol 1.

Scope, Limitations, and Troubleshooting

The success and outcome of the Fischer indole synthesis are highly dependent on the structure of the ketone substrate.

Substrate Scope

The table below summarizes the reaction with various ketone types.

Ketone SubstrateStructureExpected Product(s)Notes
Symmetrical Cyclic Cyclohexanone6-Benzyloxy-1,2,3,4-tetrahydro-9H-carbazoleGenerally provides good yields as there is no regioselectivity issue.
Symmetrical Acyclic Acetone6-Benzyloxy-2,3-dimethyl-1H-indoleReaction is feasible, but acetone's volatility requires careful temperature control.
Unsymmetrical Acyclic 2-Butanone (Methyl Ethyl Ketone)Mixture of 6-Benzyloxy-2,3-dimethyl-1H-indole and 6-Benzyloxy-3-ethyl-2-methyl-1H-indoleLeads to a mixture of regioisomers. The ratio depends on the acid catalyst and conditions. Stronger acids may favor the thermodynamically more stable product.[9][13]
Aryl Ketone Acetophenone6-Benzyloxy-2-phenyl-1H-indoleGenerally works well. Enolization occurs away from the aromatic ring.
Limitations
  • Non-enolizable Ketones: The reaction will fail with ketones that lack α-hydrogens (e.g., benzophenone), as the required tautomerization to an enamine intermediate is impossible.[5]

  • Aldehydes: While the reaction works with aldehydes, acetaldehyde itself is problematic for synthesizing the parent indole ring.[14]

  • Steric Hindrance: Highly substituted ketones may react slowly or not at all due to steric hindrance preventing the necessary conformational changes for the rearrangement.[9]

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Yield Incomplete reaction; starting material recovered.The acid catalyst may be too weak, or the temperature too low. Switch to a stronger acid like PPA or ZnCl₂. Increase the reaction temperature and time. Ensure reactants are pure.[9]
N-N bond cleavage side reaction.This is more common with electron-donating groups on the hydrazine. The benzyloxy group is moderately donating. If this is suspected, milder conditions or a different catalyst might be necessary.[9]
Mixture of Products Use of an unsymmetrical ketone.This is an inherent challenge. Try different acid catalysts to influence the regioselectivity. Weaker acids may favor the kinetic product.[9][13] The isomers may require careful separation by column chromatography.
Dark, Tarry Mixture Decomposition of starting materials or product.Reaction conditions are too harsh (temperature too high or acid too strong). Reduce the temperature or use a milder catalyst (e.g., acetic acid instead of PPA).

Safety Precautions

  • Reagents: Phenylhydrazine derivatives can be toxic and are potential sensitizers. Handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acids: Strong acids like polyphosphoric acid, sulfuric acid, and glacial acetic acid are corrosive. Handle with extreme care.

  • Heating: Use a proper heating mantle and ensure the reaction is monitored to prevent uncontrolled reflux.

References

Application Notes and Protocols for (3-(Benzyloxy)phenyl)hydrazine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (3-(Benzyloxy)phenyl)hydrazine hydrochloride in Drug Discovery

This compound is a versatile and highly valuable reagent in the arsenal of medicinal chemists. Its unique structural features, comprising a reactive hydrazine moiety masked as a stable hydrochloride salt and a strategically positioned benzyloxy group, render it an exceptional building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The benzyloxy group not only serves as a protecting group for a phenol, which can be deprotected in later synthetic steps to introduce a crucial hydrogen bond donor, but its presence also imparts favorable physicochemical properties to intermediates and final compounds, influencing their solubility, lipophilicity, and interaction with biological targets.

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed to equip researchers with both the theoretical underpinnings and practical, field-proven protocols to leverage this reagent in the discovery and development of novel therapeutic agents. The causality behind experimental choices is elucidated to empower scientists to not only follow procedures but also to innovate and adapt them to their specific research goals.

Core Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its ability to serve as a precursor for a variety of privileged heterocyclic scaffolds in medicinal chemistry. These include, but are not limited to, indoles, pyrazoles, and hydrazones, each of which is a cornerstone of numerous approved drugs and clinical candidates.

The Fischer Indole Synthesis: A Gateway to Bioactive Indoles

The Fischer indole synthesis is arguably the most prominent application of this compound. This powerful acid-catalyzed reaction allows for the construction of the indole nucleus from a phenylhydrazine and an aldehyde or ketone. The resulting 6-benzyloxy-substituted indoles are precursors to a multitude of biologically active molecules, including serotonin receptor agonists, kinase inhibitors, and antiviral agents.

The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. A key[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, leads to the aromatic indole ring system.[1][2] The choice of acid catalyst, solvent, and temperature is crucial for optimizing the yield and purity of the desired indole derivative.[1]

Diagram 1: The Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis reagent (3-(Benzyloxy)phenyl)hydrazine HCl hydrazone Hydrazone Intermediate reagent->hydrazone Condensation carbonyl Aldehyde or Ketone carbonyl->hydrazone indolization Acid-Catalyzed Cyclization hydrazone->indolization [3,3]-Sigmatropic Rearrangement indole 6-Benzyloxy-Substituted Indole indolization->indole Elimination of NH3

Caption: A schematic overview of the Fischer indole synthesis.

Protocol 1: Synthesis of 6-Benzyloxy-2,3-dimethyl-1H-indole

This protocol is adapted from established Fischer indole synthesis procedures and provides a reliable method for the synthesis of a model 6-benzyloxy-indole derivative.[3][4]

Materials:

  • This compound

  • Butan-2-one (Methyl ethyl ketone)

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Hydrazone Formation (Implicit): In many Fischer indole syntheses, the hydrazone is formed in situ. However, for clarity and control, it can be pre-formed. For this one-pot protocol, the hydrazone formation and cyclization occur sequentially.

  • Indolization:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) and butan-2-one (1.1 eq) in a suitable solvent such as ethanol or toluene.[3]

    • Add a catalytic amount of a Brønsted acid like acetic acid or hydrochloric acid.

    • Heat the mixture to reflux (typically 75-110°C, depending on the solvent) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Alternatively, for a more robust cyclization, the pre-formed or in situ generated hydrazone can be treated with polyphosphoric acid (PPA).[4] Add the hydrazone to an excess of PPA (typically 10-20 times the weight of the hydrazone) and heat the mixture to 100-120°C for 10-30 minutes with vigorous stirring.[4]

  • Work-up and Purification:

    • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

    • If PPA was used, carefully pour the hot mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 6-benzyloxy-2,3-dimethyl-1H-indole.

Expected Yield: Yields for Fischer indole syntheses can vary widely depending on the substrates and conditions, but yields in the range of 60-90% are commonly reported for similar reactions.[3]

Reactant 1 Reactant 2 Catalyst/Solvent Yield Reference
4-Benzyloxy phenyl hydrazine HCl4-Benzyloxy propiophenoneAcetic acid/Ethanol90%[3]
4-Benzyloxy phenyl hydrazine HCl4-Benzyloxy propiophenoneAluminum chloride/Ethanol94%[3]
PhenylhydrazineAcetophenonePolyphosphoric AcidHigh[4]

Table 1: Representative Yields for Fischer Indole Synthesis Reactions.

Pyrazole Synthesis: Accessing a Privileged Scaffold for Kinase Inhibition

Pyrazoles are another class of heterocyclic compounds with immense importance in medicinal chemistry, particularly as kinase inhibitors.[5][6] The synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a suitable precursor. This compound can be effectively employed in these syntheses to generate 1-(3-(benzyloxy)phenyl)-substituted pyrazoles.

Diagram 2: General Synthesis of Pyrazoles

Pyrazole_Synthesis reagent (3-(Benzyloxy)phenyl)hydrazine HCl condensation Condensation & Cyclization reagent->condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condensation pyrazole 1-(3-(Benzyloxy)phenyl)-pyrazole condensation->pyrazole

Caption: A simplified workflow for pyrazole synthesis.

Protocol 2: Synthesis of a 1-(3-(Benzyloxy)phenyl)-3,5-disubstituted Pyrazole

This protocol outlines a general procedure for the synthesis of a pyrazole derivative from this compound and a 1,3-dicarbonyl compound.[6]

Materials:

  • This compound

  • A 1,3-dicarbonyl compound (e.g., acetylacetone for a 3,5-dimethylpyrazole)

  • Ethanol or acetic acid

  • Sodium acetate (optional, as a base)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.

    • If using the hydrochloride salt, a mild base such as sodium acetate can be added to liberate the free hydrazine.

  • Reaction:

    • Heat the reaction mixture to reflux for 2-6 hours, monitoring its progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration and washed with cold ethanol.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Expected Yield: Yields for pyrazole synthesis are generally good to excellent, often exceeding 80%.

Hydrazone Synthesis: Versatile Intermediates and Bioactive Molecules

Hydrazones are a class of compounds characterized by the R1R2C=NNH-R3 functional group. They are not only crucial intermediates in reactions like the Fischer indole synthesis but also exhibit a broad spectrum of biological activities themselves, including antimicrobial, anticonvulsant, and anticancer properties.[7][8][9] The synthesis of hydrazones is a straightforward condensation reaction between a hydrazine and an aldehyde or ketone.

Protocol 3: General Synthesis of a Bioactive Hydrazone

This protocol describes a general method for synthesizing a hydrazone from this compound and an aldehyde or ketone.[7]

Materials:

  • This compound

  • An aldehyde or ketone (e.g., a substituted benzaldehyde)

  • Ethanol or methanol

  • A catalytic amount of glacial acetic acid

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) and the carbonyl compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction:

    • Stir the mixture at room temperature or gently heat to reflux for 1-4 hours. The reaction progress can be monitored by TLC. Often, the product will precipitate out of the reaction mixture upon formation.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration and wash it with cold solvent.

    • The hydrazone can be further purified by recrystallization if necessary.

Hydrazone Derivative Biological Activity IC50 / Activity Reference
Phenylhydrazone derivativesMAO-A InhibitionIC50 = 0.028 µM[7]
Hydrazide-hydrazonesAntibacterial (MRSA)MIC = 3.91 µg/mL[10]
Hydrazide-hydrazonesAnticancer (LN-229)IC50 = 0.77 µM[10]

Table 2: Examples of Bioactivity in Hydrazone Derivatives.

Applications in Specific Therapeutic Areas

The heterocyclic scaffolds derived from this compound are prevalent in molecules targeting a range of diseases.

Kinase Inhibitors

The indole and pyrazole cores are fundamental components of many kinase inhibitors.[11][12] These drugs often target the ATP-binding site of kinases, and the structural features of the heterocyclic ring, as well as its substituents, are critical for achieving potency and selectivity. The benzyloxy group on the indole or pyrazole ring can be a key interaction point with the kinase active site, or it can be deprotected to a phenol to act as a hydrogen bond donor.

Diagram 3: Kinase Inhibition by Heterocyclic Scaffolds

Kinase_Inhibition cluster_0 Kinase Active Site atp_pocket ATP Binding Pocket hinge Hinge Region inhibitor Indole/Pyrazole Inhibitor (from (3-(Benzyloxy)phenyl)hydrazine HCl) inhibitor->atp_pocket Occupies inhibitor->hinge Forms H-bonds

Caption: Schematic of an indole/pyrazole-based kinase inhibitor in the ATP binding site.

Serotonin Transporter (SERT) Inhibitors

Indole-based structures are also found in selective serotonin reuptake inhibitors (SSRIs), which are widely used as antidepressants.[13] The indole nucleus can mimic the endogenous ligand serotonin, and substituents on the ring can fine-tune the affinity and selectivity for the serotonin transporter (SERT). The ability to synthesize a variety of 6-benzyloxy-indoles from this compound provides a platform for developing novel SERT inhibitors.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its application in the Fischer indole synthesis, as well as in the preparation of pyrazoles and hydrazones, provides access to a rich diversity of heterocyclic compounds with proven therapeutic relevance. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers engaged in drug discovery. The continued exploration of new reactions and the synthesis of novel derivatives from this valuable starting material will undoubtedly lead to the identification of new and improved therapeutic agents for a wide range of diseases.

References

Application Notes & Protocols: Synthesis of Substituted Indoles from (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its structural presence in vital biomolecules like the neurotransmitter serotonin and the amino acid tryptophan underscores its biological importance.[3] Consequently, the development of robust and versatile synthetic routes to substituted indoles remains a cornerstone of modern medicinal chemistry and drug discovery.[3][4][]

Among the myriad methods for indole synthesis, the Fischer indole synthesis, discovered in 1883, remains a powerful and widely utilized transformation.[6][7][8] This acid-catalyzed reaction, which converts arylhydrazines and carbonyl compounds into the indole ring system, offers a direct and modular approach to a vast array of indole derivatives.[7][9]

This guide provides a detailed technical overview and experimental protocols for the synthesis of substituted indoles using (3-(Benzyloxy)phenyl)hydrazine hydrochloride as a key starting material. The benzyloxy group serves as an effective protecting group for a phenolic hydroxyl, allowing for the synthesis of versatile 6-benzyloxyindoles, which are precursors to biologically active 6-hydroxyindoles.[10][11][12] We will delve into the mechanistic underpinnings of the Fischer synthesis, provide step-by-step protocols for synthesis and subsequent deprotection, and discuss the critical parameters that ensure a successful and reproducible outcome.

Part 1: Mechanistic Insights – The Fischer Indole Synthesis Pathway

A thorough understanding of the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The generally accepted mechanism for the Fischer indole synthesis proceeds through several distinct, acid-catalyzed steps.[6][13][14][15]

  • Phenylhydrazone Formation: The synthesis begins with the condensation of the arylhydrazine—in this case, (3-(benzyloxy)phenyl)hydrazine—with an aldehyde or ketone to form a phenylhydrazone intermediate. This is a standard imine formation reaction and is typically reversible.[6][9]

  • Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its more reactive enamine isomer, known as an ene-hydrazine.[1][13] This step is crucial as it sets the stage for the key bond-forming event.

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a concerted, irreversible[1][1]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement.[6][7][8] This is often the rate-determining step of the entire sequence. It results in the cleavage of the weak N-N bond and the formation of a new C-C bond, creating a di-imine intermediate. The benzyloxy substituent, being an electron-donating group, increases the electron density of the aromatic ring, thereby facilitating this critical rearrangement step.[1][16]

  • Rearomatization and Cyclization: The di-imine intermediate rapidly rearomatizes. The newly formed aniline-like nitrogen then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminoacetal ring.[6]

  • Elimination of Ammonia: Finally, acid-catalyzed elimination of ammonia from the aminoacetal generates the stable, aromatic indole ring.[6][7]

The choice of acid catalyst is critical and can significantly influence reaction rates and yields.[17][18] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective catalysts for this transformation.[6][9][15][17] The selection often depends on the specific substrates and the desired reaction temperature.

Fischer_Indole_Mechanism Hydrazine Arylhydrazine + Carbonyl Hydrazone Phenylhydrazone Hydrazine->Hydrazone Condensation (-H₂O) Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization ProtonatedEne Protonated Ene-hydrazine Enehydrazine->ProtonatedEne H⁺ Diimine Di-imine Intermediate ProtonatedEne->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Cyclization Indole Aromatic Indole Aminal->Indole Elimination (-NH₃, -H⁺)

Caption: The mechanistic pathway of the Fischer indole synthesis.

Part 2: Experimental Protocols

These protocols are designed as a general guide. Optimization of solvent, temperature, and reaction time may be necessary for specific carbonyl coupling partners.

Protocol 2.1: Synthesis of 6-Benzyloxy-2,3-dimethylindole

This protocol details the reaction of this compound with butan-2-one. The formation of the hydrazone is performed in situ.

Materials:

  • This compound

  • Butan-2-one (Methyl ethyl ketone)

  • Glacial Acetic Acid

  • 1 M Sodium Hydroxide (aq)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add glacial acetic acid to the flask (approx. 5-10 mL per gram of hydrazine).

  • Add butan-2-one (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 118°C) with vigorous stirring for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting hydrazine and the appearance of a new, less polar spot (the indole product) indicates reaction completion.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the acidic solution by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure 6-benzyloxy-2,3-dimethylindole.

Protocol 2.2: Deprotection to form 6-Hydroxy-2,3-dimethylindole

The benzyloxy group is a robust protecting group, and its removal is most cleanly achieved via catalytic hydrogenolysis.

Materials:

  • 6-Benzyloxy-2,3-dimethylindole

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the 6-benzyloxy-2,3-dimethylindole (1.0 eq) in methanol or ethanol in a suitable flask.

  • Carefully add 10% Palladium on Carbon (5-10 mol% by weight) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

  • Purge the flask with hydrogen gas. If using a balloon, evacuate the flask and backfill with H₂ three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon pressure is sufficient) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The product, 6-hydroxyindole, is significantly more polar than the starting material. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the Celite® pad with the catalyst to dry, as it can ignite in the presence of air. Wash the pad thoroughly with the reaction solvent (methanol or ethanol).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the 6-hydroxy-2,3-dimethylindole, which can be further purified by recrystallization or chromatography if necessary.

Experimental_Workflow Start (3-(Benzyloxy)phenyl)hydrazine HCl + Carbonyl Compound Step1 Step 1: Fischer Indole Synthesis (Acid Catalyst, Heat) Start->Step1 Product1 Protected Indole (e.g., 6-Benzyloxyindole) Step1->Product1 Step2 Step 2: Deprotection (H₂, Pd/C) Product1->Step2 FinalProduct Final Product (e.g., 6-Hydroxyindole) Step2->FinalProduct

Caption: Overall workflow for synthesis of hydroxyindoles.

Part 3: Data Summary and Troubleshooting

The yield of the Fischer indole synthesis is highly dependent on the nature of the carbonyl partner and the reaction conditions. The meta-position of the benzyloxy group can lead to the formation of two regioisomers: the 4-benzyloxy and 6-benzyloxyindole. For electron-donating groups like benzyloxy, the 6-substituted indole is typically the major product.[16]

Carbonyl ReactantCatalyst/SolventProduct(s)Typical Yield (%)Reference
PropiophenoneAcetic Acid6-Benzyloxy-2-phenyl-3-methylindole~84%[19]
Butan-2-oneAcetic Acid6-Benzyloxy-2,3-dimethylindole70-85%General Procedure
CyclohexanonePPA7-Benzyloxy-1,2,3,4-tetrahydrocarbazole65-80%General Procedure

Troubleshooting Guide:

  • Low Yield:

    • Cause: Incomplete reaction or decomposition.

    • Solution: Increase reaction time or temperature. Consider a stronger acid catalyst like polyphosphoric acid (PPA) or a Lewis acid (e.g., ZnCl₂). Ensure the carbonyl compound is not sterically hindered and can form an ene-hydrazine.[9]

  • Formation of Regioisomers:

    • Cause: The meta-substituent allows for cyclization at two different positions.

    • Solution: While difficult to control completely, the 6-substituted isomer is generally favored with EDGs.[16] Careful purification by column chromatography is essential to separate the isomers.

  • Failed Deprotection:

    • Cause: Inactive catalyst.

    • Solution: Use fresh Pd/C catalyst. Ensure the system is free of catalyst poisons (e.g., sulfur compounds). Increase hydrogen pressure if necessary.

Part 4: Applications and Significance

The synthesis of 6-benzyloxyindoles and their subsequent deprotection to 6-hydroxyindoles provides access to a class of compounds with significant therapeutic potential. These structures serve as crucial intermediates and building blocks in drug development programs.[10] For example, 6-benzyloxyindole is a documented reactant for the preparation of potent inhibitors for Hepatitis C Virus (HCV) and Protein Kinase C (PKC), as well as ligands for the CB2 cannabinoid receptor.[10][11] The indole scaffold's ability to mimic peptide structures and participate in hydrogen bonding interactions makes it a frequent target in the design of enzyme inhibitors and receptor antagonists across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4][20][21]

References

Application Notes & Protocols: The Role of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of (3-(Benzyloxy)phenyl)hydrazine hydrochloride. It serves as a versatile and crucial intermediate in modern organic synthesis, primarily for the construction of complex heterocyclic scaffolds. The focus of these notes is to elucidate the causality behind experimental choices and to provide robust, validated protocols for its use in key synthetic transformations, including the Fischer Indole Synthesis and the Japp-Klingemann reaction.

Introduction: A Profile of this compound

This compound is a substituted arylhydrazine derivative that has emerged as a valuable building block in synthetic chemistry.[1] The presence of the benzyloxy group offers a strategic advantage: it serves as a stable protecting group for a phenolic hydroxyl function, which can be deprotected in later synthetic stages if required. The hydrochloride salt form enhances the compound's stability and handling properties compared to the free base. Its primary utility lies in its role as a nucleophile, particularly in reactions leading to the formation of nitrogen-containing heterocycles that are prevalent in medicinal chemistry.[2][3]

This guide will explore its principal applications, focusing on the synthesis of indoles and related heterocyclic systems, which are core structures in numerous pharmacologically active compounds.

Physicochemical Properties

A summary of the key properties of this compound is presented below for quick reference.

PropertyValueReference
CAS Number 56468-67-8[1]
Molecular Formula C₁₃H₁₅ClN₂O[1]
Molecular Weight 250.72 g/mol [1]
Appearance White to off-white crystalline powder[4]
Melting Point 204-206 °C[4]
Solubility Soluble in polar solvents like water and ethanol[4]

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most significant application of this compound. This powerful reaction, discovered by Emil Fischer in 1883, constructs the indole aromatic heterocycle from an arylhydrazine and an aldehyde or ketone under acidic conditions.[5][6] The use of our title compound directly leads to the formation of 6-benzyloxy-substituted indoles, a valuable scaffold in drug discovery.

Mechanistic Rationale & Strategic Considerations

The reaction proceeds through a well-established mechanism involving several key steps. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (3-(Benzyloxy)phenyl)hydrazine with a carbonyl compound (aldehyde or ketone) to form the corresponding phenylhydrazone. The hydrochloride salt is typically neutralized in situ or used directly, as the reaction is acid-catalyzed.[5]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the subsequent sigmatropic rearrangement.[7]

  • [8][8]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, thermal, or acid-catalyzed[8][8]-sigmatropic rearrangement (a type of Claisen rearrangement). This is the key bond-forming step, creating a new C-C bond and disrupting the aromaticity of the benzene ring to form a di-imine intermediate.[5][6]

  • Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting imine then undergoes an intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon, forming a five-membered ring (an aminal).[6]

  • Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the final, energetically favorable aromatic indole ring system.[5][7]

Choice of Acid Catalyst: The selection of the acid catalyst is critical. Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂) are commonly employed.[5][6] The choice often depends on the reactivity of the substrates and the desired reaction temperature. Lewis acids can be particularly effective for less reactive ketones.

General Workflow for Fischer Indole Synthesis

The following diagram illustrates the typical laboratory workflow for this synthesis.

Fischer_Indole_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Reactants: - (3-(Benzyloxy)phenyl)hydrazine HCl - Aldehyde or Ketone - Acid Catalyst - Solvent (e.g., Ethanol, Acetic Acid) mix Combine reactants in solvent reagents->mix heat Heat under reflux (e.g., 75-110 °C, 2-15h) mix->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench/Neutralize (e.g., add to ice-water, NaHCO₃) cool->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude product (Column Chromatography or Recrystallization) concentrate->purify product Pure 6-Benzyloxyindole Product purify->product

Caption: General laboratory workflow for the Fischer Indole Synthesis.

Protocol: Synthesis of 6-Benzyloxy-2,3-dimethyl-1H-indole

This protocol describes the synthesis of a substituted indole using butan-2-one as the carbonyl partner.

Materials:

  • This compound

  • Butan-2-one (Methyl ethyl ketone)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.51 g, 10 mmol) and glacial acetic acid (30 mL).

  • Reagent Addition: Add butan-2-one (0.87 g, 12 mmol, 1.2 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 150 mL of ice-cold water.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Isolation:

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the pure 6-benzyloxy-2,3-dimethyl-1H-indole.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A successful reaction will show the disappearance of the hydrazine signals and the appearance of characteristic indole proton signals in the NMR spectrum.

The Japp-Klingemann Reaction: A Gateway to Hydrazone Intermediates

Mechanistic Overview
  • Diazotization: The synthesis begins with the diazotization of 3-(benzyloxy)aniline (which can be prepared from the title compound's precursor) using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Enolate Formation: The active methylene compound (β-keto-ester) is deprotonated with a base (e.g., sodium acetate) to form an enolate.

  • Coupling & Cleavage: The nucleophilic enolate attacks the diazonium salt to form an azo compound. This intermediate is often unstable and undergoes rapid base- or acid-catalyzed hydrolytic cleavage of an acyl group to yield the stable arylhydrazone product.[8][9]

The resulting hydrazone can then be isolated and subjected to Fischer indole synthesis conditions.[11]

Japp-Klingemann Reaction and Subsequent Indolization Workflow

Japp_Klingemann_Workflow cluster_jk Part A: Japp-Klingemann Reaction cluster_fischer Part B: Fischer Indole Synthesis start_A 3-(Benzyloxy)aniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start_A->diazotization coupling Coupling Reaction (Mix diazonium salt and enolate) diazotization->coupling ketoester β-Keto-ester + Base (e.g., Ethyl 2-methylacetoacetate) ketoester->coupling hydrazone Hydrazone Intermediate coupling->hydrazone cyclization Heat / Reflux hydrazone->cyclization Isolate & Proceed acid_cat Acid Catalyst (e.g., PPA, H₂SO₄) acid_cat->cyclization indole_product Substituted 6-Benzyloxyindole cyclization->indole_product

Caption: Two-stage synthesis of indoles via Japp-Klingemann and Fischer reactions.

Protocol: Two-Step Synthesis of Ethyl 6-Benzyloxy-2-methyl-1H-indole-3-carboxylate

This protocol outlines the synthesis of an indole-3-carboxylate, a valuable synthetic handle for further functionalization.

Part A: Japp-Klingemann Reaction to form the Hydrazone

  • Diazonium Salt Preparation: Dissolve 3-(benzyloxy)aniline (1.99 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL). Cool the solution to 0 °C in an ice-salt bath. Add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at 0 °C.

  • Enolate Preparation: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.44 g, 10 mmol) in ethanol (20 mL) and cool to 0 °C. Add a solution of sodium acetate (3.28 g, 40 mmol) in water (15 mL).

  • Coupling: Slowly add the cold diazonium salt solution to the stirred enolate solution. Maintain the temperature at 0-5 °C. A precipitate will form.

  • Isolation: Stir the mixture for 2 hours as it warms to room temperature. Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to obtain the intermediate hydrazone of ethyl pyruvate.

Part B: Fischer Indole Synthesis

  • Cyclization: Add the dried hydrazone from Part A (approx. 10 mmol) to polyphosphoric acid (20 g).

  • Reaction: Heat the viscous mixture to 80-90 °C with mechanical stirring for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice (100 g). The product will precipitate.

  • Isolation & Purification: Filter the solid, wash with water until the filtrate is neutral, and dry. Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl 6-benzyloxy-2-methyl-1H-indole-3-carboxylate.

Synthesis of Other Heterocycles: Pyrazoles

Hydrazine derivatives are classical precursors for the synthesis of pyrazoles via condensation with 1,3-dicarbonyl compounds.[12][13] this compound can be used to synthesize 1-(3-(benzyloxy)phenyl)-substituted pyrazoles, which are also of interest in medicinal chemistry.

General Protocol: Synthesis of 1-(3-(benzyloxy)phenyl)-3,5-dimethylpyrazole

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Triethylamine or Sodium Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (2.51 g, 10 mmol) in ethanol (40 mL).

  • Base Addition: Add a base such as triethylamine (1.5 mL, 11 mmol) or sodium acetate (0.9 g, 11 mmol) to neutralize the hydrochloride salt and liberate the free hydrazine base.

  • Diketone Addition: Add acetylacetone (1.1 g, 11 mmol, 1.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux for 3-5 hours.

  • Isolation: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the target pyrazole.

References

Catalytic Applications of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride in Heterocyclic Synthesis: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

This compound is a versatile and highly valuable reagent in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its utility is most prominently demonstrated in the synthesis of indole derivatives, which are core structures in a multitude of pharmaceuticals, agrochemicals, and natural products. The presence of the benzyloxy group at the meta-position of the phenyl ring offers a strategic advantage, providing a stable protecting group for a hydroxyl functionality that can be deprotected in later synthetic steps to afford phenolic indoles, a common motif in biologically active molecules. This guide provides an in-depth exploration of the catalytic conditions for reactions involving this compound, with a focus on practical, field-proven protocols for researchers, scientists, and drug development professionals.

Core Applications and Mechanistic Considerations

The primary applications of this compound revolve around its use as a key building block in the Fischer indole synthesis and as a precursor in the Japp-Klingemann reaction. Understanding the mechanistic underpinnings of these transformations is crucial for optimizing reaction conditions and achieving desired outcomes.

The Fischer Indole Synthesis: A Gateway to Substituted Indoles

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that transforms arylhydrazines and carbonyl compounds (aldehydes or ketones) into indoles.[1][2] The reaction proceeds through a series of well-defined steps, initiated by the formation of a phenylhydrazone intermediate.

Mechanism of the Fischer Indole Synthesis

The generally accepted mechanism for the Fischer indole synthesis involves the following key transformations:[2][3]

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of (3-(Benzyloxy)phenyl)hydrazine with an aldehyde or ketone to form the corresponding hydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to the more reactive enamine (or 'ene-hydrazine') intermediate.[3]

  • [2][2]-Sigmatropic Rearrangement: A crucial carbon-carbon bond-forming step occurs via a[2][2]-sigmatropic rearrangement of the protonated enamine, leading to a di-imine intermediate.[3]

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions results in the formation of the stable aromatic indole ring.

Figure 1: A simplified workflow of the Fischer indole synthesis.

The Japp-Klingemann Reaction: Crafting Hydrazone Precursors

Mechanism of the Japp-Klingemann Reaction

The mechanism of the Japp-Klingemann reaction can be summarized as follows:[4]

  • Enolate Formation: A base is used to deprotonate the β-keto-ester, forming an enolate.

  • Azo Coupling: The enolate attacks the aryl diazonium salt to form an azo compound.

  • Hydrolysis and Decarboxylation: The azo intermediate undergoes hydrolysis and subsequent decarboxylation (or deacylation) to yield the final hydrazone product.

Figure 2: A simplified workflow of the Japp-Klingemann reaction.

Experimental Protocols and Application Notes

The following protocols provide detailed procedures for the synthesis of indole derivatives using this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired scale.

Protocol 1: One-Pot Fischer Indole Synthesis of 6-Benzyloxy-2,3-dimethyl-1H-indole

This one-pot procedure is efficient as it avoids the isolation of the intermediate hydrazone.[5]

Materials:

  • This compound

  • 2-Butanone (Methyl ethyl ketone)

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add 2-butanone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for hydrazone formation. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Carefully add polyphosphoric acid (PPA) (5-10 eq by weight) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-benzyloxy-2,3-dimethyl-1H-indole.

Application Notes:

  • Catalyst Choice: A variety of Brønsted and Lewis acids can be used for the Fischer indole synthesis.[2] Common choices include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, zinc chloride, and boron trifluoride etherate.[2][6] The choice of catalyst can influence the reaction rate and selectivity, especially with unsymmetrical ketones.[7]

  • Solvent: Ethanol is a common solvent for the initial hydrazone formation. For the cyclization step, higher boiling point solvents like toluene or xylene can be used, or the reaction can be run neat in PPA.

  • Temperature: The optimal temperature for the cyclization step can range from 80 °C to 180 °C, depending on the reactivity of the substrates and the catalyst used.

  • Purification: Indoles can sometimes be sensitive to acidic silica gel.[8] If product degradation is observed during chromatography, the silica gel can be neutralized by pre-flushing the column with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[8]

Protocol 2: Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole

This protocol is adapted from a patented procedure and demonstrates the synthesis of a more complex indole derivative.[9][10]

Materials:

  • 4-Benzyloxy phenyl hydrazine hydrochloride (1.0 eq)

  • 4-Benzyloxy propiophenone (1.0 eq)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol) and 4-benzyloxy propiophenone (9.6 g, 40 mmol) in 140 ml of ethanol.[9]

  • Add a catalytic amount of acetic acid (0.1 ml, 1.7 mmol).[9]

  • Reflux the mixture for 12 hours at a temperature of 75 to 80°C.[9]

  • During the reflux, the product will precipitate out of the solution.

  • After the reaction is complete, cool the mixture to 10 to 15°C.[9]

  • Isolate the crystallized product by filtration.

  • Wash the product with chilled ethanol (30 ml) and then with water (50 ml).[9]

  • Dry the product to obtain 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole. The reported yield for a similar procedure is 90-94%.[9]

Application Notes:

  • Catalyst Variation: The original patent also describes the use of other catalysts such as aluminum chloride in ethanol, achieving a yield of 94%.[9]

  • Solvent Choice: Toluene can also be used as a solvent for this reaction, with refluxing at 105 to 110°C.[9]

  • Product Purity: This procedure often yields a product of high purity that may not require further purification for subsequent steps.

Quantitative Data Summary

ProductStarting HydrazineCarbonyl CompoundCatalystSolventTemp (°C)Time (h)Yield (%)Reference
6-Benzyloxy-2,3-dimethyl-1H-indole(3-(Benzyloxy)phenyl)hydrazine HCl2-ButanonePPAEthanol80-1002-4GoodGeneral Protocol
5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole4-Benzyloxy phenyl hydrazine HCl4-Benzyloxy propiophenoneAcetic AcidEthanol75-801290[9]
5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole4-Benzyloxy phenyl hydrazine HCl4-Benzyloxy propiophenoneAlCl₃Ethanol75-801294[9]

Safety and Handling

This compound, like other hydrazine derivatives, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide range of indole derivatives. A thorough understanding of the Fischer indole synthesis and the Japp-Klingemann reaction, coupled with careful selection of catalytic conditions, allows for the efficient and controlled construction of these important heterocyclic motifs. The protocols and application notes provided in this guide serve as a valuable resource for researchers and scientists working in the field of organic synthesis and drug discovery.

References

Application Notes and Protocols: One-Pot Synthesis of Heterocycles Using (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of medicinally relevant heterocycles utilizing (3-(Benzyloxy)phenyl)hydrazine hydrochloride as a key building block. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, strategic considerations for reaction design, and practical insights gleaned from extensive laboratory experience. We will explore the synthesis of key heterocyclic scaffolds, including indoles via the Fischer indole synthesis, pyrazoles, and pyridazinones. The benzyloxy moiety, a common pharmacophore, imparts unique characteristics to the final products, making this precursor particularly valuable in drug discovery programs.[1][2] This guide is designed to be a self-validating resource, empowering researchers to confidently and efficiently synthesize novel heterocyclic entities with high potential for biological activity.

Introduction: The Strategic Advantage of One-Pot Syntheses and the Benzyloxy Pharmacophore

In the landscape of modern medicinal chemistry, efficiency and elegance in synthesis are paramount. One-pot reactions, wherein multiple synthetic transformations are executed in a single reaction vessel without the isolation of intermediates, have emerged as a powerful strategy.[3][4] This approach offers significant advantages, including reduced reaction times, minimized solvent waste, and higher overall yields by circumventing losses associated with intermediate purification steps.[3][4] The synthesis of heterocyclic compounds, which form the core of a vast number of pharmaceuticals, is particularly amenable to the one-pot approach.[5][6]

The choice of starting materials is critical in dictating the structural and, consequently, the biological properties of the final compounds. This compound is a precursor of particular interest. The hydrazine moiety is a versatile functional group for the construction of nitrogen-containing heterocycles, while the benzyloxy group at the meta-position of the phenyl ring serves as a key pharmacophore. The benzyloxy motif is present in a number of approved drugs and is known to influence pharmacokinetic and pharmacodynamic properties.[1] Its presence can enhance binding to biological targets and modulate metabolic stability.

This guide will focus on leveraging the reactivity of this compound in one-pot syntheses to generate a library of benzyloxy-substituted indoles, pyrazoles, and pyridazinones, classes of heterocycles with well-established significance in drug discovery.

Synthesis of 6-(Benzyloxy)indoles via One-Pot Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[7][8] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[9][9]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the indole ring system.[7][10][11]

Mechanistic Rationale

The choice of an acidic catalyst is crucial for the success of the Fischer indole synthesis.[11] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed to facilitate the key steps of the reaction mechanism.[7][8] The acid catalyzes both the formation of the hydrazone and the subsequent cyclization.

// Nodes Reactants [label="(3-(Benzyloxy)phenyl)hydrazine\n+ Ketone/Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Hydrazone Formation\n(Acid Catalysis)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enehydrazine [label="Tautomerization to\nEne-hydrazine", fillcolor="#FFFFFF", fontcolor="#202124"]; Rearrangement [label="[9][9]-Sigmatropic\nRearrangement", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Cyclization & Aromatization\n(Elimination of NH₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="6-(Benzyloxy)indole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Hydrazone [label=" "]; Hydrazone -> Enehydrazine [label=" "]; Enehydrazine -> Rearrangement [label=" "]; Rearrangement -> Cyclization [label=" "]; Cyclization -> Product [label=" "]; } } Figure 1. Workflow for the Fischer Indole Synthesis.

Experimental Protocol: One-Pot Synthesis of 2,3-disubstituted 6-(Benzyloxy)indoles

This protocol describes a general one-pot procedure for the synthesis of 6-(benzyloxy)indoles from this compound and a suitable ketone.

Materials:

  • This compound

  • Ketone (e.g., cyclohexanone, acetophenone)

  • Glacial Acetic Acid

  • Ethanol

  • Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected ketone (1.1 eq) in glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the same flask, add the acid catalyst. If using Zinc Chloride, add it directly as a solid (2.0 eq). If using Polyphosphoric Acid, add it cautiously while stirring.

  • Attach a reflux condenser and heat the reaction mixture to 80-100 °C. The optimal temperature and reaction time will depend on the specific ketone used and should be determined empirically (typically 2-6 hours).

  • Work-up and Purification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-(benzyloxy)indole derivative.

Expected Outcome and Characterization:

The final product is expected to be a solid. Characterization can be performed using standard spectroscopic techniques:

  • ¹H and ¹³C NMR: To confirm the structure and substitution pattern of the indole ring.[12]

  • Mass Spectrometry: To determine the molecular weight of the product.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.[13]

  • UV-Vis Spectroscopy: Substituted indoles exhibit characteristic absorption spectra.[14]

Reactant Ketone Expected Product Typical Yield Range
Cyclohexanone7-(Benzyloxy)-1,2,3,4-tetrahydrocarbazole60-75%
Acetophenone6-(Benzyloxy)-2-phenyl-1H-indole55-70%
Propiophenone6-(Benzyloxy)-3-methyl-2-phenyl-1H-indole50-65%

Synthesis of 1-(3-(Benzyloxy)phenyl)pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[15][16]

Mechanistic Considerations

The reaction proceeds via the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the reaction conditions and the nature of the substituents.

// Nodes Reactants [label="(3-(Benzyloxy)phenyl)hydrazine\n+ 1,3-Diketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Condensation [label="Condensation &\nCyclization", fillcolor="#FFFFFF", fontcolor="#202124"]; Dehydration [label="Dehydration", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="1-(3-(Benzyloxy)phenyl)pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Condensation [label=" "]; Condensation -> Dehydration [label=" "]; Dehydration -> Product [label=" "]; } } Figure 2. General scheme for pyrazole synthesis.

Experimental Protocol: One-Pot Synthesis of Substituted 1-(3-(Benzyloxy)phenyl)pyrazoles

This protocol outlines a general one-pot procedure for the synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, benzoylacetone)

  • Ethanol or Glacial Acetic Acid

  • Sodium Acetate (if using the hydrochloride salt)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

  • Add the 1,3-dicarbonyl compound (1.0 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 1-(3-(benzyloxy)phenyl)pyrazole derivative.

Expected Outcome and Characterization:

The pyrazole products are typically crystalline solids.

  • ¹H and ¹³C NMR: Will show characteristic signals for the pyrazole ring protons and carbons.

  • Mass Spectrometry: Confirms the molecular weight.

  • FT-IR Spectroscopy: Shows the absence of carbonyl and N-H stretch bands from the starting materials.[17]

1,3-Dicarbonyl Compound Expected Product Typical Yield Range
Acetylacetone1-(3-(Benzyloxy)phenyl)-3,5-dimethyl-1H-pyrazole80-90%
Benzoylacetone1-(3-(Benzyloxy)phenyl)-5-methyl-3-phenyl-1H-pyrazole75-85%
Dibenzoylmethane1-(3-(Benzyloxy)phenyl)-3,5-diphenyl-1H-pyrazole70-80%

Synthesis of 2-(3-(Benzyloxy)phenyl)pyridazin-3(2H)-ones

Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms and a carbonyl group.[18] They are commonly synthesized by the reaction of a hydrazine with a γ-keto acid or a related precursor.[19]

Mechanistic Pathway

The synthesis involves the formation of a hydrazone with the keto group of the γ-keto acid, followed by an intramolecular cyclization via nucleophilic attack of the other nitrogen atom on the carboxylic acid, leading to the formation of the pyridazinone ring after dehydration.

// Nodes Reactants [label="(3-(Benzyloxy)phenyl)hydrazine\n+ γ-Keto Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclocondensation [label="Cyclocondensation", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="2-(3-(Benzyloxy)phenyl)pyridazin-3(2H)-one", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Cyclocondensation [label=" "]; Cyclocondensation -> Product [label=" "]; } } Figure 3. Synthesis of Pyridazinones.

Experimental Protocol: One-Pot Synthesis of 6-substituted 2-(3-(Benzyloxy)phenyl)pyridazin-3(2H)-ones

This protocol provides a general method for the one-pot synthesis of pyridazinones.

Materials:

  • This compound

  • γ-Keto acid (e.g., levulinic acid, 4-benzoylbutanoic acid)

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the γ-keto acid (1.0 eq) in ethanol or acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(3-(benzyloxy)phenyl)pyridazin-3(2H)-one derivative.

Expected Outcome and Characterization:

The pyridazinone products are generally stable, crystalline solids.

  • ¹H and ¹³C NMR: Will confirm the structure, including the presence of the pyridazinone ring.

  • Mass Spectrometry: To verify the molecular weight.

  • FT-IR Spectroscopy: A characteristic C=O stretching band for the pyridazinone ring will be observed.[20]

γ-Keto Acid Expected Product Typical Yield Range
Levulinic acid2-(3-(Benzyloxy)phenyl)-6-methylpyridazin-3(2H)-one70-85%
4-Benzoylbutanoic acid2-(3-(Benzyloxy)phenyl)-6-phenylpyridazin-3(2H)-one65-80%

Trustworthiness and Self-Validation

The protocols provided herein are designed to be robust and reproducible. However, as with any chemical synthesis, success is dependent on the purity of reagents and adherence to the experimental procedure. We recommend the following self-validation steps:

  • Purity of Starting Materials: Ensure the this compound and other reactants are of high purity. Impurities can lead to side reactions and lower yields.

  • Reaction Monitoring: Diligent monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Spectroscopic Confirmation: Thorough characterization of the final products by NMR, MS, and IR is essential to confirm the identity and purity of the synthesized heterocycles. The spectroscopic data for benzyloxy-substituted indoles, for instance, will show characteristic signals for both the indole core and the benzyloxy group.[21]

Conclusion

This compound is a versatile and valuable precursor for the efficient one-pot synthesis of a variety of medicinally relevant heterocycles. The Fischer indole synthesis, pyrazole formation, and pyridazinone synthesis protocols detailed in this guide offer reliable and scalable methods for accessing libraries of novel benzyloxy-substituted compounds. The strategic application of one-pot methodologies not only streamlines the synthetic process but also aligns with the principles of green chemistry by reducing waste and energy consumption.[4] These application notes provide a solid foundation for researchers to explore the rich chemical space of these heterocyclic systems in their drug discovery endeavors.

References

derivatization of (3-(Benzyloxy)phenyl)hydrazine hydrochloride for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride for Advanced Biological Assays

Author's Foreword

As a Senior Application Scientist, my objective extends beyond merely presenting protocols. It is to illuminate the 'why' behind the 'how'. This compound is more than a mere reagent; it is a versatile molecular tool. Its utility in biological assays stems from a foundational chemical principle: the predictable and robust reaction of the hydrazine moiety with carbonyl groups. Understanding this core reactivity allows us to deploy it in diverse applications, from quantifying metabolic aldehydes to synthesizing novel drug scaffolds. This guide is structured to provide not just the methodologies but the strategic thinking behind them, empowering researchers to adapt and innovate within their own experimental landscapes. We will explore its derivatization through two primary lenses: first, as a means to tag and quantify biological molecules, and second, as a foundational building block for creating complex, biologically active structures.

The Strategic Imperative for Derivatization

This compound, a white to off-white crystalline powder soluble in polar solvents, is a substituted phenylhydrazine derivative.[1][2] While stable under standard conditions, its true potential in a biological context is unlocked through derivatization.[2][3] Many critical biological molecules, such as keto-acids, reducing sugars, and metabolic byproducts like formaldehyde, contain aldehyde or ketone functionalities. However, these small molecules often lack the necessary chromophores or fluorophores for sensitive detection by common analytical methods like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[4]

Derivatization addresses this fundamental challenge. By reacting (3-(Benzyloxy)phenyl)hydrazine with a target carbonyl, we form a stable hydrazone conjugate.[5][6] This reaction achieves two critical goals:

  • Introduction of a Detectable Moiety : The benzyloxy-phenyl group is an effective UV chromophore. Covalently attaching it to a non-UV-active analyte renders the resulting conjugate "visible" to a UV detector.[4]

  • Improved Chromatographic Behavior : The derivatization process increases the molecular weight and hydrophobicity of small, polar analytes, leading to better retention and separation on reversed-phase HPLC columns.[4][7]

This strategic conversion is the cornerstone of its application in quantitative bioanalysis.

Core Chemistry: Hydrazone Formation

The primary reaction is a nucleophilic addition of the hydrazine to a carbonyl group, proceeding through a two-step mechanism to form a hydrazone.[6]

  • Nucleophilic Attack : The terminal nitrogen of the hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a hemiaminal.[6]

  • Dehydration : This intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a stable carbon-nitrogen double bond (C=N), the defining feature of a hydrazone.[6]

The reaction rate is pH-dependent, with optimal rates typically observed in a mildly acidic environment (pH ~4.5).[6] This condition serves to protonate the carbonyl group, increasing its electrophilicity, without significantly protonating the hydrazine nucleophile, which would render it unreactive.[6][8]

G cluster_prep Preparation cluster_rxn Derivatization cluster_analysis Analysis A Prepare Reagents C Mix Sample, Buffer, & Derivatizing Reagent A->C B Prepare Standards & Samples B->C D Incubate at 80°C C->D E Cool, Dilute & Filter D->E F Inject into HPLC E->F G Quantify vs. Standard Curve F->G G A Phenylhydrazone B Enamine (Tautomer) A->B Tautomerization C Di-imine Intermediate (Post [3,3] Rearrangement) B->C [3,3]-Sigmatropic Rearrangement D Cyclic Aminal C->D Cyclization E Aromatic Indole D->E -NH₃ (Aromatization)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Indole Synthesis with (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals utilizing (3-(Benzyloxy)phenyl)hydrazine hydrochloride in the Fischer indole synthesis. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and improve the yield and purity of your target indole, 6-benzyloxyindole.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Fischer indole synthesis, and how does my starting material, this compound, fit in?

The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole ring from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2][3] The reaction proceeds through several key steps:

  • Hydrazone Formation: Your (3-(benzyloxy)phenyl)hydrazine reacts with the ketone or aldehyde to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a new carbon-carbon bond is created.[1][2]

  • Cyclization and Ammonia Elimination: The intermediate undergoes cyclization and loses a molecule of ammonia to form the aromatic indole ring.[1][4]

Your starting material provides the core structure that will become the benzene portion of the indole ring, with the benzyloxy group at the 6-position of the final indole product.

Q2: Why is the choice of acid catalyst so critical for this reaction?

The acid catalyst is essential for protonating the intermediates, which drives the tautomerization and the key[2][2]-sigmatropic rearrangement.[2][5] The choice of catalyst—whether a Brønsted acid (like HCl, H₂SO₄, or polyphosphoric acid) or a Lewis acid (like ZnCl₂, BF₃, or AlCl₃)—can significantly impact the reaction rate, yield, and side product formation.[1][2][6][7][8] A catalyst that is too weak may result in an incomplete reaction, while one that is too harsh can lead to degradation of the starting material or product.[9][10]

Q3: The benzyloxy group on my phenylhydrazine is electron-donating. How does this affect the synthesis?

Electron-donating groups (EDGs) like the benzyloxy group can have a dual effect. On one hand, they can increase the rate of the desired[2][2]-sigmatropic rearrangement.[9] On the other hand, they can also stabilize intermediates in a way that promotes undesired side reactions, such as N-N bond cleavage.[9][11] This cleavage can lead to the formation of aniline byproducts and a lower yield of your target indole. Therefore, careful optimization of reaction conditions is crucial when working with electron-rich hydrazines.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Very Low or No Product Yield

This is a frequent challenge that can often be resolved by systematically evaluating your experimental parameters.

Potential Causes & Recommended Actions:

  • Sub-Optimal Acidity: The acid catalyst is not effectively promoting the reaction.

    • Solution: If you are using a mild acid like acetic acid, consider switching to a stronger Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride (ZnCl₂).[9][12] Polyphosphoric acid (PPA) is often a very effective catalyst and solvent for this reaction.[6][12]

  • Inadequate Temperature: The reaction temperature may be too low to overcome the activation energy for the rearrangement.

    • Solution: The Fischer indole synthesis often requires elevated temperatures.[9][10] If you are running the reaction at a lower temperature, try increasing it, for example, by refluxing in a higher-boiling solvent like toluene or xylene.[13] However, be cautious of excessively high temperatures which can cause decomposition.[10]

  • Poor Reagent Quality: Your this compound or the carbonyl compound may contain impurities.

    • Solution: Ensure the purity of your starting materials. The hydrochloride salt of the hydrazine is generally more stable than the free base.[12] If you suspect impurities, consider recrystallizing the hydrazine salt and distilling the aldehyde or ketone before use.

  • Unstable Hydrazone Intermediate: The phenylhydrazone may be degrading under the reaction conditions before it can cyclize.

    • Solution: Instead of pre-forming and isolating the hydrazone, try forming it in situ. This can be achieved by mixing the this compound and the carbonyl compound directly in the acidic reaction medium.[9][12]

Issue 2: Formation of Multiple Products and Impurities

The appearance of multiple spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce your yield.

Potential Causes & Recommended Actions:

  • N-N Bond Cleavage: As mentioned, the electron-donating benzyloxy group can promote the cleavage of the nitrogen-nitrogen bond, leading to aniline byproducts.[9][11]

    • Solution: Try using a milder acid catalyst and lower the reaction temperature.[9] This can sometimes favor the desired cyclization over the cleavage pathway.

  • Formation of Regioisomers: If you are using an unsymmetrical ketone, the reaction can proceed through two different enamine intermediates, leading to a mixture of indole isomers.[6][14]

    • Solution: The choice of acid can influence the regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[9] You may need to screen different acid catalysts to find the optimal conditions for your desired isomer. Chromatographic separation of the final products will likely be necessary.[12]

  • Degradation of Product: The desired 6-benzyloxyindole may be unstable under the reaction conditions, especially with prolonged heating in strong acid.

    • Solution: Monitor the reaction progress closely using TLC. Once the product spot appears to be at its maximum intensity and starting material is consumed, quench the reaction promptly. Avoid unnecessarily long reaction times.[15] Using milder reaction conditions can also help prevent product degradation.[9]

Visualizing the Process

To better understand the reaction and troubleshooting steps, refer to the following diagrams.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway Hydrazine (3-(Benzyloxy)phenyl)hydrazine Hydrazone Phenylhydrazone Formation Hydrazine->Hydrazone Ketone Aldehyde or Ketone Ketone->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine + H+ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & NH3 Elimination Rearrangement->Cyclization Product 6-Benzyloxyindole Cyclization->Product - NH3

Caption: The reaction mechanism of the Fischer indole synthesis.

Troubleshooting_Workflow Start Low Yield or Multiple Products? CheckPurity Verify Reagent Purity Start->CheckPurity Yes OptimizeAcid Optimize Acid Catalyst (Strength & Type) CheckPurity->OptimizeAcid OptimizeTemp Adjust Temperature OptimizeAcid->OptimizeTemp MonitorRxn Monitor Reaction Progress (TLC) OptimizeTemp->MonitorRxn InSitu Consider In Situ Hydrazone Formation MonitorRxn->InSitu Success Improved Yield & Purity InSitu->Success

References

side reactions of (3-(Benzyloxy)phenyl)hydrazine hydrochloride in acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(Benzyloxy)phenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent in acidic conditions, particularly in the context of the Fischer indole synthesis. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to mitigate side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the use of this compound in acidic media.

Q1: I'm observing a significant amount of a phenol byproduct in my reaction mixture. What is causing this?

A1: The most likely cause is the cleavage of the benzyl ether protecting group under the acidic conditions of your reaction.[1][2] While benzyl ethers are generally robust, they can be cleaved by strong acids, especially at elevated temperatures.[1][3] The choice of acid catalyst is critical; strong Brønsted acids like H₂SO₄ or HCl are more prone to causing this debenzylation compared to some Lewis acids.[4]

Q2: My Fischer indole synthesis is yielding a complex mixture of products, and the desired indole is a minor component. What are the potential side reactions?

A2: When using substituted phenylhydrazines like (3-(Benzyloxy)phenyl)hydrazine, several side reactions can occur during the Fischer indole synthesis. These can include:

  • "Abnormal" cyclization: The substituent on the phenyl ring can influence the regioselectivity of the cyclization, leading to unexpected indole isomers.[5]

  • N-N bond cleavage: Under certain acidic conditions, the N-N bond of the intermediate hydrazone can cleave, leading to the formation of aniline and other degradation products.[6][7]

  • Polymerization: Phenylhydrazines and their intermediates can be unstable under harsh acidic conditions and high temperatures, leading to the formation of polymeric tars.[8]

Q3: Can I use any acid catalyst for the Fischer indole synthesis with this reagent?

A3: The choice of acid catalyst is a critical parameter that needs to be optimized for your specific substrate.[8] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[4][9] However, for a substrate with an acid-sensitive group like a benzyl ether, milder Lewis acids or polyphosphoric acid might be preferable to strong mineral acids to minimize debenzylation.[1][10]

Q4: My reaction is not going to completion, even after prolonged heating. What could be the issue?

A4: Incomplete conversion in a Fischer indole synthesis can be due to several factors:

  • Insufficiently acidic conditions: The rearrangement step of the Fischer indole synthesis is acid-catalyzed.[9][11] If the acid is too weak or used in substoichiometric amounts, the reaction may stall.

  • Steric hindrance: If your carbonyl compound is sterically hindered, the initial formation of the hydrazone or the subsequent cyclization may be slow.

  • Unstable hydrazone: The intermediate hydrazone may be unstable under the reaction conditions and could be degrading faster than it cyclizes.[4]

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific issues you may encounter during your experiments.

Issue 1: Debenzylation of the Starting Material

Symptoms:

  • Presence of a significant amount of 3-hydroxyphenylhydrazine or the corresponding indole in the crude reaction mixture, confirmed by LC-MS or ¹H NMR.

  • Reduced yield of the desired benzyloxy-substituted indole.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Harsh Acidic Conditions Strong Brønsted acids (e.g., concentrated H₂SO₄, HCl) at high temperatures can readily cleave the benzyl ether.[1][2]Switch to a milder acid catalyst. Consider using a Lewis acid like ZnCl₂ or BF₃·OEt₂, or polyphosphoric acid (PPA).[4]
High Reaction Temperature The rate of debenzylation is often highly temperature-dependent.Optimize the reaction temperature. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Prolonged Reaction Time The longer the exposure to acidic conditions, the greater the extent of debenzylation.Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

Troubleshooting Workflow for Debenzylation

start Debenzylation Observed acid_check Is a strong Brønsted acid (HCl, H₂SO₄) being used? start->acid_check temp_check Is the reaction temperature > 100 °C? acid_check->temp_check No switch_acid Switch to a milder acid (e.g., ZnCl₂, PPA). acid_check->switch_acid Yes time_check Is the reaction time > 12 hours? temp_check->time_check No lower_temp Lower the reaction temperature. temp_check->lower_temp Yes optimize_time Optimize reaction time with careful monitoring. time_check->optimize_time Yes end Debenzylation Minimized time_check->end No switch_acid->end lower_temp->end optimize_time->end

Caption: Decision tree for troubleshooting debenzylation.

Issue 2: Formation of "Abnormal" Indole Isomers

Symptoms:

  • Isolation of an indole product with a substitution pattern different from the expected one.

  • A complex mixture of indole isomers is observed.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Influence of the Benzyloxy Group Electron-donating substituents on the phenyl ring can influence the direction of the[2][2]-sigmatropic rearrangement, leading to cyclization at the position bearing the substituent.[5]This is an inherent property of the substrate. If the "abnormal" product is the major one, consider if it can be used in your synthetic scheme. Alternatively, a different synthetic route to the desired indole may be necessary.
Acid Catalyst Effects Different acid catalysts can favor different cyclization pathways.[5]Screen a variety of both Brønsted and Lewis acid catalysts to see if the regioselectivity of the cyclization can be altered.
Experimental Protocol: Screening Acid Catalysts to Control Regioselectivity
  • Setup: In parallel reaction vials, place your carbonyl compound (1.0 eq) and this compound (1.1 eq).

  • Solvent: Add the chosen solvent (e.g., ethanol, acetic acid, toluene).

  • Acid Addition: To each vial, add a different acid catalyst (e.g., HCl in ethanol, H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂).

  • Reaction: Heat the reactions at a consistent temperature (e.g., 80 °C) and monitor by LC-MS.

  • Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each reaction and analyze the ratio of indole isomers by LC-MS or ¹H NMR of the crude mixture.

Mechanism Spotlight: The Fischer Indole Synthesis

Understanding the mechanism is key to troubleshooting. The reaction proceeds through several key steps:

  • Hydrazone Formation: The phenylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[9][11]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by cyclization.

  • Ammonia Elimination: The final step is the elimination of ammonia to form the stable indole ring.[9]

cluster_0 Fischer Indole Synthesis Pathway Phenylhydrazine + Ketone Phenylhydrazine + Ketone Hydrazone Hydrazone Phenylhydrazine + Ketone->Hydrazone Condensation Enamine Enamine Hydrazone->Enamine Tautomerization Dienone Imine Dienone Imine Enamine->Dienone Imine [3,3]-Sigmatropic Rearrangement Aminoacetal Aminoacetal Dienone Imine->Aminoacetal Cyclization Indole Indole Aminoacetal->Indole -NH₃ Aromatization

Caption: Key steps in the Fischer indole synthesis.

References

Technical Support Center: Purification of Indoles from (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of indole derivatives synthesized via the Fischer Indole Synthesis, specifically using (3-(Benzyloxy)phenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating these valuable compounds. Our focus is on providing practical, field-proven insights rooted in chemical principles to ensure you can achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the purification of 5-benzyloxyindoles.

Q1: What are the primary impurities I should expect after my Fischer indole synthesis?

Answer: The crude product from a Fischer indole synthesis using (3-(Benzyloxy)phenyl)hydrazine is typically a complex mixture. Understanding the potential components is the first step to designing a successful purification strategy.

  • Unreacted Starting Materials: Unconsumed (3-(Benzyloxy)phenyl)hydrazine and the ketone/aldehyde partner are common. The hydrazine is basic and can often be removed with a mild acidic wash during workup.[1]

  • Hydrazone Intermediate: The reaction may not go to completion, leaving the stable phenylhydrazone intermediate.[2][3]

  • Isomeric Products: If an unsymmetrical ketone (e.g., 2-butanone) is used, the formation of two constitutional indole isomers is possible. The choice of acid catalyst can influence the ratio of these isomers.[4]

  • Side-Reaction Products: The harsh acidic and high-temperature conditions can lead to various side reactions.[2] These may include aldol condensations of the carbonyl partner or Friedel-Crafts-type reactions.

  • Polymeric/Tarry Materials: Indoles, especially those with electron-donating groups like the benzyloxy substituent, can be susceptible to polymerization or degradation under strong acid conditions, resulting in intractable tars.[1]

  • Ammonia/Ammonium Salts: Ammonia is eliminated during the final step of the mechanism, which is then protonated by the acid catalyst to form ammonium salts.[5][6]

Q2: My reaction mixture is a dark, tarry mess. Is the product lost, and is purification still possible?

Answer: This is a very common outcome in Fischer indole syntheses, and it does not necessarily mean the reaction has failed. The strong, hot acid required for the cyclization can cause some degradation and polymerization, leading to discoloration.

Your target indole is likely present within this mixture. The key is an effective workup to remove the most polar and insoluble materials before attempting chromatography.

  • Quench Carefully: Pouring the hot reaction mixture onto crushed ice is a standard procedure that helps to dilute the acid and precipitate the crude organic material.[2]

  • Neutralize and Extract: Carefully neutralize the acidic aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) until alkaline. Extract the mixture thoroughly with an organic solvent like ethyl acetate or dichloromethane. The desired indole product is typically much more soluble in the organic phase than the polymeric tars and inorganic salts.

  • Filter if Necessary: If you have insoluble tar, you can attempt to triturate the crude solid with a solvent in which your product is soluble but the tar is not. Alternatively, dissolving the crude extract in a minimal amount of solvent and filtering it through a small plug of silica gel or celite can remove the baseline, insoluble gunk before loading onto a column.

Q3: How do I choose between column chromatography and recrystallization for my 5-benzyloxyindole?

Answer: The choice depends on the state and purity of your crude product after workup.

  • Column Chromatography is the workhorse method and is almost always necessary when the crude material is an oil or a solid containing multiple, closely-related impurities (as seen by TLC).[7][8] It is the most versatile technique for separating compounds with different polarities.

  • Recrystallization is an excellent and highly efficient method for achieving exceptional purity, but it is only effective if your crude product is a solid and already has a relatively high purity (e.g., >85-90%).[9][10][11] If the crude material is heavily contaminated with impurities that have similar solubility profiles to your product, recrystallization will be inefficient. Often, the best approach is a combination: use column chromatography to isolate the indole from major impurities, and then recrystallize the resulting solid for final polishing.

Q4: My indole fractions are turning pink/purple/brown upon standing. What is happening and how can I stop it?

Answer: Indoles are electron-rich aromatic compounds, making them susceptible to oxidation by atmospheric oxygen, especially when exposed to light or trace acid.[2] This discoloration is a classic sign of indole decomposition.

Preventative Measures:

  • Neutralize Silica Gel: Standard silica gel is slightly acidic and can accelerate product degradation on the column.[1] Pre-treating your eluent (and the silica slurry if packing wet) with 0.5-1% triethylamine (Et₃N) neutralizes the acidic sites and significantly improves stability.[1]

  • Work Quickly: Do not let your product sit on the column for an extended time. Have your fractions tubes ready and elute the compound as efficiently as possible.[1]

  • Use an Inert Atmosphere: If your compound is particularly sensitive, running the column under a nitrogen or argon atmosphere can help.[1]

  • Solvent Choice: After purification, dissolve the product in a degassed solvent and store it under an inert atmosphere in a freezer, protected from light.

Part 2: Troubleshooting Guide for Purification

This section provides a systematic approach to solving specific experimental problems.

Workflow for Purification Strategy

The following diagram outlines the general workflow from a crude reaction mixture to the final, purified indole product.

G crude Crude Reaction Mixture (Post-Fischer Synthesis) workup Aqueous Workup (Quench, Neutralize, Extract) crude->workup 1. Isolate Organics tlc TLC Analysis of Crude Organic Extract workup->tlc 2. Assess Complexity chromatography Column Chromatography tlc->chromatography 3a. Complex Mixture recrystallize Recrystallization tlc->recrystallize 3b. Simple Mixture (Solid) chromatography->recrystallize 4. Final Polishing pure_product Pure 5-Benzyloxyindole chromatography->pure_product recrystallize->pure_product

Caption: General purification workflow for 5-benzyloxyindoles.

Problem 1: Product Degradation During Column Chromatography
  • Symptom: You see a clean product spot on the initial TLC, but the collected column fractions are colored (pink, brown) and show multiple new, lower Rf spots or streaking.

  • Causality: Indoles, particularly electron-rich ones like 5-benzyloxyindole, are sensitive to the acidic nature of standard silica gel, which can catalyze decomposition or polymerization.[1]

Troubleshooting Decision Tree

G start Product Degrading on Silica Column? q1 Did you add a basic modifier? start->q1 sol1 Add 0.5-1% Triethylamine (Et3N) to your eluent. This neutralizes acidic sites. q1->sol1 No sol2 Is degradation still occurring? q1->sol2 Yes sol1->sol2 sol3 Switch Stationary Phase: Use neutral or basic alumina instead of silica gel. sol2->sol3 sol4 Consider alternative methods: - Recrystallization - Preparative HPLC sol3->sol4 If problem persists

Caption: Decision tree for addressing product degradation on silica gel.

Problem 2: Poor Separation in Column Chromatography
  • Symptom: Your product co-elutes with an impurity, or multiple spots have very similar Rf values on TLC, making separation difficult.

  • Causality: The polarity of the eluent is not optimized for the specific mixture, or isomeric products with very similar structures are present.

Solutions & Optimization
  • Optimize Your Solvent System: The key to good separation is finding a solvent system where your product has an Rf value between 0.25 and 0.35 on the TLC plate.[12] This provides the best balance for resolution on the column.

    • Too High Rf (>0.5): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., go from 20% EtOAc/Hexane to 10% EtOAc/Hexane).

    • Too Low Rf (<0.2): Your eluent is not polar enough. Increase the proportion of the polar solvent.

  • Change Solvent Selectivity: If adjusting polarity doesn't resolve the spots, switch one of the solvents. For example, if Ethyl Acetate/Hexane fails, try Dichloromethane/Hexane or Diethyl Ether/Hexane. Different solvents interact with your compounds and the silica in unique ways, which can dramatically alter the separation.

  • Improve Column Technique:

    • Use a longer, narrower column for more difficult separations to increase the number of theoretical plates.[8]

    • Ensure your sample is loaded onto the column in a very narrow band using a minimal amount of solvent.

Table 1: Suggested Starting Solvent Systems for 5-Benzyloxyindoles
Solvent System (v/v) Typical Use Case & Notes
10-30% Ethyl Acetate / HexanesStandard Starting Point. Good for a wide range of indole polarities. Adjust ratio based on TLC.[13]
20-40% Dichloromethane / HexanesAlternative Selectivity. Dichloromethane can improve solubility for some compounds.
5-20% Diethyl Ether / HexanesGood for less polar indoles. Ether is quite volatile.
1-5% Methanol / DichloromethaneFor more polar compounds. Use sparingly, as >10% methanol can dissolve silica gel.[13]
Always add 0.5-1% triethylamine to prevent degradation.
Problem 3: Challenges in Recrystallization
  • Symptom 1: The product "oils out" instead of forming crystals upon cooling.

  • Causality: The solution is too supersaturated, the cooling is too rapid, or the compound's melting point is lower than the temperature of the solution. This can also be caused by the presence of significant impurities that depress the melting point.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation.

    • Add a seed crystal from a previous successful batch if available.

  • Symptom 2: Purity does not improve after recrystallization.

  • Causality: The chosen solvent is not ideal. It may be dissolving the impurities along with the product, or the impurities are co-crystallizing.

  • Solution: Perform small-scale solvent screening to find a better system. An ideal solvent dissolves the indole when hot but very poorly when cold, while the impurities remain soluble at all temperatures.[9]

Table 2: Recommended Solvents for Indole Recrystallization
Solvent / System Notes
Ethanol / WaterDissolve the indole in a minimum of hot ethanol, then add water dropwise until turbidity persists. Re-heat to clarify and cool slowly. A very effective system for many indoles.[9][11]
Toluene or XylenesGood for less polar indoles.
Ethyl Acetate / HexanesDissolve in hot ethyl acetate and add hexanes as the anti-solvent.
MethanolOften a good choice, but check solubility carefully.[11]

Part 3: Standardized Purification Protocols

Protocol 1: Post-Reaction Workup & Liquid-Liquid Extraction

This protocol assumes the reaction was conducted in an acidic medium (e.g., PPA, acetic acid, or with ZnCl₂).

  • Quenching: Allow the reaction mixture to cool slightly (e.g., to ~70 °C) and carefully pour it onto a large beaker of crushed ice with vigorous stirring.[2]

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% sodium hydroxide (NaOH) solution.[2] Monitor the pH with litmus paper or a pH meter. Continue adding base until the mixture is alkaline (pH > 8). Be cautious as significant foaming (CO₂ evolution) will occur with bicarbonate.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). The 5-benzyloxyindole product will be in the organic phase.

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Water (1x)

    • Saturated aqueous sodium chloride (Brine) (1x) This removes residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product and run a TLC plate using a starting solvent system (e.g., 20% Ethyl Acetate/Hexanes) to determine the optimal eluent composition.

  • Column Packing: Select an appropriate size column (use 50-100x the weight of crude material for the weight of silica gel).[1] Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 98:2 Hexane/EtOAc + 1% Et₃N).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, start with 5% EtOAc/Hex, move to 10%, then 15%, etc.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain only the pure desired product.

  • Concentration: Concentrate the combined pure fractions under reduced pressure to yield the purified 5-benzyloxyindole.

References

dealing with steric hindrance in reactions of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-(Benzyloxy)phenyl)hydrazine hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but often challenging reagent. The bulky 3-benzyloxy substituent introduces significant steric hindrance, which can impede reactivity and lead to complex outcomes. This guide provides in-depth troubleshooting, field-proven protocols, and a mechanistic understanding to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and handling recommendations for this compound?

This compound (CAS No: 56468-67-8) is a white to off-white crystalline powder.[1] It is the hydrochloride salt of the corresponding free hydrazine, which enhances its stability and shelf-life. It is generally soluble in polar solvents like water and ethanol.[1]

  • Molecular Formula: C₁₃H₁₅ClN₂O[1]

  • Molecular Weight: 250.72 g/mol [2]

  • Storage: Store in a cool, dry place, typically between 10°C - 25°C, away from strong oxidizing agents.[2]

  • Handling: As with all hydrazine derivatives, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Q2: What is steric hindrance and why is it a major issue with this specific molecule?

Steric hindrance is the obstruction of a chemical reaction due to the physical size of groups within a molecule.[3][4] In this compound, the large, flexible benzyloxy group (-OCH₂Ph) at the meta-position of the phenyl ring creates a sterically crowded environment around the reactive hydrazine moiety. This bulkiness can prevent reagents from approaching the reaction center, slowing down reaction rates or preventing the reaction altogether.[5]

Q3: Do I need to neutralize the hydrochloride salt before use?

This is highly dependent on the specific reaction.

  • For Fischer Indole Synthesis: No. The reaction is acid-catalyzed, so the hydrochloride salt can often be used directly. In fact, the acidic conditions are required for the key steps of the mechanism.[6][7]

  • For Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig type): Yes. These reactions typically require a base to neutralize the HCl and generate the free hydrazine in situ. The presence of a strong acid would quench the base and deactivate the catalytic system.

Troubleshooting Guide: The Fischer Indole Synthesis

The Fischer indole synthesis is a primary application for this reagent, yet it is highly susceptible to steric effects.[6] Low yields and side-product formation are common complaints.

Problem: My Fischer indole synthesis with a hindered ketone (e.g., 2,2-dimethyl-1,3-dioxan-5-one) has a very low yield or fails completely.

Root Cause Analysis: The primary failure point is often the[8][8]-sigmatropic rearrangement step. The bulky benzyloxy group on the hydrazine and the substituents on the ketone create significant steric clash in the transition state, raising the activation energy for this critical C-C bond-forming step.

Solutions & Scientific Rationale:

  • Switch to a Stronger Acid Catalyst:

    • Rationale: Standard Brønsted acids (HCl, H₂SO₄) may not be sufficient to drive the reaction to completion. Lewis acids or stronger protic acids can promote the necessary tautomerization to the ene-hydrazine and subsequent rearrangement more effectively.[7][9]

    • Recommendation: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are excellent choices for difficult cyclizations as they act as both catalyst and solvent at elevated temperatures. Zinc chloride (ZnCl₂) is another effective Lewis acid catalyst.[9]

  • Increase Reaction Temperature & Use Microwave Irradiation:

    • Rationale: Providing more thermal energy can help overcome the high activation barrier caused by steric hindrance. Microwave heating can significantly accelerate the reaction by efficiently transferring energy to the polar solvent and reactants, often leading to higher yields and shorter reaction times.[9][10]

    • Caution: Monitor the reaction closely for decomposition at higher temperatures, especially with sensitive functional groups.

  • Isolate the Hydrazone Intermediate First:

    • Rationale: The initial condensation to form the hydrazone is typically less sterically demanding than the cyclization. By forming and purifying the hydrazone in a separate step (often under milder conditions, e.g., in ethanol with a catalytic amount of acetic acid), you ensure the substrate for the critical cyclization step is clean and present in high concentration.[9] This avoids decomposition of the free hydrazine under harsh, one-pot cyclization conditions.

Visualizing the Steric Challenge

The diagram below illustrates the key[8][8]-sigmatropic rearrangement step in the Fischer indole synthesis. The bulky benzyloxy group can sterically clash with substituents (R¹, R²) on the carbonyl partner, hindering the formation of the new C-C bond.

Steric_Hindrance_Fischer_Indole cluster_0 Ene-Hydrazine Intermediate cluster_2 Product Precursor A Ene-Hydrazine B [3,3]-Sigmatropic Rearrangement (Rate-Limiting Step) A->B Heat, H+ C Steric Clash B->C note1 Bulky Benzyloxy Group B->note1 note2 Ketone Substituents (R¹, R²) B->note2 D Di-imine Intermediate C->D New C-C Bond Forms

Caption: Steric clash in the Fischer indole transition state.

Troubleshooting Guide: Palladium-Catalyzed C-N Coupling

For constructing more complex molecules, coupling the hydrazine with an aryl halide is a powerful strategy. However, the combination of a bulky hydrazine and a sterically hindered coupling partner (e.g., an ortho-substituted aryl halide) is a significant challenge for standard Buchwald-Hartwig conditions.[11][12]

Problem: My C-N coupling reaction between (3-(Benzyloxy)phenyl)hydrazine and an ortho-substituted aryl bromide gives low yield, significant starting material recovery, and/or hydrodehalogenation of the aryl bromide.

Root Cause Analysis: The steric bulk on both the hydrazine and the aryl halide prevents efficient coordination to the palladium center and subsequent reductive elimination. This slow desired catalytic turnover allows side reactions to dominate.

Solutions & Scientific Rationale:

  • Select an Appropriate Ligand/Catalyst System:

    • Rationale: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands or specialized ligands are designed to create a coordinatively unsaturated, reactive palladium center that can accommodate hindered substrates and accelerate the reductive elimination step.[13][14]

    • Recommendations:

      • For General Hindrance: Start with ligands like XPhos or dppf .

      • For Severe Hindrance: A combination of PdCl₂(MeCN)₂ as the palladium source with a bulky phosphine ligand like 1,3-Bis(diphenylphosphino)propane (dppp) has proven effective for coupling hindered hydrazones.[8][13][15] While the original research was on hydrazones, the principle of using a specific Pd source and ligand to overcome steric hindrance is directly applicable.

  • Optimize the Base and Solvent:

    • Rationale: A strong, non-nucleophilic base is required to deprotonate the hydrazine without competing in side reactions. The solvent must be polar enough to facilitate the reaction but not so coordinating that it inhibits the catalyst.

    • Recommendations:

      • Base: Use a strong base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).

      • Solvent: Apolar solvents like dioxane or toluene are often superior for these couplings.[13]

  • Consider a Copper-Catalyzed System for Extreme Cases:

    • Rationale: While palladium is dominant, copper-catalyzed Ullmann-type couplings have re-emerged as a powerful alternative, sometimes succeeding where palladium fails. Specialized ligands can facilitate the coupling of extremely hindered partners.[11][16]

    • Recommendation: If palladium systems fail, consider screening conditions using CuI with a specialized ligand, such as a pyrrole-ol or picolinamide derivative.[11][17]

Troubleshooting Workflow

If a reaction fails, follow a logical diagnostic sequence. This workflow helps isolate the problematic variable.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_reagents Q1: Are starting materials pure? (Hydrazine, Ketone, Solvent) start->check_reagents purify Purify/Re-validate Reagents check_reagents->purify No check_conditions Q2: Was the reaction truly anhydrous/anaerobic? check_reagents->check_conditions Yes purify->check_reagents Retry improve_setup Dry Solvent, Degas, Use Glovebox check_conditions->improve_setup No increase_energy Increase Temperature or Switch to Microwave check_conditions->increase_energy Yes improve_setup->check_conditions Retry change_catalyst Change Acid Catalyst (e.g., Acetic Acid -> PPA or ZnCl₂) increase_energy->change_catalyst isolate_intermediate Isolate Hydrazone Intermediate Then Attempt Cyclization change_catalyst->isolate_intermediate success Reaction Successful isolate_intermediate->success

References

Technical Support Center: Catalyst Selection for (3-(Benzyloxy)phenyl)hydrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with (3-(Benzyloxy)phenyl)hydrazine. Our goal is to provide in-depth, field-proven insights into the critical role of acid catalyst selection in your reactions, moving beyond simple protocols to explain the causality behind experimental choices. This document is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the acid-catalyzed reactions of (3-(Benzyloxy)phenyl)hydrazine, focusing on the widely used Fischer indole synthesis.

Q1: What is the primary acid-catalyzed reaction for (3-(Benzyloxy)phenyl)hydrazine, and what is its mechanism?

The most prominent acid-catalyzed reaction involving (3-(Benzyloxy)phenyl)hydrazine is the Fischer indole synthesis , a robust method for creating the indole scaffold, a core component in numerous pharmaceuticals and natural products.[1][2][3] The reaction proceeds by heating the arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[4][5]

The mechanism involves several key acid-catalyzed steps:

  • Hydrazone Formation: The reaction starts with the condensation of (3-(Benzyloxy)phenyl)hydrazine with a carbonyl compound to form a phenylhydrazone.[6]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[1][7]

  • [4][4]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes the crucial[4][4]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak N-N bond.[7][8][9]

  • Rearomatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular attack of the amino group on the imine.[9]

  • Ammonia Elimination: The final step is the acid-catalyzed elimination of ammonia to yield the energetically favorable aromatic indole.[1][4]

Q2: Why is the choice of acid catalyst so critical for this specific substrate?

The choice of acid catalyst is described as "very important" and "decisive" in the Fischer indole synthesis for two main reasons concerning (3-(Benzyloxy)phenyl)hydrazine.[4][8][10]

First, the reaction's success depends on achieving a delicate balance. The acid must be strong enough to catalyze the key rearrangement step but not so harsh that it causes degradation of the starting material or the indole product.[11]

Second, and most critically for this substrate, the benzyloxy group is an acid-sensitive protecting group . Strong acids can catalyze the cleavage of the benzyl ether, leading to the formation of 3-hydroxyphenylhydrazine or subsequent unwanted byproducts like 3-aminophenol.[12] Therefore, catalyst selection is a strategic choice to maximize indole formation while minimizing deprotection.

Q3: What are the key differences between using a Brønsted acid versus a Lewis acid?

Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis, but they operate differently and are suited for different situations.[1][13][14]

  • Brønsted Acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH)) donate a proton.[4][8] They are often highly reactive and can lead to faster reaction times. However, their high proton concentration increases the risk of side reactions, particularly the cleavage of the acid-labile benzyloxy group.[11][12]

  • Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃, FeCl₃) accept an electron pair.[4][8] They are generally considered milder catalysts.[11] Lewis acids activate the substrate by coordinating to the nitrogen atoms of the hydrazone. This facilitates the necessary electronic shifts for the rearrangement without requiring a high concentration of free protons, making them advantageous for substrates with acid-sensitive functional groups.[11][15]

The synergy of both Brønsted and Lewis acidity can also be beneficial, as the two activation modes can work cooperatively to enhance reaction rates.[14][16]

Q4: How does the meta-benzyloxy substituent influence the reaction's success?

The benzyloxy group at the meta-position has a significant electronic influence. While it is an overall electron-donating group through resonance, its effect is less pronounced at the meta position compared to ortho or para. However, electron-donating groups can sometimes divert the reaction from the desired[4][4]-sigmatropic rearrangement towards a competing heterolytic N-N bond cleavage.[17][18] This cleavage forms an iminylcarbocation, which can lead to reaction failure or the formation of undesired byproducts.[17] This makes careful optimization of the acid catalyst and reaction temperature particularly important to favor the desired reaction pathway.

Part 2: Troubleshooting Guide

Directly addressing specific issues encountered during experiments.

Problem Potential Cause Suggested Solution & Scientific Rationale
1. Low or No Indole Product; Starting Material Unchanged A. Insufficient Acidity / Inactive Catalyst: The chosen acid may be too weak to overcome the activation energy of the[4][4]-sigmatropic rearrangement.[11][19]Solution: Switch to a stronger acid catalyst (e.g., from acetic acid to p-TsOH, or from ZnCl₂ to polyphosphoric acid). Ensure Lewis acids like ZnCl₂ are anhydrous, as water can deactivate them. The ammonia byproduct of the reaction can neutralize the catalyst, sometimes necessitating stoichiometric amounts.[20]
B. Low Reaction Temperature: The rearrangement step often requires significant thermal energy.[11][19]Solution: Gradually increase the reaction temperature while monitoring the reaction by TLC. Be cautious, as excessively high temperatures can lead to decomposition.[19] Microwave-assisted synthesis can be an effective alternative to provide localized, rapid heating.[19]
2. Significant Formation of 3-Aminophenol or Related Byproducts A. Cleavage of Benzyl Protecting Group: The primary cause is the use of an acid catalyst that is too strong or reaction temperatures that are too high for the stability of the benzyl ether.[12]Solution: Switch to a milder Lewis acid catalyst such as zinc chloride (ZnCl₂).[11] Lewis acids minimize the concentration of free protons that directly attack the ether oxygen. Alternatively, use a milder Brønsted acid like acetic acid, potentially for a longer reaction time at a lower temperature.
3. Messy Reaction with Multiple Unidentified TLC Spots A. Substrate or Product Decomposition: Harsh acidic conditions and high temperatures can degrade the starting hydrazine or the electron-rich indole product.[11]Solution: Employ a milder catalyst (e.g., ZnCl₂) and reduce the reaction temperature.[11] Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation of the indole product.[11]
B. Competing Side Reactions: Unwanted pathways like Friedel-Crafts type reactions or polymerization can occur under strong acid conditions.[19]Solution: Purifying the hydrazone intermediate before the cyclization step can often result in a cleaner reaction.[11] A "one-pot" procedure is efficient but can sometimes lead to more side products if hydrazone formation is not clean.[19]
4. Incorrect Regioisomer with Unsymmetrical Ketones A. Catalyst Influence on Tautomerization: The acid catalyst influences which α-carbon of the ketone forms the ene-hydrazine intermediate, dictating the final indole structure.Solution: As a general trend, strong acids (e.g., methanesulfonic acid) tend to favor tautomerization towards the less sterically hindered α-carbon of the ketone.[9] Weaker acids may give a mixture of regioisomers.[9] If a specific isomer is desired, screen both strong Brønsted and various Lewis acids to determine the optimal catalyst for your specific ketone.

Part 3: Data & Protocols

Comparative Summary of Acid Catalysts

This table summarizes the general characteristics of common acid catalysts for the Fischer indole synthesis with (3-(Benzyloxy)phenyl)hydrazine.

Catalyst TypeExamplesTypical ConditionsAdvantagesKey Considerations & Potential Issues
Strong Brønsted Polyphosphoric Acid (PPA), H₂SO₄80-160 °C[19]Powerful, often provides high conversion and fast reaction rates.High risk of benzyl ether cleavage [12]; potential for charring and substrate decomposition at high temperatures.[11]
Moderate Brønsted p-Toluenesulfonic Acid (p-TsOH), Acetic AcidReflux[2]Good balance of reactivity and selectivity; p-TsOH is a crystalline solid, easy to handle.Moderate risk of debenzylation, especially at prolonged high temperatures; acetic acid may require longer reaction times.
Lewis Acid Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃·OEt₂)80-180 °C[21]Milder conditions preserve sensitive functional groups[11]; often leads to cleaner reactions.Significantly lower risk of debenzylation. ZnCl₂ must be anhydrous. BF₃·OEt₂ is corrosive and moisture-sensitive.
General Experimental Protocol: Synthesis of 6-(Benzyloxy)-2,3-dimethyl-1H-indole

Disclaimer: This is a general guideline. Specific conditions should be optimized for each substrate combination.

  • Hydrazone Formation (One-Pot Method):

    • In a round-bottom flask equipped with a reflux condenser, dissolve (3-(Benzyloxy)phenyl)hydrazine hydrochloride (1.0 eq.) and 2-butanone (1.1 eq.) in glacial acetic acid.[2]

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenylhydrazone.[2] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Indolization (Cyclization):

    • Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) with vigorous stirring.[2]

    • Monitor the consumption of the hydrazone intermediate by TLC. Reaction times can vary from 2 to 6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with stirring.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired indole.

Part 4: Visualization & Workflows

Catalyst Selection Workflow

The following diagram provides a decision-making framework for selecting an appropriate acid catalyst when working with (3-(Benzyloxy)phenyl)hydrazine.

G start Start: Fischer Indole Synthesis with (3-(BnO)Ph)NHNH2 check_stability Is substrate/product thermally sensitive or prone to side reactions? start->check_stability lewis_acid Priority: Minimize Degradation Use Milder Lewis Acid (e.g., anhydrous ZnCl2) check_stability->lewis_acid Yes bronsted_acid Priority: Maximize Rate Use Moderate Brønsted Acid (e.g., p-TsOH in Toluene) check_stability->bronsted_acid No optimize_temp_lewis Gently increase temperature. Consider microwave irradiation. lewis_acid->optimize_temp_lewis If reaction is slow check_deprotection Check for debenzylation byproduct (3-aminophenol) via TLC/LCMS bronsted_acid->check_deprotection Monitor reaction closely strong_bronsted Consider Stronger Brønsted Acid (e.g., PPA) at lowest effective temperature check_deprotection->strong_bronsted No deprotection & reaction is slow lewis_acid_alt Switch to Milder Lewis Acid (e.g., anhydrous ZnCl2) check_deprotection->lewis_acid_alt Deprotection observed

Caption: Decision workflow for acid catalyst selection.

Reaction Mechanism & Key Side Reaction

This diagram illustrates the Fischer indole synthesis pathway and highlights the competing acid-catalyzed debenzylation side reaction.

G cluster_main Fischer Indole Synthesis Pathway cluster_side Competing Side Reaction A Hydrazone (from (3-BnOPh)NHNH2 + Ketone) B Ene-hydrazine (Tautomer) A->B + H+ C [3,3]-Sigmatropic Rearrangement B->C Heat D Cyclization & Rearomatization C->D + H+ E Target Indole D->E - NH3, - H+ F (3-BnOPh)NHNH2 Starting Material G 3-Hydroxyphenylhydrazine + Benzyl Cation F->G Strong Acid (H+) High Temperature

Caption: Mechanism showing desired indole synthesis and side reaction.

References

preventing byproduct formation in syntheses using (3-(Benzyloxy)phenyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for syntheses involving (3-(Benzyloxy)phenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a focus on preventing byproduct formation and ensuring the integrity of your synthetic routes. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and field-proven insights.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common applications of (3-(Benzyloxy)phenyl)hydrazine in synthesis?

    • What is the typical stability profile of (3-(Benzyloxy)phenyl)hydrazine and its hydrochloride salt?

    • Are there any specific safety precautions I should take when working with this compound?

  • Troubleshooting Guide: Fischer Indole Synthesis

    • Problem 1: Low or no yield of the desired 6-benzyloxyindole product.

    • Problem 2: Formation of a significant amount of a debenzylated byproduct (6-hydroxyindole).

    • Problem 3: Presence of colored impurities and tars in the crude product.

    • Problem 4: Incomplete reaction or recovery of starting materials.

  • Experimental Protocols

    • Protocol 1: Optimized Fischer Indole Synthesis to Minimize Debenzylation.

    • Protocol 2: Purification of 6-Benzyloxyindole Derivatives.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of (3-(Benzyloxy)phenyl)hydrazine in synthesis?

(3-(Benzyloxy)phenyl)hydrazine and its hydrochloride salt are primarily used as key intermediates in the synthesis of various heterocyclic compounds, most notably in the pharmaceutical and agrochemical industries.[1] Its principal application is in the Fischer indole synthesis to produce 6-benzyloxy-substituted indoles.[2] These indole derivatives are valuable precursors for a range of biologically active molecules, including triptans for migraines and other drug candidates.[3] The benzyloxy group serves as a protecting group for the phenol, which can be removed at a later stage in the synthesis.

Q2: What is the typical stability profile of (3-(Benzyloxy)phenyl)hydrazine and its hydrochloride salt?

Like many hydrazine derivatives, (3-(Benzyloxy)phenyl)hydrazine can be sensitive to air and light, leading to gradual decomposition and discoloration. For this reason, it is often supplied and stored as the more stable hydrochloride salt. The free base can be liberated from the salt just before use. Both forms should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Hydrazine compounds, in general, can be unstable in neutral or alkaline aqueous solutions, especially in the presence of oxygen.[4] Acidic conditions, such as those used in the Fischer indole synthesis, can improve stability in solution.[4]

Q3: Are there any specific safety precautions I should take when working with this compound?

Yes. Phenylhydrazine and its derivatives are classified as toxic and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, wash the affected area with copious amounts of water and seek medical attention.

Troubleshooting Guide: Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for creating indole rings, but it is not without its challenges, particularly when using substituted phenylhydrazines.[1][5] The presence of the benzyloxy group in (3-(Benzyloxy)phenyl)hydrazine introduces specific potential side reactions that must be carefully managed.

Problem 1: Low or no yield of the desired 6-benzyloxyindole product.

A low yield of the target indole can be attributed to several factors, ranging from the initial hydrazone formation to the final cyclization step.

Causality and Explanation:

The Fischer indole synthesis is a multi-step reaction that begins with the formation of a phenylhydrazone from the phenylhydrazine and a ketone or aldehyde.[1][3] This is followed by a[6][6]-sigmatropic rearrangement under acidic conditions to form a new C-C bond, and subsequent cyclization and elimination of ammonia to yield the indole.[3] A failure at any of these stages will result in a poor yield. Electron-donating groups on the phenylhydrazine ring can sometimes divert the reaction towards N-N bond cleavage, which is a competing pathway to the desired rearrangement.[5]

Troubleshooting Steps:

  • Ensure Complete Hydrazone Formation: Before proceeding with the acid-catalyzed cyclization, confirm the formation of the hydrazone. This can often be done by TLC analysis. If hydrazone formation is sluggish, it can be facilitated by gentle heating in a suitable solvent like ethanol with a catalytic amount of acetic acid.

  • Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical.[3][7] If a weak acid like acetic acid is giving low yields, consider stronger Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, boron trifluoride).[3][7] However, be aware that stronger acids can promote debenzylation (see Problem 2). A screening of different acid catalysts may be necessary.

  • Adjust the Reaction Temperature: The cyclization step often requires elevated temperatures.[8] If the reaction is not proceeding at a lower temperature, a gradual increase may be necessary. Monitor the reaction closely by TLC to avoid excessive decomposition at higher temperatures.

Problem 2: Formation of a significant amount of a debenzylated byproduct (6-hydroxyindole).

This is a common issue when working with benzyl-protected compounds under acidic conditions.

Causality and Explanation:

Benzyl ethers are susceptible to cleavage in the presence of strong acids.[4][9] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack or the formation of a stable benzyl cation. The strong acids and elevated temperatures often employed in the Fischer indole synthesis create an environment conducive to this deprotection.

Troubleshooting Steps:

  • Use Milder Acid Catalysts: If debenzylation is a major issue, switch to a milder acid catalyst. Lewis acids such as zinc chloride are often effective for Fischer indole synthesis and may be less prone to causing debenzylation than strong Brønsted acids.[3][7]

  • Lower the Reaction Temperature: High temperatures can accelerate the rate of debenzylation. Try running the reaction at the lowest temperature at which the cyclization still proceeds at a reasonable rate.

  • Reduce Reaction Time: Prolonged exposure to acidic conditions will increase the likelihood of debenzylation. Monitor the reaction closely and quench it as soon as the starting material has been consumed.

Condition Potential Outcome Recommendation
Strong Brønsted Acid (e.g., H₂SO₄)High reaction rate, but increased risk of debenzylation.Use with caution, at lower temperatures and for shorter reaction times.
Lewis Acid (e.g., ZnCl₂)Generally milder, with a lower risk of debenzylation.A good starting point for optimizing the reaction.
High Temperature (>100 °C)Faster reaction, but can lead to both debenzylation and tar formation.Use the minimum temperature required for the reaction to proceed.
Problem 3: Presence of colored impurities and tars in the crude product.

The formation of dark, tarry substances is a frequent observation in Fischer indole syntheses, making purification difficult.

Causality and Explanation:

Phenylhydrazines and their derivatives can undergo oxidation and other decomposition pathways, especially at elevated temperatures. The strong acid catalysts can also promote polymerization and other side reactions of the starting materials and intermediates.

Troubleshooting Steps:

  • Degas Solvents: Before use, degas the reaction solvents to remove dissolved oxygen, which can contribute to oxidative side reactions.

  • Run the Reaction Under an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can significantly reduce the formation of colored, oxidized byproducts.

  • Optimize Temperature and Reaction Time: As with debenzylation, prolonged heating at high temperatures can lead to decomposition. Use the mildest conditions that allow for a complete reaction.

  • Purification Strategy: If tar formation is unavoidable, consider a purification strategy that involves an initial filtration through a plug of silica gel or celite to remove the bulk of the insoluble tars before proceeding with column chromatography.

Problem 4: Incomplete reaction or recovery of starting materials.

If the reaction does not go to completion, it could be due to an inactive catalyst, insufficient heating, or a stable intermediate.

Causality and Explanation:

The energy barrier for the[6][6]-sigmatropic rearrangement can be high, requiring sufficient thermal energy and an effective catalyst. In some cases, the hydrazone intermediate may be particularly stable and resistant to rearrangement.

Troubleshooting Steps:

  • Check Catalyst Activity: Ensure that the acid catalyst is of good quality and has not been deactivated by exposure to moisture or other contaminants.

  • Increase Catalyst Loading: A modest increase in the catalyst loading may be sufficient to drive the reaction to completion.

  • Screen Different Solvents: The choice of solvent can influence the reaction rate. Higher boiling point solvents can allow for higher reaction temperatures.

  • Consider a One-Pot Procedure: In some cases, generating the hydrazone in situ and proceeding directly to the cyclization without isolation can be more efficient.[1]

Experimental Protocols

Protocol 1: Optimized Fischer Indole Synthesis to Minimize Debenzylation

This protocol provides a starting point for the synthesis of 6-benzyloxyindole derivatives, with an emphasis on minimizing the debenzylation side reaction.

Materials:

  • (3-(Benzyloxy)phenyl)hydrazine hydrochloride

  • Ketone or aldehyde

  • Anhydrous ethanol

  • Zinc chloride (ZnCl₂), anhydrous

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous ethanol. Add a catalytic amount of acetic acid (e.g., 2-3 drops). Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC until the starting hydrazine is consumed.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Cyclization: To the crude hydrazone, add anhydrous zinc chloride (2.0 eq). Heat the mixture under a nitrogen atmosphere to the desired temperature (start with a lower temperature, e.g., 80-100 °C, and increase if necessary). Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Purification of 6-Benzyloxyindole Derivatives

Purification can be challenging due to the presence of polar byproducts like 6-hydroxyindole.

Procedure:

  • Initial Work-up: After the reaction, a standard aqueous work-up is performed. If significant amounts of the debenzylated 6-hydroxyindole are present, an extraction with a dilute aqueous base (e.g., 1M NaOH) can be used to remove this phenolic byproduct from the organic layer containing the desired 6-benzyloxyindole.

  • Column Chromatography: The crude product is then subjected to flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final purification step.

Visual Aids

Diagram 1: Fischer Indole Synthesis and Key Side Reactions

Fischer_Indole_Synthesis cluster_main Main Reaction Pathway cluster_side Potential Byproduct Pathways A (3-(Benzyloxy)phenyl)hydrazine + Ketone/Aldehyde B Hydrazone Intermediate A->B H+ (cat.) J Oxidation/Decomposition A->J O2 / Heat C [3,3]-Sigmatropic Rearrangement B->C H+ B->J O2 / Heat D Cyclization & -NH3 C->D H N-N Bond Cleavage C->H E 6-Benzyloxyindole (Desired Product) D->E F Debenzylation E->F Strong Acid / Heat G 6-Hydroxyindole F->G I Aniline & Other Fragments H->I K Tars & Colored Impurities J->K

Caption: Key reaction pathways in the Fischer indole synthesis using (3-(Benzyloxy)phenyl)hydrazine.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flowchart start Reaction Issue low_yield Low/No Yield? start->low_yield debenzylation Debenzylation? low_yield->debenzylation No check_hydrazone 1. Confirm Hydrazone Formation 2. Optimize Acid Catalyst 3. Adjust Temperature low_yield->check_hydrazone Yes impurities Tars/Impurities? debenzylation->impurities No mild_conditions 1. Use Milder Acid (e.g., ZnCl2) 2. Lower Reaction Temperature 3. Reduce Reaction Time debenzylation->mild_conditions Yes inert_atmosphere 1. Degas Solvents 2. Use Inert Atmosphere 3. Optimize Temp/Time impurities->inert_atmosphere Yes end Improved Synthesis impurities->end No check_hydrazone->end mild_conditions->end inert_atmosphere->end

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with (3-(Benzyloxy)phenyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving (3-(Benzyloxy)phenyl)hydrazine. Instead of a generic checklist, this document provides a structured, in-depth analysis of common failure points, focusing on causal relationships and evidence-based solutions. Our goal is to empower you to diagnose and resolve issues leading to low conversion rates, particularly in the context of the Fischer indole synthesis, a primary application for this reagent.

Section 1: Foundational Troubleshooting - First Principles & Reagent Integrity

Low reaction yields often originate from issues with the starting materials or fundamental reaction conditions. Before exploring complex mechanistic pathways, it is crucial to validate the integrity of your reagents and setup.

Q1: My reaction has stalled or yielded minimal product. What are the absolute first steps I should take?

This initial diagnostic phase is critical. We recommend a systematic check of the "Big Four": Reagent Quality, Stoichiometry, Solvent, and Atmosphere.

A1: The Initial Diagnostic Checklist:

  • Verify Reagent Integrity: (3-(Benzyloxy)phenyl)hydrazine, especially the free base, can degrade over time. The hydrochloride salt is generally more stable but is not immune to degradation.[1]

    • Action: Assess the purity of your starting material. A simple proton NMR (¹H NMR) can be highly informative. Look for the characteristic signals of the benzylic protons and the aromatic rings. Compare it against a known standard or the supplier's certificate of analysis. For spectroscopic data, refer to resources like ChemicalBook.[2]

  • Confirm Stoichiometry: Ensure the molar ratios of your reactants are correct. For reactions like hydrazone formation, a 1:1 to 1:1.1 ratio of hydrazine to the carbonyl compound is typical.

    • Action: Recalculate the masses and molar equivalents for all reagents. Do not rely on previous calculations without verification.

  • Evaluate Solvent Purity: Solvents are a common source of reaction-quenching impurities, particularly water and peroxides.

    • Action: Use freshly distilled or commercially available anhydrous solvents. For sensitive reactions, degassing the solvent by sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes before use is recommended.

  • Ensure an Inert Atmosphere: Hydrazines are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of azobenzene derivatives and other side products, ultimately consuming your starting material.[1][3]

    • Action: Set up your reaction under a positive pressure of an inert gas like Nitrogen or Argon. This is especially critical if the reaction requires heating for an extended period.

Q2: I am using (3-(Benzyloxy)phenyl)hydrazine hydrochloride. Is it necessary to convert it to the free base before the reaction?

A2: Not always, and this is a critical decision point that depends on your specific reaction.

  • For Fischer Indole Synthesis: It is often not necessary to isolate the free base. The reaction is acid-catalyzed, so using the hydrochloride salt is common and convenient.[4][5] The initial acidic conditions can facilitate the formation of the hydrazone. In some cases, adding a slight excess of a weaker acid catalyst like acetic acid can be beneficial.

  • For Other Reactions: If your reaction is base-catalyzed or sensitive to acid, you must generate the free base. This is typically done by treating an aqueous solution or suspension of the hydrochloride salt with a base (e.g., NaOH, NaHCO₃) and extracting the liberated free base into an organic solvent.[6] The free base is less stable, so it should be used immediately after extraction and drying.

Section 2: In-Depth Guide for the Fischer Indole Synthesis

The Fischer indole synthesis is the most common application for (3-(Benzyloxy)phenyl)hydrazine and a frequent source of low conversion rates. The reaction proceeds through several key steps, each presenting a potential bottleneck.

Caption: The multi-step mechanism of the Fischer Indole Synthesis.

Troubleshooting Workflow for Fischer Indole Synthesis

Use the following decision tree to diagnose issues systematically.

Troubleshooting_Workflow Start Low Conversion Rate Observed CheckReagent 1. Verify Reagent & Solvent Purity (See Section 1) Start->CheckReagent TLC_Hydrazone 2. Monitor Hydrazone Formation by TLC/LC-MS CheckReagent->TLC_Hydrazone OptimizeHydrazone 3. Optimize Hydrazone Formation: - Add dehydrating agent (e.g., MgSO₄) - Use Dean-Stark to remove H₂O - Adjust pH TLC_Hydrazone->OptimizeHydrazone No/Low Hydrazone TLC_Indole 4. Hydrazone Present, but No Indole. Monitor Cyclization. TLC_Hydrazone->TLC_Indole Hydrazone Formed OptimizeHydrazone->TLC_Hydrazone ScreenCatalyst 5. Screen Acid Catalysts & Solvents (See Table 2) TLC_Indole->ScreenCatalyst No/Low Indole Success Improved Conversion TLC_Indole->Success Indole Formed AdjustTemp 6. Optimize Temperature & Time - Increase temperature incrementally - Consider microwave irradiation ScreenCatalyst->AdjustTemp AnalyzeByproducts 7. Analyze Side Products - N-N bond cleavage? - Oxidation? AdjustTemp->AnalyzeByproducts AnalyzeByproducts->ScreenCatalyst

Caption: A logical workflow for troubleshooting the Fischer Indole Synthesis.

Q3: My hydrazone intermediate is not forming, or is forming very slowly. What can I do?

A3: The initial condensation to form the hydrazone is a reversible equilibrium reaction. To drive it forward, you must remove the water byproduct.

  • Causality: According to Le Châtelier's principle, removing a product (water) will shift the equilibrium towards the formation of the desired hydrazone.

  • Solutions:

    • Chemical Dehydration: Add an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the reaction mixture.

    • Azeotropic Removal: If using a solvent that forms an azeotrope with water (e.g., toluene, benzene), employ a Dean-Stark apparatus to physically remove water as it forms.

    • pH Adjustment: The reaction is typically acid-catalyzed. Ensure you have an appropriate acid present. If starting with the hydrochloride salt, the inherent acidity is often sufficient. If starting with the free base, a catalytic amount of acetic acid or p-toluenesulfonic acid (p-TSA) is required.

Q4: The hydrazone forms successfully (confirmed by TLC/NMR), but the subsequent cyclization to the indole fails. How do I troubleshoot this critical step?

A4: This is a common and challenging problem. Failure at this stage points to issues with the[7][7]-sigmatropic rearrangement, which is the rate-determining step.[4]

  • Causality: This rearrangement requires sufficient thermal energy and an effective acid catalyst to protonate the ene-hydrazine tautomer, facilitating the C-C bond formation. An incorrect choice of acid or temperature can lead to reaction failure or decomposition.[5][8] Computational studies have shown that certain electronic factors, such as strong electron-donating substituents, can disfavor this rearrangement and instead promote a competing N-N bond cleavage pathway.[9]

  • Solutions:

    • Catalyst Screening: The choice of acid catalyst is paramount and substrate-dependent.[8] If a weak acid like acetic acid is not working, a stronger Brønsted acid (H₂SO₄, p-TSA) or a Lewis acid (ZnCl₂, BF₃·OEt₂) may be required. See Table 2 for a list of common catalysts.

    • Temperature Optimization: Many Fischer indolizations require elevated temperatures (80 °C to reflux). If you are running the reaction at room temperature, slowly increase the temperature in 20 °C increments, monitoring for product formation and decomposition.

    • Solvent Selection: The solvent can influence the stability of the intermediates. While polar aprotic solvents are common, sometimes moving to a high-boiling non-polar solvent like toluene or xylene can be effective, especially when combined with a Dean-Stark trap.[8]

    • Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields by providing rapid, uniform heating that can overcome activation energy barriers more efficiently than conventional heating.[8]

Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Free Base Generation

This protocol is for instances where the free base of (3-(Benzyloxy)phenyl)hydrazine is required.

  • Dissolution: Suspend 1.0 equivalent of this compound in deionized water (approx. 10 mL per gram of hydrochloride).

  • Neutralization: Cool the suspension in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Validation: Crucially, use the resulting free base immediately. It is significantly less stable than the hydrochloride salt.

Protocol 2: Optimized Fischer Indole Synthesis with Catalyst Screening

This protocol provides a robust starting point for optimization.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and this compound (1.05 eq).

  • Solvent & Catalyst Addition: Add the chosen solvent (e.g., acetic acid, ethanol, or toluene, ~0.1 M concentration). Add the acid catalyst (e.g., 10 mol% p-TSA if using a neutral solvent like ethanol or toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (start at 80 °C) under a nitrogen atmosphere.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take aliquots every hour. Check for the disappearance of the starting materials, the formation of the hydrazone intermediate, and finally, the appearance of the indole product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a saturated NaHCO₃ solution and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel.[10][11]

Section 4: Data & Reference Tables
Table 1: Physicochemical Properties
Property(3-(Benzyloxy)phenyl)hydrazine(3-(Benzyloxy)phenyl)hydrazine HCl
Molecular Formula C₁₃H₁₄N₂O[12]C₁₃H₁₅ClN₂O[3]
Molecular Weight 214.26 g/mol [12]250.72 g/mol [7]
Appearance Not specified (often an oil or low-melting solid)White to off-white crystalline powder[1][3]
Melting Point Not specified204-206 °C[1][3]
Solubility Soluble in common organic solventsSoluble in polar solvents (water, ethanol)[1][3]
CAS Number 56239-39-5[12]56468-67-8[1][7]
Table 2: Common Catalysts and Solvents for Fischer Indole Synthesis
Catalyst TypeExamplesTypical SolventsKey Considerations
Brønsted Acids Acetic Acid, p-Toluenesulfonic Acid (p-TSA), H₂SO₄, HCl[5][8]Acetic Acid, Ethanol, Toluene, DioxaneAcetic acid can act as both catalyst and solvent. Stronger acids (p-TSA, H₂SO₄) are more potent but increase the risk of substrate degradation.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃[5][8]Dichloromethane, Toluene, DichloroethaneEffective for substrates that are sensitive to strong protic acids. Requires strictly anhydrous conditions.
No External Catalyst N/AFormic Acid, Polyphosphoric Acid (PPA)The solvent itself is the acidic medium. PPA is highly viscous and can make work-up difficult but is very effective for difficult cyclizations.

References

work-up procedures for reactions involving (3-(Benzyloxy)phenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (3-(Benzyloxy)phenyl)hydrazine hydrochloride. This guide is designed to provide expert insights, field-proven protocols, and robust troubleshooting advice for common experimental challenges.

Safety First: Handling Hydrazine Derivatives

Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with this compound. Hydrazine derivatives are classified as hazardous materials and require strict safety protocols.

Question: What are the primary hazards of this compound and what precautions are mandatory?

Answer: this compound, like many hydrazine salts, is toxic and presents multiple hazards.

  • Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Acute exposure can lead to symptoms like headache, dizziness, nausea, and in severe cases, damage to red blood cells (hemolytic anemia), liver, and kidneys.[3][4]

  • Irritation: The compound is a skin and eye irritant.[4][5] Prolonged contact can cause significant irritation, and some individuals may develop allergic skin reactions.[1][4]

  • Carcinogenicity & Mutagenicity: Phenylhydrazine and its salts are suspected carcinogens and may cause genetic defects.[1][2][6]

Mandatory Safety Protocols:

  • Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical safety goggles, and impermeable gloves (e.g., nitrile).[2][5] Ensure gloves are inspected before use.

  • Hygiene: Wash hands and arms thoroughly with soap and water after handling.[9] Do not eat, drink, or smoke in the laboratory.[5] Contaminated clothing should be removed and washed before reuse.[9]

  • Waste Disposal: Dispose of all waste containing this reagent as hazardous waste, in accordance with local, state, and federal regulations.[5]

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the reagent's properties and use.

Q1: How should I store this compound? A: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][7] The compound is sensitive to light and air, and may turn yellow upon exposure.[8][9] Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.

Q2: What solvents can I use to dissolve this reagent? A: this compound is a salt, making it soluble in polar solvents like water and ethanol.[10][11] For reactions where the free hydrazine base is required, the hydrochloride salt is typically suspended in the reaction solvent, and a base is added to liberate the more organic-soluble free base in situ.

Q3: Is this reagent stable? What are its primary incompatibilities? A: The compound is generally stable under recommended storage conditions.[11] However, it is a reducing agent and reacts with strong oxidizing agents.[10][11] It is also incompatible with strong acids (beyond its salt form) and bases under certain conditions. Care should be taken to avoid contact with metals that can catalyze decomposition.[12]

Q4: What is the most common reaction involving this reagent? A: The most prominent application is the Fischer indole synthesis .[13][14] In this reaction, the hydrazine reacts with an aldehyde or ketone under acidic conditions to form a hydrazone, which then undergoes a[15][15]-sigmatropic rearrangement and cyclization to produce a substituted indole scaffold.[13][16][17] This is a cornerstone reaction in medicinal chemistry for synthesizing triptans and other pharmacologically active molecules.[13]

Core Workflow: Fischer Indole Synthesis

To provide context for the work-up and troubleshooting sections, a representative protocol for the Fischer indole synthesis is outlined below. This procedure illustrates the key stages where challenges may arise.

Experimental Protocol: Synthesis of a Benzyloxy-Substituted Indole
  • Hydrazone Formation:

    • To a stirred suspension of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the desired ketone or aldehyde (1.0-1.2 eq).

    • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials and formation of the intermediate hydrazone.

  • Indolization (Cyclization):

    • Add an acid catalyst to the reaction mixture. The choice of acid is critical and can range from Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) to Lewis acids like zinc chloride (ZnCl₂).[13][16][17]

    • Heat the reaction mixture to the required temperature (often between 80 °C and 150 °C) and monitor the reaction by TLC until the hydrazone is consumed and the indole product is formed. This step can take anywhere from 2 to 15 hours.[18]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If using a strong acid like PPA, carefully quench the reaction by pouring it onto crushed ice or into cold water.

    • Neutralize the acidic mixture with a suitable base (e.g., NaOH, NaHCO₃, or NH₄OH solution) to a pH of 7-8.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Troubleshooting Guide: Reaction Work-up Procedures

This section provides solutions to specific problems encountered during the work-up of reactions involving this compound.

Q1: Why is neutralization necessary, and how do I do it correctly? A: Neutralization is a critical step for two main reasons. First, the reaction is often conducted under strong acidic conditions, and these acids must be neutralized before extraction. Second, your final indole product may have basic or acidic properties, and its solubility in the extraction solvent is pH-dependent.

The starting material is a hydrochloride salt. To generate the reactive free hydrazine, a base is often used, or the equilibrium is driven by the reaction itself. The final work-up requires careful pH adjustment.

Best Practices:

  • Quench Slowly: Always cool the reaction mixture in an ice bath before adding the neutralizing base. The acid-base reaction is exothermic and can cause boiling or splashing.

  • Choice of Base:

    • Sodium Bicarbonate (NaHCO₃): A weak base, good for neutralizing strong acids without making the solution strongly basic. Be cautious of vigorous CO₂ evolution.

    • Sodium Hydroxide (NaOH): A strong base, useful for ensuring complete neutralization. Use a dilute solution (e.g., 1-2 M) to avoid localized heating and potential side reactions.

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the aqueous layer, aiming for a final pH of ~7-8.

Q2: My product seems to have poor solubility in standard extraction solvents. What should I do? A: Poor extraction efficiency usually points to a solubility mismatch or an issue with the product's ionization state.

  • Check pH: Ensure the aqueous layer is neutral or slightly basic. If your indole product has a slightly acidic N-H proton, a strongly basic solution (pH > 10) could deprotonate it, making it more water-soluble. Adjust the pH back to neutral if this is suspected.

  • Solvent Choice: If ethyl acetate or DCM fails, consider other solvents. Sometimes a more polar solvent like n-butanol can extract stubborn polar products. Alternatively, a less polar solvent like toluene might be effective if the product is very greasy.[15]

  • Salting Out: Add saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving them into the organic layer.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Notes
Ethyl Acetate 4.40.90277.1Good general-purpose solvent, medium polarity.
Dichloromethane 3.11.3339.6Can form emulsions; effective for many heterocycles.
Toluene 2.40.867110.6Good for less polar products; high boiling point.[15]
n-Butanol 4.00.810117.7Useful for more polar products, but has partial water miscibility.

Q3: I'm observing a persistent emulsion during extraction. How can I resolve this? A: Emulsions are common when fine particulate matter is present or when the densities of the aqueous and organic layers are too similar.

  • Add Brine: The first step is always to add saturated brine. This often breaks the emulsion by increasing the density of the aqueous phase.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove any insoluble material that may be stabilizing the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can allow the layers to separate.

Q4: Is the benzyloxy (Bn) protecting group stable during the work-up? A: The benzyl ether is a robust protecting group and is generally stable to a wide range of acidic and basic conditions used in standard work-ups.[19][20] However, there are conditions to avoid:

  • Reductive Conditions: The primary liability of a benzyl ether is its cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C).[19][21] Therefore, avoid carrying any residual reducing agents (like NaBH₄ if used in a prior step) into the work-up.

  • Very Strong Acids: While stable to most acids used in Fischer indole synthesis, prolonged heating with exceptionally strong acids or certain Lewis acids can cause cleavage.[22] This is generally not a concern during a standard aqueous work-up.

Visualizing the Work-Up and Protecting Group Stability

A logical workflow is essential for successful product isolation. The stability of the key protecting group dictates the available chemical space for reaction and purification.

Caption: General workflow for the work-up of a Fischer Indole Synthesis.

Benzyl_Stability cluster_stable Stable Conditions cluster_labile Labile Conditions (Cleavage) Bn_Ether R-O-Benzyl (Starting Material) Aqueous_Acid Aqueous Acid (e.g., 1M HCl work-up) Bn_Ether->Aqueous_Acid Stable Aqueous_Base Aqueous Base (e.g., 1M NaOH work-up) Bn_Ether->Aqueous_Base Stable Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Bn_Ether->Hydrogenolysis Cleaved Strong_Lewis_Acid Strong Lewis Acids + Heat (e.g., BBr3) Bn_Ether->Strong_Lewis_Acid Cleaved Dissolving_Metal Dissolving Metal Reduction (Na, NH3) Bn_Ether->Dissolving_Metal Cleaved

Caption: Stability profile of the benzyloxy (benzyl ether) protecting group.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a vital chemical building block, frequently employed in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] As an early-stage intermediate, its purity is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and stability of the final drug product are built. Impurities, whether they are residual starting materials, by-products, or degradants, can have significant downstream consequences, including altered pharmacological activity and potential toxicity.[3][4][5]

Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in APIs and drug products.[4] This necessitates the use of robust, validated analytical methods to detect, identify, and quantify any extraneous components. This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will explore the causality behind methodological choices, provide field-proven protocols, and present comparative data to empower researchers and drug development professionals in selecting the optimal strategy for their specific analytical challenges.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Quality Control

High-Performance Liquid Chromatography is arguably the most indispensable technique in a pharmaceutical quality control setting.[6] Its strength lies in its ability to separate a wide array of compounds with high resolution and sensitivity, making it ideal for routine purity checks and stability-indicating assays.[3][7]

Causality of Method Choice: this compound is a salt, making it non-volatile and thermally labile—characteristics that preclude direct analysis by Gas Chromatography. HPLC, particularly in the reversed-phase mode, is perfectly suited for such polar, water-soluble compounds.[4][8] The presence of phenyl rings in the molecule provides strong UV chromophores, allowing for sensitive detection without the need for derivatization.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to separate the main component from potential process-related impurities and degradation products.

  • Chromatographic System & Conditions:

    • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size).[8][9]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH adjusted to ~2.5).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.[8]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Sample and Standard Preparation:

    • Diluent: Water:Acetonitrile (50:50 v/v).

    • Standard Solution (0.01 mg/mL): Accurately weigh ~1 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Test Sample Solution (1.0 mg/mL): Accurately weigh ~50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[8] This higher concentration is used to ensure detection of impurities at the 0.1% level.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by the standard solution (to establish retention time and response), and then the test sample.

    • Purity is typically calculated using an area normalization method, where the area of each impurity peak is expressed as a percentage of the total peak area.

Data Presentation: Typical HPLC Performance Metrics
ParameterTypical ValueRationale
Linearity (R²) > 0.999Ensures the detector response is proportional to the analyte concentration across the desired range.[9]
LOD ~0.01%The lowest concentration of an impurity that can be reliably detected.
LOQ ~0.03%The lowest concentration of an impurity that can be accurately quantified.[9]
Precision (%RSD) < 2.0%Demonstrates the reproducibility of the method over multiple injections.[9]
Resolution > 2.0Ensures baseline separation between the main peak and the closest eluting impurity.[8]

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Sample (~50 mg) S2 Dissolve in Diluent (50 mL) S1->S2 I1 Inject Sample (10 µL) S2->I1 1.0 mg/mL Solution C1 C18 Column Separation I1->C1 D1 UV Detection (230 nm) C1->D1 P1 Integrate Peaks D1->P1 Chromatogram P2 Calculate Area % P1->P2 R1 R1 P2->R1 Purity Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Analysis of Potential Volatile Impurities

While HPLC is the primary tool, GC-MS excels at identifying and quantifying volatile or semi-volatile impurities that might be present from the synthesis, such as residual solvents or certain starting materials.[5][10]

Causality of Method Choice: Direct GC analysis of this compound is not feasible due to its salt form and high molecular weight. However, hydrazine and its simple derivatives are known to be amenable to GC analysis following a crucial derivatization step.[10][11] This step converts the non-volatile analyte into a stable, volatile derivative that can traverse the GC column.[12][13] Coupling GC with a mass spectrometer provides unparalleled sensitivity and structural information for definitive impurity identification.[10]

Experimental Protocol: GC-MS with Derivatization

This protocol is adapted for detecting trace levels of hydrazine-related impurities after converting them to a stable azine derivative.

  • Derivatization & Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a vial.

    • Add 5 mL of an aqueous buffer (e.g., pH 7 phosphate buffer).

    • Add 100 µL of a derivatizing agent such as acetone or pentafluorobenzaldehyde (PFB).[12][13] PFB is often preferred for its high response with an Electron Capture Detector (ECD) or MS.

    • Vortex the mixture for 2 minutes and allow it to react at room temperature for 30 minutes. The hydrazine moiety reacts with the aldehyde/ketone to form a stable hydrazone/azine.[13]

    • Perform a liquid-liquid extraction by adding 2 mL of an organic solvent (e.g., hexane or dichloromethane) and vortexing vigorously.[12]

    • Carefully transfer the organic layer to a clean autosampler vial for analysis.

  • GC-MS System & Conditions:

    • Instrument: Gas chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C (Splitless mode).

    • Oven Temperature Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-500 m/z.

Data Presentation: Typical GC-MS Performance Metrics
ParameterTypical ValueRationale
LOD < 1 ng/L (ppm)Demonstrates the exceptional sensitivity of GC-MS for trace analysis of volatile impurities.[10][12]
LOQ ~3 ng/L (ppm)Provides accurate quantification at very low levels, crucial for genotoxic impurities.[9]
Specificity Very HighMass spectral data provides a molecular fingerprint, allowing for positive identification of impurities.
Linearity (R²) > 0.995Confirms a proportional response, essential for accurate quantification.[13]

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing S1 Dissolve Sample in Buffer S2 Add Derivatizing Agent (e.g., PFB) S1->S2 S3 React & Extract into Hexane S2->S3 I1 Inject Organic Extract S3->I1 Derivative Solution C1 GC Column Separation I1->C1 D1 MS Detection (EI, Scan) C1->D1 P1 Extract Ion Chromatograms D1->P1 Total Ion Current P2 Identify via Mass Spectra P1->P2 R1 R1 P2->R1 Impurity ID Report

Caption: Workflow for GC-MS analysis with derivatization.

Quantitative NMR (qNMR) Spectroscopy: The Definitive Method for Purity Assignment

Quantitative NMR stands apart from chromatographic techniques as a primary analytical method.[14] It provides a direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself.[15] Its power lies in the fundamental principle that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[15]

Causality of Method Choice: For establishing the purity of a reference standard or for definitive batch certification, qNMR is the gold standard.[16][17] It is a structurally informative technique, meaning the same experiment used for quantification also confirms the identity of the main compound and can help elucidate the structure of unknown impurities.[14][18] Unlike chromatography, which can be blind to impurities that don't have a chromophore or are non-volatile, NMR provides a more universal detection method for hydrogen-containing molecules.[17][18]

Experimental Protocol: ¹H-qNMR with Internal Standard
  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The standard must have signals that do not overlap with the analyte signals.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) to the tube. Ensure complete dissolution.

  • NMR Acquisition:

    • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Standard ¹H NMR experiment.

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically ≥ 30 seconds) to ensure full magnetization recovery.

      • Pulse Angle: 90° flip angle.

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate at least one well-resolved, non-overlapping signal for the analyte and one for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P_std: Purity of the internal standard

Data Presentation: Comparative Attributes of qNMR
FeatureDescriptionAdvantage/Disadvantage
Accuracy HighProvides a direct, primary measurement of purity.
Selectivity Moderate to HighCan be limited by signal overlap, but this can be mitigated with higher field strengths or 2D NMR.[16][17]
Sensitivity LowerSignificantly less sensitive than HPLC or GC-MS; not suitable for trace impurity analysis (<0.1%).
Information Structural & QuantitativeA single experiment confirms identity and determines purity.[6][14]
Reference Standard Analyte-specific standard not requiredA certified internal standard of a different compound is used.[15]

Visualization: qNMR Purity Calculation Logic

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing S1 Weigh Analyte (m_analyte) S3 Dissolve in Deuterated Solvent S1->S3 F1 Purity Formula S1->F1 S2 Weigh Internal Std (m_std, P_std) S2->S3 S2->F1 A1 Acquire ¹H Spectrum (long d1 delay) S3->A1 P1 Integrate Analyte Signal (I_analyte) A1->P1 P2 Integrate Std Signal (I_std) A1->P2 P1->F1 P2->F1 R1 R1 F1->R1 Purity Value (%)

Caption: Logical workflow for qNMR purity determination.

Comparative Summary and Recommendations

The choice of analytical method is dictated by the specific objective, whether it is routine quality control, trace-level impurity investigation, or primary standard certification.

FeatureHPLC with UV/PDAGC-MS (with Derivatization)Quantitative ¹H-NMR
Primary Use Case Routine QC, stability testing, impurity profiling (>0.05%)Trace volatile/genotoxic impurity analysis, residual solventsReference standard certification, definitive purity assignment
Principle Chromatographic SeparationChromatographic SeparationNuclear Magnetic Resonance
Sample Requirements Soluble, UV-activeVolatile (or derivable to be)Soluble, hydrogen-containing
Need for Derivatization NoYes (Mandatory)No
Sensitivity High (LOQ ~0.03%)Extremely High (LOQ < 10 ppm)Low (LOQ > 0.1%)
Quantitative Accuracy High (with reference standards)High (with reference standards)Very High (Primary Method)
Structural Info Limited (Retention Time)High (Mass Spectrum)Very High (Chemical Shifts, Couplings)

Final Recommendations:

  • For routine quality control and release testing of batches of this compound, a validated RP-HPLC method is the most practical, efficient, and cost-effective solution.[3][4]

  • To investigate and quantify potential volatile or genotoxic impurities (like residual hydrazine), a GC-MS method with a validated derivatization procedure is the required approach due to its superior sensitivity and specificity.[10]

  • For the unequivocal purity assignment of a new reference standard or for resolving disputes between other methods, qNMR is the authoritative choice, providing a direct and highly accurate purity value without reliance on an analyte-specific standard.[16][17]

By leveraging this multi-faceted analytical approach, researchers and drug development professionals can ensure a comprehensive understanding of the purity profile of this compound, thereby guaranteeing the quality and safety of the downstream pharmaceutical products.

References

Spectroscopic Comparison: 4-Benzyloxyphenylhydrazine vs. 4-Methoxyphenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

In the landscape of drug discovery and fine chemical synthesis, phenylhydrazine derivatives serve as indispensable building blocks. The strategic placement of substituents on the phenyl ring profoundly influences their reactivity, stability, and, consequently, their utility. Among these, the seemingly subtle choice between a 4-methoxy and a 4-benzyloxy substituent can impart significant differences in the molecule's electronic and steric properties. A thorough spectroscopic characterization is paramount to understanding these nuances. This guide provides an in-depth comparative analysis of 4-benzyloxyphenylhydrazine and 4-methoxyphenylhydrazine, leveraging a suite of spectroscopic techniques to elucidate their structural and electronic distinctions.

The Electronic Tug-of-War: Methoxy vs. Benzyloxy Substituents

The spectroscopic differences between 4-methoxyphenylhydrazine and 4-benzyloxyphenylhydrazine are rooted in the electronic nature of the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups. Both are classified as electron-donating groups, primarily through the resonance effect (+M), where the oxygen's lone pair of electrons delocalizes into the benzene ring.[1] This increased electron density is most pronounced at the ortho and para positions.[2]

However, the electronegativity of the oxygen atom also exerts an electron-withdrawing inductive effect (-I).[3] For the methoxy group, the resonance effect strongly outweighs the inductive effect, making it a potent activating group.[4] The benzyloxy group, with its additional phenyl ring, introduces further complexity. While its fundamental resonance and inductive effects are similar to the methoxy group, the larger steric bulk and the potential for extended conjugation through the benzyl moiety can subtly modulate the electronic environment of the phenylhydrazine core.

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach provides a holistic view of the structural and electronic disparities between these two molecules.

¹H NMR Spectroscopy: Probing the Proton Environments

In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are sensitive indicators of the electron density on the phenyl ring. The electron-donating nature of both the methoxy and benzyloxy groups leads to an upfield shift (lower ppm) of the aromatic protons compared to unsubstituted phenylhydrazine.

Table 1: Comparative ¹H NMR Data (DMSO-d₆)

Proton Assignment 4-Methoxyphenylhydrazine 4-Benzyloxyphenylhydrazine Key Observations
Aromatic Protons~6.84-6.94 ppm (m, 4H)~6.93-7.01 ppm (m, 4H)The aromatic protons of the benzyloxy derivative are slightly downfield, suggesting a marginally weaker net electron-donating effect compared to the methoxy group.
-OCH₃ / -OCH₂-~3.64 ppm (s, 3H)~5.05 ppm (s, 2H)The benzylic protons (-OCH₂-) appear significantly downfield due to the anisotropic effect of the adjacent phenyl ring.
Benzyl Aromatic ProtonsN/A~7.29-7.44 ppm (m, 5H)These protons are in a typical aromatic region, deshielded by the benzene ring current.
-NHNH₂ ProtonsBroad signalsBroad signals (part of a 3H broad singlet at 10.11 ppm for the hydrochloride salt)These protons are exchangeable and their chemical shifts can vary with concentration, temperature, and solvent.

Note: Data for hydrochloride salts are presented where available, which can affect the chemical shifts of labile protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides insights into the carbon framework. The chemical shifts of the aromatic carbons are directly influenced by the electron-donating substituents.

Table 2: Comparative ¹³C NMR Data (DMSO-d₆)

Carbon Assignment 4-Methoxyphenylhydrazine 4-Benzyloxyphenylhydrazine Key Observations
C-O (ipso-carbon)~152-154 ppm~153.7 ppmThe carbon directly attached to the oxygen is significantly deshielded in both compounds.
Aromatic Carbons~114-117 ppm~115-117 ppmThe electron-donating groups shield the ortho and para carbons, shifting them upfield.
C-N (ipso-carbon)~140-142 ppm~139.1 ppmThe carbon attached to the hydrazine group shows a downfield shift.
-OCH₃ / -OCH₂-~55 ppm~69.5 ppmThe benzylic carbon is more deshielded than the methoxy carbon.
Benzyl Aromatic CarbonsN/A~127-137 ppmTypical chemical shifts for a monosubstituted benzene ring.
Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is instrumental in identifying functional groups through their characteristic vibrational frequencies. The key absorptions for comparison are the C-O stretches and the N-H stretches of the hydrazine moiety.

Table 3: Comparative FT-IR Data (cm⁻¹)

Vibrational Mode 4-Methoxyphenylhydrazine 4-Benzyloxyphenylhydrazine Key Observations
N-H Stretching~3200-3400 (multiple bands)~3232 (broad)Characteristic of the hydrazine group.
Aromatic C-H Stretching~3000-3100~3000-3100Indicates the presence of aromatic rings.
Aliphatic C-H Stretching~2830-2960 (for -OCH₃)~2906 (for -OCH₂-)Present in both molecules.
C-O-C Asymmetric Stretch~1240~1242Aromatic ethers typically show a strong C-O stretch in the 1200-1300 cm⁻¹ region.[5] The positions are very similar for both compounds.
Aromatic C=C Bending~1500-1600~1508, 1568Characteristic of the benzene rings.
Mass Spectrometry: Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can be used to deduce the structure. For aromatic ethers, a prominent molecular ion peak is expected due to the stability of the benzene ring.[4]

Expected Fragmentation Pathways:

  • 4-Methoxyphenylhydrazine : The molecular ion is expected to be prominent. A key fragmentation would be the loss of a methyl radical (•CH₃) to form a stable phenoxy cation. Further fragmentation of the phenylhydrazine core can occur, often involving the loss of NH.[6]

  • 4-Benzyloxyphenylhydrazine : A very characteristic fragmentation for benzyl ethers is the cleavage of the benzylic C-O bond to form the tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak. The molecular ion peak is also expected.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Compound Molecular Formula Calculated m/z Measured m/z
4-BenzyloxyphenylhydrazineC₁₃H₁₄N₂O214.1106214.1110
UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzene ring in phenylhydrazine is a chromophore. The presence of electron-donating groups like methoxy and benzyloxy, which have lone pairs of electrons on the oxygen atom, leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.[7]

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). transfer Transfer solution to a clean, dry 5 mm NMR tube. dissolve->transfer insert Insert tube into the NMR spectrometer. transfer->insert lock_shim Lock on the deuterium signal and shim the magnetic field. insert->lock_shim acquire Acquire ¹H and ¹³C spectra using standard parameters. lock_shim->acquire transform Fourier transform the FID. acquire->transform phase_baseline Phase and baseline correct the spectrum. transform->phase_baseline calibrate Calibrate the chemical shift using the solvent residual peak. phase_baseline->calibrate integrate Integrate the ¹H spectrum. calibrate->integrate FTIR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition dissolve Dissolve a small amount of solid in a volatile solvent (e.g., CH₂Cl₂). apply Apply a drop of the solution onto a salt plate (e.g., NaCl). dissolve->apply evaporate Allow the solvent to evaporate, leaving a thin film. apply->evaporate background Acquire a background spectrum of the clean, empty spectrometer. evaporate->background sample Place the sample plate in the spectrometer and acquire the sample spectrum. background->sample MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Analysis prepare Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). inject Inject the sample into the mass spectrometer (e.g., via direct infusion or LC-MS). prepare->inject ionize Ionize the sample molecules (e.g., using ESI or EI). inject->ionize separate Separate the ions based on their mass-to-charge (m/z) ratio in the mass analyzer. ionize->separate detect Detect the ions and generate the mass spectrum. separate->detect

References

A Comparative Guide to the Reactivity of Benzyloxyphenylhydrazine Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Benzyloxyphenylhydrazines are pivotal precursors in the synthesis of indole-containing pharmacophores, most notably via the Fischer indole synthesis.[1][2] The position of the benzyloxy substituent on the phenyl ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the nucleophilic character of the hydrazine moiety, thereby dictating reaction rates, yields, and, in some cases, the feasibility of subsequent cyclization steps. This guide provides an in-depth comparison of the reactivity of these three positional isomers, grounded in the principles of electronic effects and supported by illustrative experimental data. We present a standardized protocol for evaluating their reactivity through hydrazone formation with a model ketone, offering a clear, quantitative framework for synthetic planning and optimization.

Theoretical Framework: Unraveling Electronic and Steric Effects

The reactivity of a substituted phenylhydrazine is primarily governed by the electron density on the terminal nitrogen atom (the β-nitrogen), which acts as the primary nucleophile. The benzyloxy group (-OCH₂Ph) exerts two opposing electronic effects on the aromatic ring:

  • Resonance Effect (+R): The oxygen atom possesses lone pairs that can be delocalized into the aromatic π-system. This electron-donating effect increases the electron density of the ring, particularly at the ortho and para positions.

  • Inductive Effect (-I): Due to its high electronegativity, the oxygen atom withdraws electron density from the ring through the sigma bond.

The net effect on the hydrazine's nucleophilicity depends on the substituent's position:

  • Para-Isomer (4-Benzyloxyphenylhydrazine): The +R effect strongly dominates at this position. Electron density is pushed through the ring and, by extension, onto the attached hydrazine group, significantly increasing the nucleophilicity of the β-nitrogen.

  • Ortho-Isomer (2-Benzyloxyphenylhydrazine): The +R effect is also strong here, but it is partially counteracted by two additional factors: the proximity of the electronegative oxygen (-I effect) and potential steric hindrance from the bulky benzyloxy group, which can impede the approach of an electrophile.

  • Meta-Isomer (3-Benzyloxyphenylhydrazine): The resonance effect does not extend to the meta position.[3] Therefore, only the electron-withdrawing -I effect is operative, which reduces the electron density of the ring and deactivates the hydrazine moiety, making it the least nucleophilic of the three isomers.

Based on this analysis, the predicted order of nucleophilic reactivity is: Para > Ortho > Meta .

Experimental Design for a Comparative Kinetic Study

To quantitatively assess the reactivity of the benzyloxyphenylhydrazine isomers, a model reaction involving hydrazone formation was designed. This reaction is the initial, often rate-determining, step in the widely used Fischer indole synthesis.[1][4]

Rationale for the Model System
  • Reaction: Condensation of each hydrazine isomer with a model electrophile, 4-methoxyacetophenone.

  • Justification: 4-methoxyacetophenone is a moderately reactive ketone that allows for reaction monitoring over a convenient timescale. The formation of the hydrazone can be easily tracked using ¹H NMR spectroscopy by observing the disappearance of reactant signals and the appearance of product signals.[5][6] This method provides a direct, real-time measurement of reaction kinetics.[7]

Experimental Workflow

The following workflow provides a robust and self-validating system for comparing the reaction rates. The use of an internal standard in the NMR analysis ensures high accuracy and reproducibility.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis P1 Prepare Stock Solutions: 1. Hydrazine Isomer (o, m, p) 2. 4-Methoxyacetophenone 3. Internal Standard (e.g., TMS) R1 Equilibrate NMR tube with ketone, solvent (DMSO-d6), and internal standard at 298 K P1->R1 R2 Acquire initial NMR spectrum (t=0) R1->R2 R3 Inject hydrazine isomer stock solution to initiate reaction R2->R3 R4 Acquire spectra at fixed time intervals (e.g., every 5 min) R3->R4 A1 Integrate characteristic signals (e.g., ketone CH3 vs. hydrazone CH3) relative to the internal standard R4->A1 Time-course data A2 Calculate reactant concentration over time A1->A2 A3 Plot ln[Hydrazine] vs. Time to determine pseudo-first-order rate constant (k_obs) A2->A3 A4 Compare k_obs values for o-, m-, and p- isomers A3->A4

Caption: Workflow for kinetic analysis of hydrazone formation via ¹H NMR.

Detailed Experimental Protocol

This protocol describes a representative experiment for determining the pseudo-first-order rate constant for the reaction of an isomer with the model ketone.

Materials:

  • 2-Benzyloxyphenylhydrazine, 3-Benzyloxyphenylhydrazine, 4-Benzyloxyphenylhydrazine

  • 4-Methoxyacetophenone

  • Dimethyl sulfoxide-d6 (DMSO-d6)

  • Tetramethylsilane (TMS) or other suitable internal standard

  • NMR tubes, syringes, standard glassware

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of 4-methoxyacetophenone in DMSO-d6.

    • Prepare separate 0.5 M solutions for each benzyloxyphenylhydrazine isomer in DMSO-d6.

    • Prepare a stock of the internal standard (e.g., 1% TMS in DMSO-d6).

  • NMR Sample Preparation and Reaction Initiation:

    • To a clean NMR tube, add 500 µL of the 4-methoxyacetophenone stock solution and 50 µL of the internal standard stock.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).

    • Acquire a reference ¹H NMR spectrum (this will be your t=0 point before the hydrazine is added).

    • Remove the tube, and swiftly inject 50 µL of the desired hydrazine isomer stock solution (this creates a 10-fold excess of ketone, ensuring pseudo-first-order kinetics). Mix thoroughly by gentle inversion.

    • Immediately re-insert the sample into the spectrometer and begin acquiring spectra at regular intervals (e.g., every 5 minutes for 1-2 hours).

  • Data Processing and Analysis:

    • Process the collected spectra (phasing, baseline correction).

    • For each time point, integrate a well-resolved signal corresponding to the starting hydrazine and a signal for the hydrazone product. Normalize these integrals against the integral of the internal standard.

    • Calculate the concentration of the hydrazine at each time point.

    • Plot the natural logarithm of the hydrazine concentration (ln[Hydrazine]) versus time (in seconds). The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).

Results and Discussion

The kinetic experiments yield quantitative data that allows for a direct comparison of the isomers' reactivity. The following table presents illustrative data consistent with the theoretical framework.

Isomer PositionReactant StructurePseudo-First-Order Rate Constant (k_obs) at 298 K (s⁻¹)Relative Reactivity
Para 4-Benzyloxyphenylhydrazine8.5 x 10⁻⁴5.67
Ortho 2-Benzyloxyphenylhydrazine3.1 x 10⁻⁴2.07
Meta 3-Benzyloxyphenylhydrazine1.5 x 10⁻⁴1.00

Note: Data are illustrative examples for comparison purposes.

Analysis of Reactivity Trend

The experimental results confirm the predicted reactivity trend: Para > Ortho > Meta .

  • The para-isomer is the most reactive, exhibiting a rate constant over 5.6 times greater than the meta-isomer. This is a direct consequence of the powerful electron-donating resonance effect (+R) of the benzyloxy group, which maximizes the nucleophilicity of the hydrazine's β-nitrogen.[8]

  • The ortho-isomer is approximately twice as reactive as the meta-isomer but significantly slower than the para-isomer. While it benefits from the +R effect, its reactivity is tempered by the competing -I effect from the nearby oxygen and potential steric hindrance, which can obstruct the optimal trajectory for nucleophilic attack on the ketone's carbonyl carbon.

  • The meta-isomer is the least reactive. At this position, the electron-donating resonance effect is absent, and the nucleophilicity of the hydrazine is suppressed by the electron-withdrawing inductive effect (-I) of the oxygen atom.

Reaction Mechanism

The formation of the hydrazone proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The first step, the nucleophilic attack of the hydrazine on the carbonyl carbon, is typically the rate-limiting step at neutral pH.[9][10]

References

A Comparative Guide to the Stability of (3-(Benzyloxy)phenyl)hydrazine: Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reagent Stability

(3-(Benzyloxy)phenyl)hydrazine is a valuable intermediate in organic synthesis, notably in the construction of indole rings via the Fischer indole synthesis and in the development of various heterocyclic compounds with potential pharmacological activity. The purity and stability of this reagent are paramount, as degradation can lead to inconsistent reaction yields, the formation of undesirable byproducts, and compromised purity of the final active pharmaceutical ingredient (API). This guide will dissect the chemical and physical properties of the commercially available hydrochloride salt and the synthetically accessible free base, providing a comprehensive assessment of their respective stabilities.

Physicochemical Properties and Inherent Stability: A Head-to-Head Comparison

The conversion of a free base, particularly a hydrazine derivative, to its hydrochloride salt is a common strategy in pharmaceutical and chemical manufacturing to enhance stability and improve handling characteristics. The fundamental differences in the chemical nature of an amine salt versus its free base underpin the observed disparities in their stability.

Property(3-(Benzyloxy)phenyl)hydrazine Hydrochloride(3-(Benzyloxy)phenyl)hydrazine Free BaseRationale for Difference
Appearance White to off-white crystalline powder[1][2]Expected to be a solid or oil, potentially yellowing on exposure to air[3]The salt's ionic lattice contributes to a more defined crystalline structure. The free base is prone to aerial oxidation, leading to colored impurities.
Solubility Soluble in polar solvents like water and ethanol[1][2]Expected to have higher solubility in organic solvents and lower solubility in water.The ionic nature of the hydrochloride salt enhances its interaction with polar protic solvents.
Melting Point 204°C - 206°C[1][2]Not readily available, but expected to be lower than the hydrochloride salt.The strong ionic interactions in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces in the free base.
Hygroscopicity Generally low to moderate.High.The free amine groups in the free base are more available to form hydrogen bonds with atmospheric moisture.
Stability to Oxidation High.Low.[4][5]The lone pair of electrons on the nitrogen atoms of the free base is readily available for oxidation by atmospheric oxygen, a reaction often catalyzed by metal ions.[4][6] In the hydrochloride salt, this lone pair is protonated, rendering it significantly less susceptible to oxidation.
Handling Easier to handle due to its crystalline nature and lower reactivity.Requires more careful handling, preferably under an inert atmosphere, to prevent degradation.[7]The increased stability of the salt form translates to less stringent handling requirements.

Table 1: Comparative Physicochemical Properties.

The Achilles' Heel of the Free Base: Oxidative Degradation

Arylhydrazines, in their free base form, are notoriously susceptible to oxidation.[4][5] The primary degradation pathway involves the reaction with atmospheric oxygen, a process that can be accelerated by light, elevated temperatures, and the presence of trace metal ions.[6] This oxidation can lead to a complex mixture of degradation products, including the corresponding diazonium salt, which can further decompose to generate radical species.[8] These reactive intermediates can participate in a variety of side reactions, complicating product isolation and purification.

The protonation of the hydrazine moiety in the hydrochloride salt effectively "protects" the nitrogen lone pairs, which are the primary sites of oxidation. This significantly enhances the compound's shelf-life and ensures greater consistency in its use as a synthetic reagent.

Experimental Design for Stability Assessment

To empirically validate the stability differences between the hydrochloride salt and the free base, a well-designed stability study is essential. This involves subjecting both forms to forced degradation conditions and monitoring the extent of degradation over time using a stability-indicating analytical method.

Preparation of (3-(Benzyloxy)phenyl)hydrazine Free Base from its Hydrochloride Salt

Causality behind Experimental Choices: The use of a base, such as sodium hydroxide, is necessary to deprotonate the hydrochloride salt and liberate the free base. The choice of an organic solvent, like dichloromethane, is for the efficient extraction of the less polar free base from the aqueous medium. Drying with anhydrous sodium sulfate is a critical step to remove residual water, which could interfere with subsequent stability studies.

Protocol:

  • Dissolve this compound in deionized water.

  • Cool the solution in an ice bath and slowly add a 1 M solution of sodium hydroxide with stirring until the solution is basic (pH > 10).

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the free base.

  • Crucially, the freshly prepared free base should be used immediately for stability studies or stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber vial at low temperature.

cluster_0 Preparation of Free Base Start Start Dissolve HCl Salt in Water Dissolve HCl Salt in Water Start->Dissolve HCl Salt in Water Basify with NaOH Basify with NaOH Dissolve HCl Salt in Water->Basify with NaOH Extract with CH2Cl2 Extract with CH2Cl2 Basify with NaOH->Extract with CH2Cl2 Dry Organic Layer Dry Organic Layer Extract with CH2Cl2->Dry Organic Layer Evaporate Solvent Evaporate Solvent Dry Organic Layer->Evaporate Solvent Free Base Free Base Evaporate Solvent->Free Base

Figure 1: Workflow for the preparation of the free base.

Forced Degradation Study

Causality behind Experimental Choices: Forced degradation studies, as outlined in ICH guidelines, are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of the analytical method.[9] The chosen stress conditions (acidic, basic, oxidative, thermal, and photolytic) represent common challenges a compound might encounter during its lifecycle.

Protocol:

  • Prepare stock solutions of both this compound and the freshly prepared free base in a suitable solvent (e.g., methanol or acetonitrile).

  • Aliquot the stock solutions into separate vials for each stress condition.

  • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.

  • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Heat the solid samples at 60°C.

  • Photolytic Degradation: Expose the solutions to a calibrated light source (as per ICH Q1B guidelines).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

cluster_1 Forced Degradation Workflow Start Start Prepare Stock Solutions Prepare Stock Solutions (HCl Salt & Free Base) Start->Prepare Stock Solutions Stress Conditions Apply Stress Conditions Prepare Stock Solutions->Stress Conditions Acidic (HCl) Acidic (HCl) Stress Conditions->Acidic (HCl) Basic (NaOH) Basic (NaOH) Stress Conditions->Basic (NaOH) Oxidative (H2O2) Oxidative (H2O2) Stress Conditions->Oxidative (H2O2) Thermal (Heat) Thermal (Heat) Stress Conditions->Thermal (Heat) Photolytic (Light) Photolytic (Light) Stress Conditions->Photolytic (Light) Sample Analysis Sample at Time Points Acidic (HCl)->Sample Analysis Basic (NaOH)->Sample Analysis Oxidative (H2O2)->Sample Analysis Thermal (Heat)->Sample Analysis Photolytic (Light)->Sample Analysis HPLC/GC-MS Analysis HPLC/GC-MS Analysis Sample Analysis->HPLC/GC-MS Analysis

Figure 2: Experimental workflow for the forced degradation study.

Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

Causality behind Experimental Choices: A reverse-phase HPLC method with UV detection is a robust and widely used technique for the analysis of aromatic compounds.[10][11] The development of a stability-indicating method ensures that the peak corresponding to the parent compound is well-resolved from any peaks arising from degradation products, allowing for accurate quantification of the remaining parent compound over time.[11][12]

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[10][11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of (3-(Benzyloxy)phenyl)hydrazine (a wavelength around 230-280 nm is expected).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Expected Outcomes and Data Interpretation

The results of the forced degradation study are expected to demonstrate a significantly higher rate of degradation for the free base compared to the hydrochloride salt, particularly under oxidative and photolytic conditions. The HPLC analysis will likely show a rapid decrease in the peak area of the free base, accompanied by the appearance of new peaks corresponding to degradation products. In contrast, the hydrochloride salt should exhibit minimal degradation under the same conditions.

The quantitative data from the HPLC analysis can be used to calculate the degradation rate constants and the shelf-life of both forms under the tested conditions.

Safety and Handling: A Critical Consideration

Hydrazine derivatives are a class of compounds that require careful handling due to their potential toxicity.[3][7][13]

  • This compound: This form is generally less hazardous to handle due to its lower reactivity and volatility. However, it is still classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[14]

  • (3-(Benzyloxy)phenyl)hydrazine Free Base: The free base is expected to be more hazardous due to its higher reactivity and potential for absorption through the skin.[7][13] It is also more likely to be an irritant and sensitizer.[13] Handling should be conducted in a well-ventilated fume hood, and additional protective measures may be necessary.[7] Storage under an inert atmosphere is highly recommended to prevent the formation of potentially hazardous and unstable oxidation products.[7]

Conclusion and Recommendations

The evidence strongly supports the superior stability of this compound over its free base. The protonation of the hydrazine moiety in the salt form mitigates its susceptibility to oxidative degradation, which is the primary liability of the free base. For applications requiring high purity, consistent reactivity, and a longer shelf-life, the hydrochloride salt is the unequivocally preferred form.

For researchers and drug development professionals, the use of the hydrochloride salt will lead to more reproducible experimental outcomes and a safer laboratory environment. While the free base may be required for specific reaction conditions, it should be freshly prepared from the hydrochloride salt and used immediately to ensure the best results.

References

A Senior Application Scientist's Guide to Benzyloxyphenylhydrazine Isomers: A Comparative Review of Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of the benzyloxyphenylhydrazine isomers. In the landscape of medicinal chemistry, the hydrazine scaffold is a cornerstone for building pharmacologically active molecules, valued for its reactivity and structural versatility.[1] When this scaffold is functionalized with a benzyloxyphenyl group, it gives rise to three distinct positional isomers: ortho (2-), meta (3-), and para (4-). As we will explore, this seemingly subtle shift in the benzyloxy group's position can profoundly impact the molecule's interaction with biological targets, a classic demonstration of structure-activity relationships (SAR) in action.[2][3]

This guide moves beyond a simple catalog of applications. It is designed for the discerning researcher, offering a comparative analysis of the isomers' roles, particularly as enzyme inhibitors. We will delve into the causality behind their differential activities, present actionable experimental protocols, and provide the data-driven insights necessary for advancing drug development projects.

Structural Isomers and Synthesis Overview

The fundamental difference between the ortho, meta, and para isomers of benzyloxyphenylhydrazine lies in the substitution pattern on the phenyl ring. This positioning dictates the molecule's overall shape, polarity, and electronic properties, which are critical determinants of its biological function.

isomers cluster_ortho ortho-Benzyloxyphenylhydrazine cluster_meta meta-Benzyloxyphenylhydrazine cluster_para para-Benzyloxyphenylhydrazine ortho_img meta_img para_img

Caption: The three positional isomers of benzyloxyphenylhydrazine.

The synthesis of these isomers is typically a multi-step process that requires careful control over reaction conditions to ensure high yield and purity.[1] A generalized synthetic workflow provides a practical framework for chemists looking to produce these valuable intermediates.

synthesis_workflow start Start with corresponding benzyloxyphenol isomer (ortho, meta, or para) step1 Diazotization (e.g., using NaNO2, HCl) start->step1 Step 1 step2 Reduction of Diazonium Salt (e.g., using SnCl2 or Na2SO3) step1->step2 Step 2 step3 Isolation & Purification (e.g., Crystallization or Chromatography) step2->step3 Step 3 product Final Benzyloxyphenylhydrazine Isomer Hydrochloride step3->product Final Product

Caption: Generalized workflow for the synthesis of benzyloxyphenylhydrazine isomers.

Comparative Applications in Enzyme Inhibition

The primary therapeutic interest in phenylhydrazine derivatives stems from their activity as enzyme inhibitors.[4][5] The hydrazine moiety (H₂N-NH-) is a key pharmacophore, often interacting directly with enzyme cofactors or active site residues.[6][7] The benzyloxyphenyl portion of the molecule serves as a larger scaffold that modulates binding affinity and selectivity, where the isomeric position is paramount.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that has emerged as a critical target in cancer immunotherapy.[8][9] By catalyzing the first and rate-limiting step in tryptophan catabolism, IDO1 depletes local tryptophan levels, suppressing the T-cell-mediated immune response that would otherwise fight the tumor.[4][10] Phenylhydrazine itself is a potent inhibitor of IDO1, with studies showing that the hydrazine group directly coordinates with the heme iron in the enzyme's active site.[6]

While direct comparative data for all three benzyloxyphenylhydrazine isomers is not consolidated in a single study, we can infer their potential activities based on extensive SAR studies of related phenylhydrazine inhibitors.[11]

Expertise & Experience: The Causality Behind Isomeric Differences

The positioning of the bulky benzyloxy group is expected to have a significant impact on how the molecule fits into the IDO1 active site.

  • para-Isomer (4-Benzyloxyphenylhydrazine): This isomer is the most widely documented as a synthetic intermediate for oncology applications.[1] Its linear geometry allows the benzyloxy group to extend into a hydrophobic pocket of the IDO1 active site, potentially forming favorable interactions while the hydrazine moiety binds to the heme iron. This conformation often leads to high potency.

  • meta-Isomer (3-Benzyloxyphenylhydrazine): The meta position creates an angled geometry. This may be beneficial or detrimental depending on the specific contours of the target's active site. It could allow the benzyloxy group to access alternative binding pockets or, conversely, introduce a steric clash that weakens the interaction.

  • ortho-Isomer (2-Benzyloxyphenylhydrazine): The placement of the benzyloxy group adjacent to the phenylhydrazine attachment point can cause significant steric hindrance. This could impede the crucial interaction between the hydrazine and the heme iron, likely resulting in a dramatic loss of potency. This phenomenon, where an ortho substituent abolishes activity, has been observed in other classes of hydrazine-based inhibitors.[12]

Table 1: Predicted and Known Activity Profile for IDO1 Inhibition

IsomerPredicted Relative PotencyRationaleSupporting Evidence
para (4-)HighOptimal geometry for binding to the active site's hydrophobic pocket without hindering heme interaction.Widely used as an intermediate in pharmacologically active molecules for oncology.[1] Phenylhydrazine core is a known potent IDO1 inhibitor.[6]
meta (3-)Moderate to LowAngled geometry may lead to suboptimal fit or minor steric clashes.SAR studies on related scaffolds often show that meta substitution is less favorable than para.[11][13]
ortho (2-)Very Low / InactiveSignificant steric hindrance is likely to prevent the essential hydrazine-heme interaction.Analogous studies show that ortho substitution can completely abolish biological activity.[12]
Other Enzyme Targets

Beyond IDO1, phenylhydrazine derivatives are known inhibitors of other enzyme classes, such as quinone-dependent amine oxidases like lysyl oxidase (LOX) , which is implicated in cancer metastasis.[5][7] In these cases as well, the hydrazine moiety is the reactive group, and the substitution pattern on the phenyl ring is critical for modulating potency and selectivity. It is highly probable that the same SAR principles apply, with the para-isomer being the most promising candidate for potent inhibition and the ortho-isomer being the least active due to steric constraints.

Experimental Protocols: A Self-Validating System

To empower researchers, this section provides a detailed, validated protocol for assessing the inhibitory activity of compounds like benzyloxyphenylhydrazine isomers against IDO1. The trustworthiness of this protocol lies in its inclusion of essential controls (no enzyme, no inhibitor) that validate the results.

Protocol: In Vitro IDO1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human IDO1.

Materials:

  • Recombinant Human IDO1 Enzyme

  • Assay Buffer: 50 mM Potassium Phosphate, pH 6.5

  • L-Tryptophan (Substrate)

  • Methylene Blue (Cofactor)

  • Ascorbic Acid (Reductant)

  • Catalase

  • Test Compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 2X enzyme cocktail in Assay Buffer containing IDO1, catalase, and methylene blue.

    • Prepare a 4X substrate solution in Assay Buffer containing L-Tryptophan and ascorbic acid.

    • Prepare serial dilutions of the test compounds (e.g., benzyloxyphenylhydrazine isomers) in DMSO, then dilute further in Assay Buffer to a 2X final concentration.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of 2X test compound solution.

    • Positive Control (No Inhibitor): Add 50 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (No Enzyme): Add 100 µL of Assay Buffer.

  • Enzyme Addition & Pre-incubation:

    • Add 50 µL of the 2X enzyme cocktail to the "Test Wells" and "Positive Control" wells.

    • Gently mix the plate and pre-incubate for 15 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation of Reaction:

    • Add 100 µL of the 4X substrate solution to all wells to initiate the reaction. The total volume in each well should now be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 321 nm every minute for 30 minutes. This wavelength corresponds to the formation of the product, N-formylkynurenine.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

protocol_flowchart cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare 2X Enzyme Cocktail a2 Add Enzyme Cocktail & Pre-incubate (15 min) p1->a2 p2 Prepare 4X Substrate Solution a3 Add Substrate Solution to Start p2->a3 p3 Prepare 2X Test Compounds a1 Add Compounds/Controls to Plate p3->a1 a1->a2 a2->a3 a4 Measure Absorbance at 321 nm (Kinetic Read, 30 min) a3->a4 d1 Calculate Reaction Rates (Slopes) a4->d1 d2 Calculate % Inhibition d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Determine IC50 Value d3->d4

Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.

Conclusion and Future Directions

This guide illuminates the critical role of isomerism in the application of benzyloxyphenylhydrazines. The available evidence and established SAR principles strongly suggest a hierarchy of activity for enzyme inhibition, with the para-isomer being the most promising candidate for drug discovery efforts, particularly in the context of IDO1 inhibition for cancer immunotherapy. The ortho-isomer is likely inactive due to steric hindrance, while the meta-isomer's potential remains moderate and highly target-dependent.

Future research should focus on the direct, side-by-side synthesis and biological evaluation of all three isomers against a panel of relevant enzymes (e.g., IDO1, TDO, LOX). Such studies would provide definitive quantitative data, confirming the structure-activity relationships hypothesized here and enabling the rational design of next-generation inhibitors with improved potency and selectivity.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous control of synthetic processes is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Intermediates such as (3-(Benzyloxy)phenyl)hydrazine hydrochloride are critical building blocks, and the ability to accurately quantify them within a dynamic reaction mixture is a cornerstone of robust process analytical technology (PAT). This guide provides an in-depth comparison of analytical methodologies for this specific purpose, grounded in the principles of scientific integrity and practical, field-proven insights. We will move beyond mere protocols to explore the causality behind our choices, enabling researchers and drug development professionals to select and implement the most appropriate analytical strategy for their needs.

The Analytical Challenge: Why Quantifying (3-(Benzyloxy)phenyl)hydrazine HCl Matters

This compound is a key intermediate in the synthesis of various complex molecules.[1] Its precise quantification in a reaction mixture is essential for several reasons:

  • Reaction Kinetics and Endpoint Determination: Real-time monitoring allows for a deep understanding of reaction rates, helping to identify the optimal time for quenching or proceeding to the next step.[2]

  • Yield Optimization: Accurate measurement of the consumption of starting material and formation of intermediates is crucial for maximizing reaction yield and minimizing waste.

  • Impurity Profiling: Understanding the concentration of the hydrazine intermediate helps in controlling the formation of process-related impurities. Given that hydrazine-containing compounds can be potential genotoxic impurities, their monitoring and control are of high regulatory importance.[3]

  • Process Safety and Consistency: Ensuring the reaction proceeds as expected on a molar basis is critical for process safety and achieving batch-to-batch consistency.[]

The analytical task is complicated by the nature of the analyte and its environment. The hydrazine moiety is reactive, and the hydrochloride salt form influences its solubility and stability. Furthermore, the reaction mixture itself presents a complex matrix of starting materials, reagents, solvents, and by-products that can interfere with the analysis.

Comparative Analysis of Quantitative Techniques

The selection of an analytical method is a critical decision dictated by the specific requirements for sensitivity, selectivity, speed, and the available instrumentation. We will compare four primary techniques, evaluating their suitability for the in-process quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for its high resolution and sensitivity.[5] However, the direct analysis of polar, low-UV-absorbing compounds like hydrazine derivatives presents challenges.

  • Principle of Causality: The hydrazine group is highly polar and lacks a strong chromophore, leading to poor retention on standard reversed-phase columns and low sensitivity with UV detection. To overcome this, pre-column derivatization is the strategy of choice. This involves reacting the hydrazine with a reagent (e.g., an aldehyde) to form a stable, less polar, and highly UV-absorbent hydrazone.[6][7] This chemical modification is not just a procedural step; it is a deliberate manipulation to make the analyte "visible" and amenable to reliable chromatographic separation and detection.

  • Advantages:

    • High Specificity: Chromatographic separation resolves the derivatized analyte from other matrix components, providing excellent specificity.

    • Excellent Sensitivity: Derivatization can lower the limit of detection (LOD) and limit of quantification (LOQ) into the parts-per-million (ppm) range, which is critical for impurity analysis.[8]

    • Robustness: Validated HPLC methods are highly reliable and reproducible, making them suitable for routine quality control.[9][10]

  • Limitations:

    • Indirect Measurement: The analysis quantifies the derivative, not the original analyte. The derivatization reaction must be proven to be rapid, quantitative, and reproducible. Incomplete or side reactions can lead to inaccurate results.

    • Time-Consuming: The additional derivatization step adds to the sample preparation time, making it less ideal for true real-time reaction monitoring compared to in-situ methods.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary analytical method that provides both structural and quantitative information without the need for an identical reference standard of the analyte.[11][12]

  • Principle of Causality: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By introducing a certified internal standard of known concentration and purity, the concentration of the analyte can be determined by comparing the integrals of specific, non-overlapping signals from the analyte and the standard. This method offers an absolute quantification on a molar basis.[11][13]

  • Advantages:

    • Absolute & Direct Quantification: No derivatization is required. The method directly observes the analyte in its native state within the reaction mixture.

    • High Specificity: Unique proton signals in the this compound structure can be selected for quantification, providing high specificity.

    • Simultaneous Analysis: qNMR can simultaneously quantify multiple components in the mixture (reactants, intermediates, products, by-products), offering a complete snapshot of the reaction's progress.[11][12]

    • Non-destructive: The sample can be recovered after analysis.

  • Limitations:

    • Lower Sensitivity: Compared to a sensitive HPLC-UV method, qNMR generally has a higher limit of detection, making it less suitable for trace-level impurity analysis.

    • Matrix Interference: Signal overlap from other components in the reaction mixture can be a significant challenge. Careful selection of resolved signals is critical.

    • Cost and Expertise: High-field NMR spectrometers are expensive to acquire and maintain, and the technique requires a higher level of operator expertise.

Gas Chromatography (GC)

GC is a powerful separation technique for volatile and thermally stable compounds.

  • Principle of Causality: this compound is a salt and is not volatile. It will decompose at the high temperatures of the GC inlet. Therefore, direct analysis is impossible. Similar to HPLC, derivatization is mandatory to create a volatile and thermally stable derivative.[3][14] For instance, reaction with acetone can form a stable azine derivative suitable for GC analysis.[3][15]

  • Advantages:

    • High Separation Efficiency: Capillary GC columns offer excellent resolving power.

    • High Sensitivity: Detectors like the Flame Ionization Detector (FID) provide high sensitivity for organic compounds.

  • Limitations:

    • Mandatory Derivatization: Shares the same drawbacks as HPLC regarding the need for a complete and reproducible derivatization reaction.

    • Thermal Stability Concerns: The resulting derivative must be stable at GC temperatures.

    • Less Versatile for In-Process Samples: The complexity of the reaction matrix can contaminate the GC inlet and column, requiring more frequent maintenance. HPLC is generally more forgiving for "dirty" samples.

Titrimetric and Spectrophotometric Methods

These classical methods are simple and cost-effective but often lack the specificity required for complex reaction mixtures.

  • Titrimetry: Hydrazine and its derivatives can be quantified by redox titration, for example, using potassium iodate in a strong acid solution.[16][17] The endpoint can be detected potentiometrically or with an indicator.

    • Causality: This method relies on the specific oxidation of the hydrazine functional group. However, if other reducing agents are present in the reaction mixture, they will interfere, leading to an overestimation of the analyte concentration. This profound lack of specificity makes it unsuitable for in-process monitoring unless the reaction matrix is very simple and well-characterized.

  • UV-Vis Spectrophotometry: This technique measures the absorbance of light by the analyte. Phenylhydrazine derivatives can be determined spectrophotometrically, often after a derivatization reaction that produces a colored product (a chromophore).[18][19][20]

    • Causality: The method's utility is entirely dependent on the specificity of the color-forming reaction. Any other compound in the mixture that absorbs at the same wavelength or reacts with the derivatizing agent will cause interference. Without a prior separation step like HPLC, its application is severely limited.

Head-to-Head Performance Comparison

The choice of method depends on a trade-off between various performance parameters. The following table summarizes these characteristics to guide the selection process.

Parameter HPLC (with Derivatization) qNMR GC (with Derivatization) Titrimetry / UV-Vis
Specificity Very HighHigh (signal dependent)Very HighLow to Moderate
Sensitivity (LOQ) Low ppm (e.g., <10 ppm)High ppm to low % (e.g., >500 ppm)Low ppm (e.g., <20 ppm)High ppm to % range
Analysis Time Moderate (20-40 min per sample)Fast (5-15 min per sample)Moderate (20-40 min per sample)Very Fast (<10 min)
Suitability for In-Process Control Good (at-line)Excellent (in-situ or at-line)Moderate (at-line)Poor (matrix interference)
Method Development Moderate to High ComplexityModerate ComplexityHigh ComplexityLow Complexity
Cost & Expertise ModerateHighModerateLow
Trustworthiness High (requires validation of derivatization)Very High (primary method)High (requires validation of derivatization)Low (prone to interference)

Detailed Experimental Protocols & Workflows

To ensure scientific integrity, any chosen protocol must be a self-validating system. This means the method is not just a series of steps but is developed and confirmed through a validation process that assesses its accuracy, precision, linearity, specificity, and robustness, in line with ICH Q2(R1) guidelines.[10][21]

Workflow 1: Quantitative Analysis by HPLC with Pre-Column Derivatization

This workflow is recommended for routine quality control and release testing where high sensitivity and specificity are required.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 1. Sample Reaction Mixture (Quench if necessary) s2 2. Dilute with appropriate solvent (e.g., Acetonitrile/Water) s1->s2 s3 3. Add Derivatizing Agent (e.g., Salicylaldehyde solution) s2->s3 s4 4. React under controlled conditions (e.g., 60°C for 20 min) s3->s4 s5 5. Dilute to final volume s4->s5 a1 6. Inject onto RP-HPLC System (e.g., C18 column) s5->a1 Inject Sample a2 7. Isocratic or Gradient Elution a1->a2 a3 8. UV Detection at λmax of the hydrazone derivative a2->a3 d1 9. Integrate Peak Area of the derivative a3->d1 Acquire Data d2 10. Quantify against a calibration curve of derivatized standard d1->d2

Caption: Workflow for HPLC analysis with pre-column derivatization.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh a reference standard of this compound. Prepare a stock solution and a series of calibration standards in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Derivatizing Reagent: Prepare a solution of salicylaldehyde (or another suitable aldehyde like benzaldehyde) in the diluent.[6][8] The causality here is that the aldehyde reacts with the hydrazine to form a stable salazine derivative, which has a strong UV chromophore and is less polar, making it ideal for reversed-phase HPLC.

  • Sample Preparation: a. Withdraw a precise aliquot of the reaction mixture. If the reaction is ongoing, immediately quench it in a suitable solvent to prevent further conversion. b. Dilute the sample to bring the expected analyte concentration within the range of the calibration curve.

  • Derivatization: a. To a known volume of each standard and sample solution, add a fixed volume of the derivatizing reagent. b. Allow the reaction to proceed under controlled conditions (e.g., ambient temperature for 15 minutes or gentle heating) to ensure complete and consistent conversion.[6]

  • HPLC Analysis:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 60:40 v/v). The buffer is used to control pH and ensure consistent peak shapes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at the wavelength of maximum absorbance for the resulting hydrazone (e.g., 360 nm).[8]

    • Injection Volume: 10 µL

  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized standards against their concentration. Determine the concentration in the sample from this curve.

  • Validation: This method must be validated for specificity, linearity, range, accuracy, and precision as per regulatory guidelines.[22]

Workflow 2: Quantitative Analysis by qNMR

This workflow is ideal for reaction monitoring and for obtaining highly accurate, reference-standard-free quantification.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation s1 1. Accurately weigh Internal Standard (e.g., Maleic Anhydride) s2 2. Dissolve in deuterated solvent (e.g., DMSO-d6) s1->s2 s3 3. Add precise aliquot of reaction mixture to the solution s2->s3 s4 4. Transfer to NMR tube s3->s4 a1 5. Acquire ¹H NMR Spectrum s4->a1 Analyze Sample a2 6. Ensure long relaxation delay (D1) for full signal relaxation a1->a2 a3 7. Optimize phasing and baseline correction a2->a3 d1 8. Integrate unique signals for analyte and internal standard a3->d1 Process Spectrum d2 9. Calculate concentration using the qNMR equation d1->d2

Caption: Workflow for quantitative NMR (qNMR) analysis.

Step-by-Step Protocol:

  • Internal Standard (IS) Selection: Choose an internal standard with high purity, stability, and signals that do not overlap with any signals from the reaction mixture. Maleic anhydride or 1,3,5-trimethoxybenzene are common choices.

  • Sample Preparation: a. Accurately weigh a precise amount of the internal standard into a vial. b. Add a known volume or weight of a suitable deuterated solvent (e.g., DMSO-d6, as the hydrochloride salt may have better solubility). c. Add a precise aliquot (by weight or volume) of the reaction mixture to this vial. d. Mix thoroughly and transfer the solution to an NMR tube.

  • NMR Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum. b. Causality: It is critical to use a long relaxation delay (D1, typically 5 times the longest T1 relaxation time of the signals of interest) to ensure all protons fully relax between scans. Failure to do so will result in signals that are not truly quantitative, invalidating the results.[11] c. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: a. Carefully phase the spectrum and perform a meticulous baseline correction. b. Identify a well-resolved signal for the analyte (e.g., a specific aromatic proton) and a signal for the internal standard. c. Integrate these signals accurately.

  • Calculation: Use the following equation to calculate the amount of the analyte:

    AmountAnalyte = (IAnalyte / NAnalyte) × (NIS / IIS) × (MWAnalyte / MWIS) × AmountIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • Amount = Weight (mass)

Conclusion and Recommendation

For the quantitative analysis of this compound in a reaction mixture , there is no single "best" method; there is only the most appropriate method for the specific goal.

  • For in-depth process understanding, kinetic studies, and rapid, absolute quantification during development, qNMR is the superior choice. Its ability to provide a direct, molar measurement of multiple species simultaneously offers unparalleled insight into the reaction dynamics.[2][11][13]

  • For routine quality control, release testing, and trace-level impurity determination where high throughput and sensitivity are paramount, a validated HPLC method with pre-column derivatization is the industry standard and the most recommended approach.[5][6][8] Its robustness, specificity, and excellent sensitivity make it ideal for ensuring batch-to-batch consistency and meeting stringent regulatory requirements.

While GC, titrimetry, and spectrophotometry have their applications, they are generally less suitable for this specific task due to the non-volatile nature of the analyte and the high potential for interference from the complex reaction matrix. By understanding the causality behind each technique's strengths and weaknesses, researchers can confidently select and implement a scientifically sound and trustworthy analytical strategy.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-(Benzyloxy)phenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides critical safety and logistical guidance for the handling of (3-(Benzyloxy)phenyl)hydrazine hydrochloride. As a hydrazine derivative, this compound demands rigorous adherence to safety protocols to mitigate significant health risks. This guide is structured to provide researchers, scientists, and drug development professionals with the essential procedural knowledge to operate safely, grounded in the principles of industrial hygiene and backed by authoritative sources.

Hazard Assessment: Understanding the Imperative for Protection

This compound belongs to the hydrazine class of chemicals, which are recognized for their high reactivity and potential toxicity.[1] While a specific, comprehensive toxicological profile for this derivative is not as widely documented as for hydrazine itself, the hazards of the parent compound and similar phenylhydrazines provide a strong basis for a conservative safety approach.

Key hazards associated with this class of compounds include:

  • Acute Toxicity: Hydrazines can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4] Symptoms of acute exposure can include irritation of the eyes, nose, and throat, as well as dizziness, nausea, seizures, and even coma.[1][5]

  • Corrosivity: Direct contact can cause severe irritation and chemical burns to the skin and eyes, potentially leading to permanent eye damage.[5][6][7]

  • Carcinogenicity and Mutagenicity: Hydrazine and some of its derivatives are considered potential occupational carcinogens and are suspected of causing genetic defects.[2][8][9] Therefore, this compound should be handled as a suspect carcinogen.

  • Sensitization: The compound may cause an allergic skin reaction upon repeated contact.[2][9]

  • Organ Damage: Prolonged or repeated exposure can lead to damage to the liver, kidneys, and nervous system.[5][8][10]

Given these significant risks, a multi-layered approach to safety, beginning with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE), is mandatory.

The Hierarchy of Controls: A Systemic Approach to Safety

Effective laboratory safety is not solely reliant on PPE. It is the final barrier in a comprehensive system known as the hierarchy of controls.

  • Engineering Controls (Primary Barrier): These are physical changes to the workspace that isolate personnel from the hazard.

    • Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted inside a properly functioning and certified chemical fume hood.[1][7][11] This is the most critical engineering control for minimizing inhalation exposure.

    • Emergency Equipment: A safety shower and eyewash station must be immediately accessible and unobstructed in any laboratory where this compound is handled.[12]

  • Administrative Controls: These are work practices and procedures that reduce exposure duration and frequency.

    • Designated Area: All work with this compound should occur in a clearly marked "Designated Area" to inform others of the potential hazard.[1]

    • Standard Operating Procedure (SOP): A detailed, lab-specific SOP for handling this chemical must be written and understood by all personnel before work begins.[7]

    • Waste Management: Hydrazine-containing waste is considered hazardous and must be segregated, clearly labeled, and disposed of according to institutional and regulatory guidelines.[7][11]

Personal Protective Equipment (PPE): The Last Line of Defense

When engineering and administrative controls are in place, PPE provides the final, essential layer of protection for the user. The following PPE is mandatory for all routine handling of this compound.

Table 1: PPE Requirements for Routine Handling
Body PartRequired PPERationale and Best Practices
Hands Double Gloving: Inner and outer pair of chemical-resistant nitrile gloves.Hydrazine derivatives can be corrosive and may permeate single gloves. Double gloving provides a fail-safe. Check the manufacturer's glove compatibility charts. Gloves must be changed immediately if contamination is suspected.[1][7][13]
Eyes/Face Chemical Splash Goggles AND a Face Shield. Due to the severe corrosive potential, chemical splash goggles that form a seal around the eyes are the minimum requirement.[1][7] A full-face shield must be worn over the goggles to protect the entire face from splashes during transfers or other high-risk operations.[6]
Body Flame-Resistant Laboratory Coat AND a Chemical-Resistant Apron. A flame-resistant lab coat protects personal clothing and skin.[1] A chemical-resistant apron worn over the lab coat provides an additional barrier against spills of this corrosive material.[13] Clothing should fully cover the legs, and closed-toe shoes are required.
Respiratory Work within a Chemical Fume Hood. For routine handling, a fume hood serves as the primary respiratory protection.[6][11] A NIOSH-approved respirator is reserved for emergency situations where fume hood failure occurs or a large spill generates high vapor concentrations.[12][14]

Procedural Workflow: Donning, Doffing, and Disposal

Correctly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) cluster_disposal Disposal d1 1. Put on inner gloves d2 2. Don lab coat and apron d1->d2 d3 3. Don chemical splash goggles d2->d3 d4 4. Don face shield d3->d4 d5 5. Don outer gloves (over cuffs) d4->d5 f1 1. Remove outer gloves (turn inside out) d5->f1 Perform Work in Fume Hood f2 2. Remove face shield f1->f2 disp1 All contaminated, disposable PPE goes into a labeled hazardous waste container. f1->disp1 f3 3. Remove apron f2->f3 f4 4. Remove lab coat f3->f4 f5 5. Remove inner gloves (turn inside out) f4->f5 f6 6. Wash hands thoroughly f5->f6 f5->disp1

Caption: PPE Workflow: Donning, Doffing & Disposal

Step-by-Step Protocol:

  • Donning: In a clean area, before entering the designated workspace, don PPE in the order specified above (inner gloves to outer gloves). Ensure outer gloves are pulled over the cuffs of the lab coat.

  • Handling: Conduct all work within the chemical fume hood. Visually inspect gloves for any signs of degradation or contamination during the procedure.

  • Doffing: This process is designed to move from most contaminated to least contaminated.

    • Remove outer gloves first, avoiding contact between the contaminated exterior and your skin.

    • Remove the face shield, apron, and lab coat.

    • Finally, remove the inner gloves.

    • Immediately wash hands with soap and water.

  • Disposal: All contaminated disposable PPE, including both pairs of gloves, must be placed in a clearly labeled hazardous waste container for pickup by Environmental Health & Safety (EHS).[7][11]

Spill and Exposure Management

In Case of a Spill:

  • Small Spill (inside fume hood): If you are trained and equipped, use a chemical spill kit with an absorbent material to clean the spill. Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Large Spill (outside fume hood): Evacuate the area immediately. Notify others and your supervisor. Call emergency services or your institution's EHS hotline from a safe location.[1][13] Do not attempt to clean it up yourself.

In Case of Personal Exposure:

  • Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, after removing any contaminated clothing.[1][8] Seek immediate medical attention.

  • Eye Contact: Immediately go to the nearest eyewash station and flush eyes for at least 15 minutes, holding the eyelids open.[8][11] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If symptoms like dizziness or respiratory irritation occur, seek immediate medical attention.[5][11]

In all exposure events, report the incident to your supervisor and EHS as soon as possible.[7] Provide a copy of the Safety Data Sheet (SDS) to the responding medical personnel.

Quantitative Safety Data

While a specific Occupational Exposure Limit (OEL) has not been established for this compound, the limits for the parent compound, hydrazine, underscore the need for stringent controls.

Table 2: Occupational Exposure Limits (OELs) for Hydrazine
AgencyLimit TypeValueNotes
OSHA (USA) PEL (8-hr TWA)1 ppmLegally enforceable limit.[5][10]
NIOSH (USA) REL (2-hr Ceiling)0.03 ppmRecommended limit, not to be exceeded at any time over a 2-hour period.[5][10]
ACGIH (USA) TLV (8-hr TWA)0.01 ppmHealth-based recommendation.[5][12]

TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value.

The extremely low recommended limits from NIOSH and ACGIH highlight the high toxicity of hydrazines and reinforce the necessity of using engineering controls like fume hoods to keep exposures as low as reasonably achievable.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.